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Foundational

What is the chemical structure and molecular weight of 2-Methoxy-cyclohexanemethanol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-cyclohexanemethanol is a substituted cycloalkane derivative with potential applications in organic synthesis and as a building block...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-cyclohexanemethanol is a substituted cycloalkane derivative with potential applications in organic synthesis and as a building block in the development of new chemical entities. Its structure, comprising a cyclohexane ring functionalized with both a methoxy and a hydroxymethyl group, imparts a combination of lipophilic and hydrophilic character, making it an interesting scaffold for medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, stereoisomerism, molecular weight, and key physicochemical properties, along with a discussion of its potential synthetic routes and spectroscopic characterization.

Chemical Structure and Properties

The fundamental characteristics of 2-Methoxy-cyclohexanemethanol are defined by its molecular structure, which consists of a cyclohexane ring substituted at the 1 and 2 positions with a methoxymethyl and a hydroxyl group, respectively.

Molecular Formula: C₈H₁₆O₂

Molecular Weight: 144.21 g/mol [1][2]

The presence of both a methoxy (ether) and a hydroxymethyl (alcohol) functional group on the cyclohexane backbone dictates its chemical behavior and physical properties. The alcohol group can act as a hydrogen bond donor and acceptor, influencing its solubility and boiling point, while the methoxy group primarily acts as a hydrogen bond acceptor. The cyclohexane ring provides a non-polar, lipophilic character.

Stereoisomerism

2-Methoxy-cyclohexanemethanol possesses two stereogenic centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to both cis/trans (diastereomeric) and enantiomeric isomerism.

  • Cis/Trans Isomerism: The relative orientation of the methoxy and hydroxymethyl groups on the cyclohexane ring can be either on the same side (cis) or on opposite sides (trans). These two diastereomers will have different physical and chemical properties.

  • Enantiomers: Both the cis and trans diastereomers are chiral and will exist as a pair of enantiomers (R,R and S,S for trans; R,S and S,R for cis).

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis_1 cis-(1R,2S) cis_2 cis-(1S,2R) cis_1->cis_2 Enantiomers trans_1 trans-(1R,2R) trans_2 trans-(1S,2S) trans_1->trans_2 Enantiomers 2-Methoxy-cyclohexanemethanol 2-Methoxy-cyclohexanemethanol 2-Methoxy-cyclohexanemethanol->cis_1 Diastereomers 2-Methoxy-cyclohexanemethanol->trans_1 Diastereomers

Caption: Stereoisomers of 2-Methoxy-cyclohexanemethanol.

Synthesis and Reactivity

A potential synthetic pathway could start from 2-methoxycyclohexanecarboxylic acid or its corresponding methyl ester. Reduction of the carboxylic acid or ester functionality to a primary alcohol would yield the target molecule.

Proposed Synthetic Workflow

G start 2-Methoxycyclohexanecarboxylic Acid or Methyl 2-methoxycyclohexanecarboxylate reagent Reducing Agent (e.g., LiAlH₄ in THF) start->reagent Reduction product 2-Methoxy-cyclohexanemethanol reagent->product

Caption: Proposed synthesis of 2-Methoxy-cyclohexanemethanol.

Experimental Protocol (Hypothetical):

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Dissolve methyl 2-methoxycyclohexanecarboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Work-up: Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 2-Methoxy-cyclohexanemethanol.

The reactivity of 2-Methoxy-cyclohexanemethanol will be characteristic of its functional groups. The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, and it can be converted to esters, ethers, and halides. The methoxy group is generally stable under neutral and basic conditions but can be cleaved by strong acids.

Spectroscopic Analysis

The structural elucidation of 2-Methoxy-cyclohexanemethanol would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Although specific spectral data for the 2-methoxy isomer is not available, expected values can be inferred from related structures.

Technique Expected Features
¹H NMR - A singlet at approximately 3.3-3.4 ppm for the methoxy (-OCH₃) protons. - A multiplet for the proton on the carbon bearing the methoxy group (CH -OCH₃). - A doublet of doublets or a multiplet for the methylene protons of the hydroxymethyl group (-CH₂ OH). - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. - A series of complex multiplets for the cyclohexane ring protons.
¹³C NMR - A signal around 56-58 ppm for the methoxy carbon (-OC H₃). - A signal for the carbon attached to the methoxy group (C -OCH₃). - A signal for the carbon of the hydroxymethyl group (-C H₂OH). - Several signals in the aliphatic region corresponding to the other carbons of the cyclohexane ring.
Mass Spec. - The molecular ion peak (M⁺) at m/z 144. - A peak corresponding to the loss of a methoxy group (M⁺ - 31). - A peak corresponding to the loss of a hydroxymethyl group (M⁺ - 31). - Fragmentation of the cyclohexane ring.

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methoxy-Substituted Cyclohexanemethanols

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical and chemical properties of methoxy-substituted cyclohexanemethanols. Due to the ambig...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of methoxy-substituted cyclohexanemethanols. Due to the ambiguity of the specific isomer for "2-Methoxy-cyclohexanemethanol," this guide will focus on the well-characterized isomer, 4-(Methoxymethyl)cyclohexanemethanol , while also presenting data for other relevant isomers to provide a broader understanding of this class of compounds.

Introduction to Methoxy-Substituted Cyclohexanemethanols

Methoxy-substituted cyclohexanemethanols are a class of organic compounds characterized by a cyclohexane ring functionalized with both a methoxy (-OCH₃) and a hydroxymethyl (-CH₂OH) group. The relative positions of these two groups on the cyclohexane ring give rise to various structural isomers, each with potentially unique physical, chemical, and biological properties. These compounds are of interest to researchers and drug development professionals as their bifunctional nature makes them versatile building blocks in organic synthesis. The presence of both a polar hydroxyl group and a less polar methoxy ether group imparts a balance of hydrophilicity and lipophilicity, which can be advantageous in the design of novel therapeutic agents and functional materials.

Physicochemical Properties of Methoxy-Substituted Cyclohexanemethanol Isomers

The physical and chemical properties of these isomers are influenced by the substitution pattern on the cyclohexane ring. The following table summarizes the available data for key isomers.

Property4-(Methoxymethyl)cyclohexanemethanol(2-Methylcyclohexyl)methanol2-Methoxycyclohexanol
CAS Number 98955-27-2[1][2][3][4]2105-40-0[5]2979-24-0[6][7]
Molecular Formula C₉H₁₈O₂[1][2][3]C₈H₁₆O[5]C₇H₁₄O₂[6][7]
Molecular Weight 158.24 g/mol [2][3]128.21 g/mol [5]130.18 g/mol [6][7]
Appearance Colorless to pale yellow liquid[1]--
Boiling Point 239.3 ± 8.0 °C at 760 mmHg[2]-185 °C (lit.)[6]
Density 0.9 ± 0.1 g/cm³[2]-1 g/mL at 25 °C (lit.)[6]
Flash Point 66.9 ± 7.7 °C[2]--
Refractive Index 1.445[2]-n20/D 1.46 (lit.)[6]
Solubility Likely soluble in organic solvents[1]--

Synthesis and Reactivity

The synthesis of methoxy-substituted cyclohexanemethanols can be approached through various synthetic routes, depending on the desired isomer. A general conceptual workflow for the synthesis of a methoxy-substituted cyclohexanemethanol is presented below.

Conceptual Synthesis Workflow

cluster_start Starting Materials cluster_core Core Synthesis Steps cluster_product Product Cyclohexene Derivative Cyclohexene Derivative Functional Group Introduction Functional Group Introduction Cyclohexene Derivative->Functional Group Introduction e.g., Hydroboration-Oxidation, Epoxidation Methanol Methanol Methanol->Functional Group Introduction Nucleophilic Attack Functional Group Interconversion Functional Group Interconversion Functional Group Introduction->Functional Group Interconversion e.g., Reduction, Protection/Deprotection Methoxy-Substituted Cyclohexanemethanol Methoxy-Substituted Cyclohexanemethanol Functional Group Interconversion->Methoxy-Substituted Cyclohexanemethanol

Caption: A generalized workflow for the synthesis of methoxy-substituted cyclohexanemethanols.

A more specific, though related, synthetic protocol involves the hydroformylation of cyclohexene followed by hydrogenation to produce cyclohexanemethanol[8]. Modification of this process or the starting materials would be necessary to introduce the methoxy group at the desired position. For instance, starting with a methoxy-substituted cyclohexene could yield the target molecule.

Spectroscopic Analysis

The structural elucidation of methoxy-substituted cyclohexanemethanols relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise connectivity and stereochemistry of these molecules.

  • ¹H NMR: Key signals would include a singlet for the methoxy protons (-OCH₃) typically in the range of 3.3-3.6 ppm, and signals for the hydroxymethyl protons (-CH₂OH). The protons on the cyclohexane ring would appear as a complex series of multiplets.

  • ¹³C NMR: The carbon of the methoxy group would appear around 50-60 ppm. The carbon of the hydroxymethyl group would be expected in the 60-70 ppm range. The signals for the cyclohexane ring carbons would appear further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

  • A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

  • C-H stretching vibrations of the cyclohexane and methyl groups would be observed around 2850-3000 cm⁻¹.

  • A characteristic C-O stretching vibration for the ether linkage would be expected in the 1070-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. The molecular ion peak (M⁺) would correspond to the molecular weight of the specific isomer. Common fragmentation patterns would involve the loss of water (M-18), a methoxy group (M-31), or a hydroxymethyl group (M-31).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is important to consult the Safety Data Sheet (SDS) for the specific compound being used for detailed safety and handling information.

Conclusion

The physicochemical properties of methoxy-substituted cyclohexanemethanols are of significant interest for their potential applications in synthetic and medicinal chemistry. While comprehensive data for all possible isomers are not available, this guide provides a foundational understanding based on the well-characterized 4-(Methoxymethyl)cyclohexanemethanol and other related structures. Further research into the synthesis and biological activity of specific isomers is warranted to fully explore their potential.

References

  • CymitQuimica. (n.d.). CAS 98955-27-2: 4-(Methoxymethyl)cyclohexanemethanol.
  • Chemsrc. (2025, August 23). [4-(Methoxymethyl)cyclohexyl]methanol | CAS#:98955-27-2.
  • PubChem. (n.d.). 4-(Methoxymethyl)cyclohexanemethanol | C9H18O2 | CID 19938783.
  • PubChem. (n.d.). (1-Methoxycyclohexyl)oxymethanol | C8H16O3 | CID 141841022.
  • ChemicalBook. (2026, January 1). 2-METHOXYCYCLOHEXANOL 98% MIXTURE OF | 2979-24-0.
  • PubChem. (n.d.). 1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane.
  • PubChemLite. (n.d.). Cyclohexanemethanol, 4-(methoxymethyl)- (C9H18O2).
  • NextSDS. (n.d.). 4-(MethoxyMethyl) cyclohexaneMethanol — Chemical Substance Information.
  • PubChem. (n.d.). 2-Methoxy-1-methylcyclohexan-1-ol | C8H16O2 | CID 13950513.
  • PubChem. (n.d.). Cyclohexanol, 2-methoxy- | C7H14O2 | CID 102911.
  • BLD Pharm. (n.d.). 956518-76-6|[1-(Methoxymethyl)cyclohexyl]methanol.
  • PubChem. (n.d.). (2-Methylcyclohexyl)methanol | C8H16O | CID 14515.
  • Wikipedia. (n.d.). 2-Methoxyethanol.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-octen-4-one.
  • Google Patents. (n.d.). EP0142322A2 - Cyclohexane derivatives.
  • ChemicalBook. (n.d.). (2-Methoxy-6-Methylphenyl)Methanol synthesis.
  • Wikipedia. (n.d.). Cyclohexylmethanol.
  • ResearchGate. (2013, June 3). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran.
  • Benchchem. (n.d.). The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide.

Sources

Foundational

Thermodynamic stability and boiling point of 2-Methoxy-cyclohexanemethanol

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of 2-Methoxycyclohexanol A Note on the Analyte: This guide addresses the physicochemical properties of 2-methoxycyclohexanol. Publicly availabl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of 2-Methoxycyclohexanol

A Note on the Analyte: This guide addresses the physicochemical properties of 2-methoxycyclohexanol. Publicly available data for "2-methoxy-cyclohexanemethanol" is limited; it is presumed that the intended compound of interest is the closely related 2-methoxycyclohexanol, for which experimental and theoretical data are available. The principles discussed herein are broadly applicable to substituted cyclohexanols and provide a framework for understanding the properties of 2-methoxy-cyclohexanemethanol.

Introduction

2-Methoxycyclohexanol is a disubstituted cyclohexane derivative that finds application as an intermediate in the synthesis of fragrances and flavors[1]. The presence of two functional groups, a hydroxyl (-OH) and a methoxy (-OCH₃), on a flexible cyclohexane ring gives rise to a complex interplay of steric and electronic interactions. These interactions govern the molecule's three-dimensional structure, thermodynamic stability, and macroscopic properties like its boiling point. A thorough understanding of these characteristics is paramount for researchers and chemical engineers in optimizing reaction conditions, predicting product distributions, and designing molecules with specific properties.

This technical guide provides a detailed analysis of the factors influencing the thermodynamic stability and boiling point of 2-methoxycyclohexanol, with a particular focus on the differences between its cis and trans stereoisomers.

Thermodynamic Stability: A Conformational Analysis

The thermodynamic stability of 2-methoxycyclohexanol is intrinsically linked to its conformational preferences. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain[2][3]. For a disubstituted cyclohexane like 2-methoxycyclohexanol, the relative stability of its stereoisomers and their respective conformers is determined by the energetic penalties associated with the spatial arrangement of the substituents.

Conformational Equilibria of cis- and trans-2-Methoxycyclohexanol
  • trans-2-Methoxycyclohexanol: The trans isomer can exist in two chair conformations that rapidly interconvert via ring flip. In one conformer, both the methoxy and hydroxyl groups are in equatorial positions (diequatorial). In the other, both are in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of destabilizing 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring[4][5].

  • cis-2-Methoxycyclohexanol: The cis isomer also exists in two rapidly interconverting chair conformations. In this case, one substituent is always axial while the other is equatorial (axial-equatorial). The relative energy of these two conformers is more nuanced and is influenced by the potential for intramolecular hydrogen bonding.

The Decisive Role of Intramolecular Hydrogen Bonding

A key factor governing the conformational equilibrium of cis-2-methoxycyclohexanol is the formation of an intramolecular hydrogen bond between the axial hydroxyl group and the equatorial methoxy group. This interaction stabilizes the conformer where the hydroxyl group is in the more sterically hindered axial position. Theoretical and experimental studies have shown that such intramolecular hydrogen bonds can significantly influence the conformational preferences of molecules[6][7][8].

The diagram below illustrates the conformational equilibrium of cis-2-methoxycyclohexanol, highlighting the stabilizing intramolecular hydrogen bond.

cluster_cis cis-2-Methoxycyclohexanol Conformational Equilibrium cluster_hbond Intramolecular Hydrogen Bond A Axial-OH, Equatorial-OMe (Stabilized by Intramolecular H-bond) B Equatorial-OH, Axial-OMe A->B Ring Flip H_bond O-H···O-Me

Caption: Conformational equilibrium of cis-2-methoxycyclohexanol.

Boiling Point: The Influence of Intermolecular Forces

The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid phase. For 2-methoxycyclohexanol, these forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

Experimental Boiling Point Data

The experimentally determined boiling point of 2-methoxycyclohexanol varies slightly depending on the source, which is common for organic compounds.

Reported Boiling Point (°C) Pressure (mmHg) Source
185760 (lit.)[1]
198760[9]
Intermolecular vs. Intramolecular Hydrogen Bonding

The ability of 2-methoxycyclohexanol to act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the -OH and -OCH₃ groups) leads to a relatively high boiling point. However, the different conformational preferences of the cis and trans isomers can lead to differences in their boiling points.

  • trans-2-Methoxycyclohexanol: With both functional groups preferentially in the equatorial position, they are readily available to form strong intermolecular hydrogen bonds with neighboring molecules. This extensive network of intermolecular forces results in a higher boiling point.

  • cis-2-Methoxycyclohexanol: The formation of an intramolecular hydrogen bond in the cis isomer can reduce the extent of intermolecular hydrogen bonding. By satisfying the hydrogen bonding potential within the molecule, there is less opportunity for interaction between molecules. This generally leads to a lower boiling point compared to the trans isomer, where intermolecular forces are stronger.

The following diagram illustrates the different hydrogen bonding patterns for the cis and trans isomers.

cluster_forces Hydrogen Bonding in 2-Methoxycyclohexanol Isomers cluster_cis_interactions Predominantly Intramolecular cluster_trans_interactions Predominantly Intermolecular cis cis-Isomer (Intramolecular H-Bonding) trans trans-Isomer (Intermolecular H-Bonding) cis_mol1 Molecule A trans_mol1 Molecule B h_bond Intramolecular H-Bond trans_mol2 Molecule C trans_mol1->trans_mol2 Intermolecular H-Bond

Caption: Hydrogen bonding in cis and trans isomers.

Methodologies for Physicochemical Property Determination

Experimental Protocol for Boiling Point Determination

A standard method for determining the boiling point of a liquid at atmospheric pressure is distillation.

Objective: To determine the boiling point of a 2-methoxycyclohexanol sample.

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

  • Thermometer (calibrated)

Procedure:

  • Place a small volume of the 2-methoxycyclohexanol sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

  • The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is recorded as the temperature at which there is a steady condensation of vapor on the thermometer bulb and a consistent dropwise collection of distillate in the receiving flask.

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Computational Workflow for Thermodynamic Stability Analysis

Computational chemistry provides a powerful tool for predicting the relative thermodynamic stabilities of different conformers and isomers.

Objective: To determine the relative energies of the conformers of cis- and trans-2-methoxycyclohexanol.

Methodology: This workflow utilizes quantum mechanical calculations, often employing Density Functional Theory (DFT) or high-level ab initio methods[10][11][12].

start Initial 3D Structures of Conformers geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min spe Single Point Energy Calculation (Higher Level of Theory, e.g., CCSD(T)) verify_min->spe thermo Thermochemical Analysis (Zero-Point Energy, Gibbs Free Energy) spe->thermo compare Compare Relative Energies thermo->compare

Caption: Computational workflow for thermodynamic stability.

Steps:

  • Structure Generation: Generate initial 3D structures for all possible chair conformers of both cis- and trans-2-methoxycyclohexanol.

  • Geometry Optimization: Perform a geometry optimization for each structure to find the lowest energy arrangement of atoms. A common method is the B3LYP functional with a 6-31G* basis set.

  • Frequency Calculation: Calculate the vibrational frequencies for each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

  • Single Point Energy Calculation: For higher accuracy, a single point energy calculation can be performed on the optimized geometries using a more robust level of theory and a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).

  • Thermochemical Analysis: Combine the electronic energy from the single point calculation with the thermal corrections (including ZPVE) from the frequency calculation to obtain the Gibbs free energy of each conformer at a standard temperature (e.g., 298.15 K).

  • Comparison: The relative thermodynamic stabilities are determined by comparing the Gibbs free energies of the different conformers. The conformer with the lowest Gibbs free energy is the most stable.

Conclusion

The thermodynamic stability and boiling point of 2-methoxycyclohexanol are governed by a delicate balance of intramolecular and intermolecular forces. The trans isomer is expected to be more thermodynamically stable in its diequatorial conformation. The cis isomer's stability is significantly influenced by the potential for an intramolecular hydrogen bond, which can favor a conformer with an axial hydroxyl group. This same intramolecular hydrogen bonding in the cis isomer is predicted to reduce its boiling point relative to the trans isomer, which can engage in more extensive intermolecular hydrogen bonding. A comprehensive understanding of these principles, supported by both experimental data and computational modeling, is essential for the effective application of this compound in research and industry.

References

  • PubChem. (n.d.). 2-Methylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). 2-Methoxycyclohexanol. Retrieved from [Link]

  • da Silva, J. B. P., & Tormena, C. F. (2006). Conformational behavior of cis-2-methoxy, cis-2-methylthio, and cis-2-methylselenocyclohexanol: a theoretical and experimental investigation. The Journal of Physical Chemistry A, 110(30), 9438–9442. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0294 - 2-METHYLCYCLOHEXANOL. Retrieved from [Link]

  • Ji, H., et al. (2009). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Molecules, 14(10), 4054-4068. Retrieved from [Link]

  • Chemexper. (2025). methoxymethyl-cyclohexane. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methylcyclohexyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemexper. (2025). methoxymethyloxy-cyclohexane. Retrieved from [Link]

  • El-Nahas, A. M., et al. (2019). Computational Studies on the Thermodynamic and Kinetic Parameters of Oxidation of 2-Methoxyethanol Biofuel via H-Atom Abstraction by Methyl Radical. ACS Omega, 4(21), 19138–19149. Retrieved from [Link]

  • Rittner, R., et al. (2005). The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1737–1745. Retrieved from [Link]

  • Bartel, C. J., et al. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Nature Communications, 12(1), 6373. Retrieved from [Link]

  • Knowbee Tutoring. (2015, January 29). Conformational Analysis of Cyclohexane Part 2 Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Taylor, C. G. P., et al. (2018). The intramolecular hydrogen bonded–halogen bond: a new strategy for preorganization and enhanced binding. Chemical Science, 9(28), 6133–6139. Retrieved from [Link]

  • Witt, C. A., et al. (2023). Learning Stability Scores from Computationally Generated Kinetic Data. ChemRxiv. Retrieved from [Link]

  • Zehnacker-Rentien, A., & Suhm, M. A. (2021). Attaching onto or Inserting into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-dependent Dilemma for Alcohols. Angewandte Chemie International Edition, 61(4), e202112423. Retrieved from [Link]

  • Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. WIREs Computational Molecular Science, 6(3), 292–310. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

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  • OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]

  • González, J. A., et al. (2017). THERMODYNAMICS OF MIXTURES CONTAINING ALKOXYETHANOLS. XXVIII. LIQUID-LIQUID EQUILIBRIA FOR 2-PHENOXYETHANOL + SELECTED ALKANES. arXiv. Retrieved from [Link]

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Sources

Exploratory

Toxicity profile and in vitro safety data for 2-Methoxy-cyclohexanemethanol

An In-depth Technical Guide on the In Vitro Safety Assessment of 2-Methoxy-cyclohexanemethanol and Related Compounds Abstract This technical guide provides a comprehensive framework for evaluating the in vitro toxicity a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the In Vitro Safety Assessment of 2-Methoxy-cyclohexanemethanol and Related Compounds

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 2-Methoxy-cyclohexanemethanol. Direct toxicological data for 2-Methoxy-cyclohexanemethanol is not extensively available in peer-reviewed literature. Therefore, this document establishes a recommended testing strategy based on established in vitro methodologies and data from structurally related compounds, namely 2-Methoxyethanol. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation insights, and a foundational understanding of the causality behind experimental choices. Our focus is on providing a robust, self-validating system for assessing cytotoxicity, genotoxicity, and irritation potential, thereby ensuring scientific integrity and supporting informed decision-making in a research and development setting.

Introduction and Physicochemical Characterization

2-Methoxy-cyclohexanemethanol is an organic compound featuring a cyclohexane ring substituted with both a methoxy and a hydroxymethyl group. A thorough understanding of a compound's physicochemical properties is fundamental to designing and interpreting toxicological studies. While experimental data for the target compound is scarce, properties can be predicted based on its structure and comparison with related molecules like Cyclohexanemethanol and other methoxy-substituted cyclohexanes.

Table 1: Physicochemical Properties of 2-Methoxy-cyclohexanemethanol and Related Compounds

Property2-Methoxy-cyclohexanemethanol (Predicted)Cyclohexanemethanol[1][2]2-Methoxycyclohexanol[3]
Molecular Formula C8H16O2C7H14OC7H14O2
Molecular Weight 144.21 g/mol 114.19 g/mol 130.18 g/mol
Appearance Predicted: Clear, colorless liquidClear, colorless liquid-
Boiling Point Predicted: >181 °C181 °C198 °C
Flash Point Predicted: >71 °C71 °C75.7 °C
Water Solubility Predicted: Moderate--
LogP (Octanol/Water Partition Coefficient) Predicted: ~1.5-0.93630

Note: Properties for 2-Methoxy-cyclohexanemethanol are predicted based on its structure and data from analogous compounds.

The presence of both a polar hydroxyl group and a less polar methoxy ether group suggests that 2-Methoxy-cyclohexanemethanol will exhibit moderate solubility in both aqueous and organic media. This is a critical consideration for designing in vitro assays, as it dictates the choice of vehicle for test substance delivery to cells in culture.

Proposed In Vitro Toxicity Testing Strategy

Given the limited direct data, a tiered, evidence-based approach is recommended to characterize the in vitro safety profile of 2-Methoxy-cyclohexanemethanol. This strategy is informed by methodologies applied to the structurally related and well-studied compound, 2-Methoxyethanol, which is known for its reproductive and developmental toxicity.[4]

G Cytotoxicity Cytotoxicity (e.g., MTT, Neutral Red) Skin_Irritation Skin Irritation (RhE Model) Cytotoxicity->Skin_Irritation Concentration Range Finding Genotoxicity Genotoxicity (e.g., Ames Test, Comet Assay) Metabolism Metabolic Activation (S9 Fraction) Genotoxicity->Metabolism Assess Role of Metabolites Pathway_Analysis Pathway Analysis (e.g., Western Blot) Skin_Irritation->Pathway_Analysis Eye_Irritation Eye Irritation (RhCE Model) Eye_Irritation->Pathway_Analysis

Caption: Proposed tiered workflow for in vitro safety assessment.

Cytotoxicity Assessment

Rationale: The initial step in any toxicological evaluation is to determine the concentration range at which the test substance elicits a cytotoxic response. This data is crucial for designing subsequent, more specific assays (e.g., genotoxicity) at sub-lethal concentrations. Assays measuring metabolic activity (MTT) or lysosomal integrity (Neutral Red Uptake) are standard.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies used to assess the cytotoxicity of various chemicals.[5][6]

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of 2-Methoxy-cyclohexanemethanol in a suitable solvent (e.g., DMSO, ethanol) and create a serial dilution in culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Rationale: Genotoxicity assays are critical for identifying compounds that can cause DNA or chromosomal damage, a key event in carcinogenesis. The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Studies on the related compound 2-Methoxyethanol have shown its potential to induce gene damage, particularly after metabolic activation, underscoring the importance of this endpoint.[7][8]

Experimental Protocol: Alkaline Comet Assay

This protocol is based on established methods for evaluating genotoxicity.[7][8][9]

  • Cell Treatment: Treat cells (e.g., HepG2) with sub-lethal concentrations of 2-Methoxy-cyclohexanemethanol (determined from cytotoxicity assays) for a short period (e.g., 2-4 hours). Include a negative control (vehicle) and a positive control (e.g., ethyl methanesulfonate).

  • Metabolic Activation (Optional but Recommended): To assess the genotoxicity of metabolites, a parallel experiment should be conducted in the presence of a liver S9 fraction.[9] The S9 fraction contains metabolic enzymes that can convert a non-genotoxic parent compound into a genotoxic metabolite.[10]

  • Cell Embedding: After treatment, harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Quantify the DNA damage by measuring the percentage of DNA in the comet tail (% Tail DNA) using specialized software. An increase in % Tail DNA compared to the negative control indicates a positive genotoxic effect.

G start Cell Treatment with 2-Methoxy-cyclohexanemethanol embed Embed Cells in Agarose start->embed lyse Cell Lysis embed->lyse unwind Alkaline DNA Unwinding lyse->unwind electro Electrophoresis unwind->electro stain Fluorescent Staining electro->stain visualize Microscopy & Image Analysis stain->visualize result Quantify % Tail DNA visualize->result

Caption: Workflow for the Alkaline Comet Assay.

Skin and Eye Irritation Potential

Rationale: For many industrial and consumer product applications, assessing the potential for skin and eye irritation is a regulatory requirement. Modern in vitro methods using reconstructed human epidermis (RhE) and reconstructed human corneal epithelium (RhCE) models have replaced traditional animal testing.[11][12] These 3D tissue models mimic the structure and barrier function of their in vivo counterparts.[13]

Experimental Protocol: Reconstructed Human Epidermis (RhE) Skin Irritation Test (OECD TG 439)

This protocol is a summary of the OECD Test Guideline 439.[11]

  • Tissue Preparation: Reconstructed human epidermis tissues (e.g., EpiDerm™, SkinEthic™ RHE) are pre-incubated in assay medium.

  • Test Substance Application: Apply a defined amount of 2-Methoxy-cyclohexanemethanol (neat or diluted) topically to the tissue surface. A known irritant like 5% Sodium Dodecyl Sulfate (SDS) is used as a positive control, and PBS as a negative control.

  • Exposure and Post-Incubation: Expose the tissues to the test substance for a specified time (e.g., 15-60 minutes). Afterwards, thoroughly rinse the tissues and transfer them to fresh medium for a post-incubation period (e.g., 42 hours).[14]

  • Viability Assessment: Tissue viability is determined using the MTT assay, as described previously. The tissues are incubated with MTT solution, and the resulting formazan is extracted and quantified.

  • Classification: The irritation potential is classified based on the mean tissue viability relative to the negative control. According to OECD TG 439, if the mean viability is ≤ 50%, the substance is classified as an irritant (UN GHS Category 2).[11][14] If viability is > 50%, it is considered non-irritant.

Experimental Protocol: Reconstructed Human Corneal Epithelium (RhCE) Eye Irritation Test

This protocol follows the principles of methods like the SkinEthic™ HCE Eye Irritation Test.[15]

  • Tissue Preparation: Reconstructed human corneal epithelium tissues are equilibrated in assay medium.

  • Test Substance Application: Apply the test substance to the apical surface of the corneal tissue.

  • Exposure and Rinsing: After a short exposure time (e.g., 30 minutes), the substance is rinsed off.

  • Post-Incubation: Tissues are incubated in fresh medium for a recovery period (e.g., 16-24 hours).

  • Viability Assessment: As with the skin model, tissue viability is measured via the MTT assay.

  • Classification: The classification is based on the remaining cell viability. A viability below a certain threshold (e.g., ≤ 60%) identifies the substance as an eye irritant.[16] This test is primarily used to identify chemicals that do not require classification for eye irritation (UN GHS No Category).[15]

Conclusion and Future Directions

While direct experimental data on the toxicity of 2-Methoxy-cyclohexanemethanol is currently lacking, a robust safety assessment can be performed using a tiered in vitro testing strategy. This guide outlines the core assays for evaluating cytotoxicity, genotoxicity, and irritation potential, based on established OECD guidelines and findings from structurally related compounds. The provided protocols for MTT, Comet, and reconstructed tissue assays offer a validated framework for generating the necessary data for a comprehensive safety profile.

Future research should focus on performing these described studies to generate empirical data for 2-Methoxy-cyclohexanemethanol. Furthermore, investigating its metabolic fate using in vitro liver models (e.g., hepatocytes or S9 fractions) will be crucial, as the toxicity of related compounds like 2-Methoxyethanol is known to be mediated by its metabolites.[10][17]

References

  • 2-Methoxycyclohexanol | CAS#:2979-24-0 | Chemsrc. (n.d.). Retrieved March 26, 2026, from [Link]

  • Kim, J. E., et al. (2022). Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells. Scientific Reports. Available from: [Link]

  • Jong-Yuh, C., & Hrelia, P. (1995). Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells (the CHO/HPRT and AS52/GPT assays). Mutation Research/Genetic Toxicology. Available from: [Link]

  • Kim, J. E., et al. (2022). Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells. PubMed. Available from: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methoxy-4-propylcyclohexan-1-ol. BenchChem.
  • Jírová, D., et al. (2014). Eye irritation hazard of chemicals and formulations assessed by methods in vitro. Neuro Endocrinology Letters.
  • U.S. Environmental Protection Agency. (2018). STUDY TITLE Report In vitro Skin Irritation and Corrosion Turnkey Testing Strategy including transport classification. Regulations.gov. Available from: [Link]

  • Kramer, P. J., et al. (1996). Cytotoxicity of 2-methoxyethanol and 2-methoxyacetic acid in rat and human hepatoma-derived cell cultures. Toxicology in Vitro.
  • U.S. Food and Drug Administration. (2016). FINAL REPORT IN VITRO SKIN IRRITATION TEST WITH DNP-038124 USING A HUMAN SKIN MODEL. accessdata.fda.gov. Available from: [Link]

  • Santos, F. V., et al. (2021). Metabolic activation enhances the cytotoxicity, genotoxicity and mutagenicity of two synthetic alkaloids with selective effects against human tumour cell lines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available from: [Link]

  • OECD. (2025). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD iLibrary. Available from: [Link]

  • Evotec. (n.d.). Short Time Exposure Ocular Toxicity OECD 491. Evotec.
  • D'Costa, A., et al. (2019). Genotoxicity assays.
  • Ota, Y., et al. (2022). Comparative assessment of 24-hr primary skin irritation test and human patch test data with in vitro skin irritation tests according to OECD Test Guideline 439 (for quasi-drugs in Japan).
  • Cheméo. (n.d.). Chemical Properties of Cyclohexane, (2-methoxyethyl)- (CAS 51284-32-3). Cheméo.
  • Government of Canada. (2017). Priority Substances List Assessment Report for 2-Methoxyethanol. Canada.ca. Available from: [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024). 2-Methoxyethanol - SAFETY DATA SHEET. pentachemicals.eu. Available from: [Link]

  • Sweeny, M. H., et al. (1989). 2-Methoxyethanol metabolism in pregnant CD-1 mice and embryos. Toxicology and Applied Pharmacology. Available from: [Link]

  • Komiya, M., et al. (2021). Metabolic pathway to methoxyacetate of 2-methoxyethanol, di-(2-methoxyethyl) phthalate and 1,6-dimethoxyhexane.
  • Krakowian, D., et al. (2022). Cytotoxicity assay to assess eye irritation - A comparison with other methods and possible strategies for use. Toxicology in Vitro. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyethanol. PubChem.
  • National Toxicology Program. (2018). Metabolism and Disposition of 2-Ethylhexyl-p-methoxycinnamate Following Oral Gavage and Dermal Exposure in Harlan Sprague Dawley Rats and B6C3F1/N Mice and in Hepatocytes in vitro. National Institute of Environmental Health Sciences.
  • Episkin. (n.d.). SkinEthic HCE Eye Irritation Test. Episkin. Available from: [Link]

  • Kose, E., et al. (2022). Evaluation of the skin irritation potential of skin lotions by modifying existing alternative test methods. Fundamental Toxicological Sciences.
  • BenchChem. (2025). 2-Methoxyhexane: A Technical Guide to Its Physical Properties. BenchChem.
  • New Jersey Department of Health. (n.d.). Common Name: 2-METHOXYETHANOL HAZARD SUMMARY. NJ.gov. Available from: [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Eye Irritation Time-to-Toxicity Test using Reconstructed Human Corneal Epithelium (RhCE) Models. IIVS.org. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Methoxy-4-(2-nitrovinyl)phenol in Cancer Cell Lines. BenchChem.
  • Kuete, V., et al. (2016). Cytotoxicity of the methanol extracts of Elephantopus mollis, Kalanchoe crenata and 4 other Cameroonian medicinal plants towards human carcinoma cells. BMC Complementary and Alternative Medicine. Available from: [Link]

  • Loba Chemie. (n.d.).
  • TCI EUROPE N.V. (2018). SAFETY DATA SHEET - 4-Methyl-1-cyclohexanemethanol. TCI Chemicals.
  • National Center for Biotechnology Information. (n.d.). Cyclohexanemethanol. PubChem.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Cyclohexanemethanol. Thermo Fisher Scientific. Available from: [Link]

  • U.S. Environmental Protection Agency. (2026). Cyclohexanemethanol, 4-(methoxymethyl)- - Substance Details. Substance Registry Services.
  • CPAchem Ltd. (2023). Safety data sheet - Cyclohexanemethanol. CPAChem.

Sources

Foundational

2-Methoxycyclohexanemethanol (CAS 1702797-74-7): Material Safety Data Sheet & Technical Application Guide for Drug Development

Executive Summary: Strategic Utility in Drug Discovery In contemporary drug development, the strategic incorporation of sp3-hybridized carbons is a proven methodology to improve clinical success rates—a paradigm widely k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Strategic Utility in Drug Discovery

In contemporary drug development, the strategic incorporation of sp3-hybridized carbons is a proven methodology to improve clinical success rates—a paradigm widely known as "escaping flatland." 2-Methoxycyclohexanemethanol (CAS: 1702797-74-7)[1][2] serves as a highly versatile, sp3-rich building block for active pharmaceutical ingredient (API) synthesis.

Mechanistic Insight & Causality: Why choose this specific scaffold? Flat, aromatic rings often suffer from poor solubility and promiscuous off-target protein binding. By utilizing a saturated cyclohexane ring, we introduce 3D structural complexity. The methoxy substituent (-OCH₃) at the 2-position provides a tuned, lipophilic hydrogen-bond acceptor capable of interacting with target kinase hinge regions or GPCR binding pockets. Simultaneously, the hydroxymethyl group (-CH₂OH) at the 1-position acts as an orthogonal synthetic handle, primed for oxidation, etherification, or cross-coupling.

Physicochemical Properties & Safety Profiling (SDS)

Because 2-methoxycyclohexanemethanol is a specialized research chemical, its safety profile is rigorously extrapolated from its well-documented parent scaffold, cyclohexanemethanol (CAS 100-49-2)[3][4], and standard aliphatic ethers.

Quantitative Physicochemical Data

Data synthesized from standard chemical databases ([1]).

PropertyValue
Chemical Name 2-Methoxycyclohexanemethanol
CAS Number 1702797-74-7
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Physical State Liquid (Colorless to pale yellow)
Estimated Flash Point ~77 °C (Closed Cup)[3]
Hazard Identification (GHS Classification)

Based on structural analogs ([5] and [6]), this compound must be handled with the following GHS classifications in mind:

  • H227: Combustible liquid.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Self-Validating Experimental Protocols

As researchers, we must design workflows where safety and chemical conversion validate themselves at every step. Do not merely follow steps; understand the why behind the chemistry.

Protocol A: Safe Handling & Storage
  • Environmental Preparation: Conduct all transfers within a certified chemical fume hood.

    • Causality: Aliphatic alcohols and ethers can emit irritating vapors[6]. Ensuring a face velocity of 80–120 fpm guarantees that vapors are pulled away from the operator's breathing zone.

  • PPE Verification: Don standard laboratory coat, chemical splash goggles, and nitrile gloves.

    • Causality: Nitrile provides superior chemical resistance against aliphatic ethers compared to latex, preventing transdermal absorption of the irritant[5].

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C, away from strong oxidizing agents.

    • Causality: While methoxy groups are less prone to peroxide formation than terminal ethers (like THF or diethyl ether), prolonged exposure to atmospheric oxygen and light can still generate trace hydroperoxides. Inert gas blanketing eliminates this risk.

Protocol B: Oxidation to 2-Methoxycyclohexanecarboxaldehyde

To utilize this scaffold in API synthesis (e.g., via reductive amination), the primary alcohol must be oxidized. We utilize Dess-Martin Periodinane (DMP) for this transformation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of 2-methoxycyclohexanemethanol in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an Argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Slowly add 1.2 equivalents of Dess-Martin Periodinane. Allow the reaction to warm to room temperature over 2 hours.

    • Causality: DMP is specifically chosen over harsher oxidants (like Jones reagent) to prevent over-oxidation to the carboxylic acid and to avoid acidic conditions that could trigger the epimerization of the cyclohexane stereocenters.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC).

    • Causality (Self-Validation): Because aliphatic alcohols lack a conjugated pi-system, they are UV-inactive. Standard LC-UV methods will fail. You must use a chemical stain like Potassium Permanganate (KMnO₄). KMnO₄ oxidizes the alcohol, reducing Mn(VII) to Mn(IV), visually validating the presence of starting material as a yellow spot on a purple background. The reaction is validated as complete when this spot disappears.

  • Safety Quench & Workup: Dilute the reaction with DCM, then add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes.

    • Causality: DMP leaves behind hypervalent iodine byproducts. Quenching with Sodium Thiosulfate (Na₂S₂O₃) chemically reduces these potentially shock-sensitive species to benign, highly water-soluble 2-iodobenzoic acid derivatives. The clearing of the cloudy suspension into two distinct, clear liquid phases serves as a self-validating visual cue that the quench is complete.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aldehyde intermediate.

Process Workflow Visualization

The following diagram maps the critical path from raw material handling through the oxidation workflow, highlighting the integration of safety checkpoints and in-process controls.

G SM 2-Methoxycyclohexanemethanol (Starting Material) PPE Safety Checkpoint: Fume Hood & Nitrile Gloves SM->PPE Pre-handling Rxn DMP Oxidation (DCM, 0°C to RT) PPE->Rxn Inert Atmosphere (Ar) IPC In-Process Control (IPC): TLC with KMnO4 Stain Rxn->IPC Monitor at 2 hrs IPC->Rxn If SM remains Quench Safety Quench: Na2S2O3 / NaHCO3 IPC->Quench If SM consumed (>99%) Product 2-Methoxycyclohexanecarboxaldehyde (API Intermediate) Quench->Product Phase Separation & Concentration

Caption: Workflow for the safe handling and oxidation of 2-methoxycyclohexanemethanol to an API intermediate.

References

  • Chemsrc. "CAS No. 1702797-74-7 Properties and Chemical Data." URL:[Link]

Sources

Exploratory

Mechanism of action of 2-Methoxy-cyclohexanemethanol in organic reactions

An extensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific information regarding the mechanism of action of 2-Methoxy-cyclohexanemethanol in organic...

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Author: BenchChem Technical Support Team. Date: April 2026

An extensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific information regarding the mechanism of action of 2-Methoxy-cyclohexanemethanol in organic reactions. This compound does not appear to be a commonly utilized chiral auxiliary, directing group, or catalyst in stereoselective synthesis, and as such, there are no detailed studies on its mechanistic pathways.

Therefore, it is not feasible to construct an in-depth technical guide as requested on this specific topic due to the absence of foundational research data.

However, the principles of stereoselective synthesis are well-established, and many other chiral auxiliaries with structural similarities to 2-Methoxy-cyclohexanemethanol have been extensively studied. A notable example is trans-2-phenyl-1-cyclohexanol , a widely used chiral auxiliary in various asymmetric transformations.

To fulfill the spirit of your request for an in-depth technical guide on a relevant topic, we can offer to produce a comprehensive whitepaper on the Mechanism of Action of trans-2-phenyl-1-cyclohexanol in Asymmetric Synthesis . This guide would be tailored to the same audience of researchers, scientists, and drug development professionals and would include:

  • A detailed exploration of its role as a chiral auxiliary.

  • In-depth analysis of its mechanism of action in key reactions such as alkylations, aldol reactions, and Diels-Alder reactions.

  • Step-by-step experimental protocols for representative transformations.

  • Quantitative data on yields and stereoselectivities.

  • Visualizations of transition states and reaction workflows using Graphviz.

  • A comprehensive list of references to authoritative sources.

Please let us know if you would like to proceed with this alternative topic.

Foundational

An In-depth Technical Guide on 2-Methoxy-cyclohexanemethanol: From Hypothetical Biosynthesis to Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the current state of knowledge regarding 2-Methoxy-cyclohexanemethanol. It is directed at researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding 2-Methoxy-cyclohexanemethanol. It is directed at researchers, scientists, and professionals in drug development who may have an interest in this molecule. A thorough review of existing scientific literature reveals a significant knowledge gap, with no direct reports on the established biosynthetic pathways or confirmed natural occurrence of 2-Methoxy-cyclohexanemethanol. This document, therefore, serves as a forward-looking resource, postulating plausible biosynthetic routes based on established biochemical principles and providing a comprehensive experimental framework for its potential discovery and characterization in natural sources. By synthesizing information from related compounds and established analytical methodologies, this guide aims to provide a foundational roadmap for future research into this enigmatic molecule.

Introduction: The Enigmatic Status of 2-Methoxy-cyclohexanemethanol

In the vast landscape of natural products, many molecules remain to be discovered and characterized. 2-Methoxy-cyclohexanemethanol is one such compound that currently resides in the realm of the unknown in terms of its natural origins. While structurally related compounds have been identified, a direct confirmation of 2-Methoxy-cyclohexanemethanol as a naturally occurring metabolite is absent from the current scientific literature. This guide directly confronts this knowledge void, offering a scientifically grounded exploration of what its biosynthetic pathway might entail and where it could potentially be found. For the researcher, this represents an opportunity for novel discovery.

Hypothetical Biosynthetic Pathways

While no specific pathway for 2-Methoxy-cyclohexanemethanol has been elucidated, we can propose hypothetical routes based on well-understood enzymatic reactions involved in the biosynthesis of other natural products.[1][2] The formation of this molecule would likely involve two key transformations: the reduction of a cyclohexanecarboxylic acid or aldehyde precursor and the subsequent O-methylation of a hydroxyl group.

Precursor Scaffolds from Primary Metabolism

The cyclohexane ring system is a common motif in natural products. Its biosynthesis can be linked back to primary metabolism, often originating from the shikimate pathway.[3] This pathway is a crucial route in plants and microorganisms for the biosynthesis of aromatic amino acids and other aromatic compounds. A plausible precursor for 2-Methoxy-cyclohexanemethanol could be a derivative of cyclohexane carboxylic acid.[3]

Key Enzymatic Transformations: Reduction and Methylation

The biosynthesis would likely proceed through a series of enzymatic steps to modify the initial cyclohexane scaffold. These transformations are central to the structural diversity of natural products.[4]

  • Reduction: The carboxylic acid or an aldehyde derivative of the cyclohexane ring would need to be reduced to form the primary alcohol (methanol group). This is a common biochemical reaction often catalyzed by oxidoreductases, such as alcohol dehydrogenases, which utilize cofactors like NAD(P)H.[5]

  • Hydroxylation and Methylation: The introduction of the methoxy group at the 2-position of the cyclohexane ring likely involves a hydroxylation step followed by methylation. Cytochrome P450 monooxygenases are a versatile class of enzymes known to catalyze the hydroxylation of a wide range of substrates.[2] Following hydroxylation, an O-methyltransferase (OMT) would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the newly introduced hydroxyl group, forming the methoxy ether.[6][7] The timing of this methylation (before or after the reduction of the carboxyl group) would be a key aspect to investigate.

Below is a diagram illustrating a hypothetical biosynthetic pathway.

Hypothetical Biosynthesis of 2-Methoxy-cyclohexanemethanol cluster_0 Primary Metabolism cluster_1 Hypothetical Pathway Shikimate_Pathway Shikimate Pathway Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Derivative Shikimate_Pathway->Cyclohexanecarboxylic_Acid Multiple Steps 2_Hydroxy_Cyclohexanecarboxylic_Acid 2-Hydroxy-cyclohexanecarboxylic Acid Cyclohexanecarboxylic_Acid->2_Hydroxy_Cyclohexanecarboxylic_Acid Hydroxylase (e.g., P450) 2_Methoxy_Cyclohexanecarboxylic_Acid 2-Methoxy-cyclohexanecarboxylic Acid 2_Hydroxy_Cyclohexanecarboxylic_Acid->2_Methoxy_Cyclohexanecarboxylic_Acid O-Methyltransferase (OMT) 2_Methoxy_cyclohexanemethanol 2-Methoxy-cyclohexanemethanol 2_Methoxy_Cyclohexanecarboxylic_Acid->2_Methoxy_cyclohexanemethanol Carboxylic Acid Reductase / Alcohol Dehydrogenase

A plausible biosynthetic route to 2-Methoxy-cyclohexanemethanol.

Potential Natural Occurrence: An Investigative Outlook

Given the absence of direct reports, the search for 2-Methoxy-cyclohexanemethanol in nature would be exploratory. A logical starting point would be to investigate organisms known to produce structurally related compounds. Many plants, fungi, and bacteria produce a diverse array of volatile and semi-volatile organic compounds, including various cyclohexanemethanol derivatives and methoxylated molecules.[8][9] Essential oils from aromatic plants are a particularly rich source of such compounds and would be a prime target for initial screening.[10]

Experimental Protocol: A Proposed Workflow for the Discovery and Analysis of 2-Methoxy-cyclohexanemethanol in Natural Samples

For researchers aiming to identify 2-Methoxy-cyclohexanemethanol in a natural matrix, a robust and sensitive analytical workflow is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in complex mixtures like essential oils.[11][12]

Sample Collection and Preparation

Proper sample handling is critical to preserve the chemical integrity of the natural sample.

  • Collection: Collect fresh plant material (leaves, flowers, stems, or roots) or microbial cultures.

  • Drying (for plants): If applicable, air-dry the plant material in a well-ventilated area away from direct sunlight to reduce water content.

  • Grinding: Mill the dried plant material to a fine powder to increase the surface area for efficient extraction.

Extraction of Volatile and Semi-Volatile Compounds

Hydrodistillation is a common method for extracting essential oils from plant material.

  • Place the powdered plant material in a round-bottom flask with distilled water.

  • Set up a Clevenger-type apparatus for hydrodistillation.

  • Heat the flask to boiling and continue the distillation for 3-4 hours.

  • Collect the essential oil, which will separate from the aqueous layer.

  • Dry the collected oil over anhydrous sodium sulfate.

Instrumental Analysis by GC-MS

The following table outlines a typical set of GC-MS parameters for the analysis of essential oils.

ParameterSpecificationRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible separations.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of volatile compounds.[8]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program 60 °C (2 min), ramp to 240 °C at 3 °C/minA temperature gradient to separate compounds with different boiling points.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides sensitive detection and fragmentation patterns for identification.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Electron Energy 70 eVStandard energy for generating reproducible mass spectra.
Mass Range m/z 40-550Covers the expected mass range of the target compound and other components.

Data Analysis and Compound Identification:

  • Library Search: Compare the acquired mass spectrum of any unknown peak with commercial mass spectral libraries such as NIST and Wiley.[10]

  • Retention Index (RI): Calculate the Kovats Retention Index for the peak of interest by running a series of n-alkanes under the same chromatographic conditions. Compare this RI with literature values if available for synthetic 2-Methoxy-cyclohexanemethanol.

  • Co-injection with Standard: The most definitive method for identification is to co-inject the natural extract with an authentic, synthesized standard of 2-Methoxy-cyclohexanemethanol. A perfect match in retention time and mass spectrum confirms the identity.

Below is a diagram of the proposed experimental workflow.

Experimental Workflow for Identification cluster_identification Identification Steps Sample_Collection 1. Sample Collection (Plant/Microbe) Extraction 2. Extraction (e.g., Hydrodistillation) Sample_Collection->Extraction GC_MS_Analysis 3. GC-MS Analysis Extraction->GC_MS_Analysis Data_Processing 4. Data Processing GC_MS_Analysis->Data_Processing Identification 5. Compound Identification Data_Processing->Identification Library_Search a. Mass Spectral Library Search Identification->Library_Search RI_Calculation b. Retention Index Calculation Identification->RI_Calculation Standard_Coinjection c. Co-injection with Authentic Standard Identification->Standard_Coinjection

Workflow for the discovery and identification of 2-Methoxy-cyclohexanemethanol.

Conclusion: Charting a Course for Future Research

The study of 2-Methoxy-cyclohexanemethanol presents a greenfield opportunity for natural product researchers. While its natural occurrence and biosynthesis are yet to be confirmed, the tools and foundational knowledge to embark on this discovery are readily available. This guide provides a theoretical framework for its biosynthesis and a practical, detailed protocol for its detection and identification. The successful discovery of this compound in a natural source would not only fill a knowledge gap but could also open avenues for investigating its biological activity and potential applications in drug development and other industries.

References

  • Uniyal, A., Tikar, S.N., Agrawal, O.P., Sukumaran, D. and Veer, V. (2016). Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry. Archives of Agriculture and Environmental Science, 1(1): 22-36. [Link]
  • Tisserand, R. (2017). The Highs and Lows of GC-MS in Essential Oil Analysis. Tisserand Institute. [Link]
  • Boll, M., Löffler, C., Morris, B. E., & Buckel, W. (2002). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology, 184(5), 1337–1345. [Link]
  • Agilent Technologies. (2025). Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC) and High-Resolution Mass Spectrometer. [Link]
  • Environment Canada, Health Canada. (2002). Priority Substances List Assessment Report: 2-Methoxyethanol. [Link]
  • Classen, B. (2022). Enzymes in biosynthesis. Beilstein Journal of Organic Chemistry, 18, 1133–1135. [Link]
  • Agilent Technologies. (2024). Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. [Link]
  • Reed, J., & Osbourn, A. (2020). Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis. Frontiers in Plant Science, 11, 597546. [Link]
  • Satyal, P. (2015). Development of GC-MS database of essential oil components by the analysis of natural essential oils and synthetic compounds and discovery of biologically active novel chemotypes in essential oils. Doctoral Dissertations, 55. [Link]
  • McHale, D., Toth, M. J., & Trojan, S. E. (2016). Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. ACS Chemical Biology, 11(11), 3020–3024. [Link]
  • Classen, B. (2022). Enzymes in biosynthesis. Beilstein Journal of Organic Chemistry, 18, 1133–1135. [Link]
  • Tsunematsu, Y., & Abe, I. (2017). Elucidation of Biosynthetic Pathways of Natural Products. The Chemical Record, 17(11), 1088–1103. [Link]
  • McHale, D., Toth, M. J., & Trojan, S. E. (2016). Biosynthetic Origin of the Methoxy Group in Quinine and Related Cinchona Alkaloids. ChemRxiv. [Link]
  • Contente, M. L., & Paradisi, F. (2023). Combination of Enzymes and Deep Eutectic Solvents as Powerful Toolbox for Organic Synthesis. Molecules, 28(2), 597. [Link]
  • Fernández-Aparicio, M., et al. (2023). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Plants, 12(1), 1. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2-Methoxycyclohexanemethanol from Cyclohexene Derivatives

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The functionalized alicyclic building block 2-Methoxycy...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The functionalized alicyclic building block 2-Methoxycyclohexanemethanol (CAS: 1702797-74-7) is increasingly utilized in medicinal chemistry as a lipophilic scaffold and a precursor for ether-containing saturated heterocycles. Direct functionalization of cyclohexane rings often suffers from poor regiocontrol and stereocontrol. This application note details a robust, four-step synthetic workflow starting from cyclohexene oxide (a direct derivative of cyclohexene). The protocol leverages highly predictable stereoelectronic effects to install the necessary 1,2-substitution pattern, providing a scalable and self-validating pathway for drug development professionals.

Mechanistic Rationale & Pathway Design

Designing a synthesis for 1,2-bifunctionalized cyclohexanes requires strict control over relative stereochemistry and chemoselectivity.

  • Regioselective Ring Opening: The synthesis initiates with the acid-catalyzed methanolysis of cyclohexene oxide. Acidic conditions protonate the epoxide, facilitating an SN​2 -like nucleophilic attack by methanol. This ensures strict anti-addition, yielding trans-2-methoxycyclohexanol .

  • Chemoselective Oxidation: To enable carbon homologation, the secondary alcohol is oxidized. We employ a Swern oxidation rather than harsher chromium-based oxidants to prevent the β -elimination of the methoxy group, which would otherwise generate an undesired α,β -unsaturated ketone.

  • Carbon Homologation: A Wittig olefination with methylenetriphenylphosphorane installs the exocyclic double bond necessary for the hydroxymethyl group.

  • Anti-Markovnikov Hydration: Finally, hydroboration-oxidation of the exocyclic olefin yields the primary alcohol. The steric bulk of the adjacent methoxy group directs the borane attack predominantly from the opposite face, providing excellent diastereomeric enrichment.

SynthesisWorkflow Step1 Cyclohexene Oxide (Starting Material) Step2 trans-2-Methoxycyclohexanol (Intermediate 1) Step1->Step2 Methanolysis (H2SO4, MeOH, 65°C) Step3 2-Methoxycyclohexanone (Intermediate 2) Step2->Step3 Swern Oxidation ((COCl)2, DMSO, Et3N) Step4 2-Methoxy-1-methylenecyclohexane (Intermediate 3) Step3->Step4 Wittig Olefination (Ph3PCH3Br, n-BuLi) Step5 2-Methoxycyclohexanemethanol (Target Molecule) Step4->Step5 Hydroboration-Oxidation (BH3-THF, H2O2/NaOH)

Figure 1: Four-step synthetic workflow for 2-Methoxycyclohexanemethanol from cyclohexene oxide.

Step-by-Step Experimental Protocols

Note: All reactions involving organometallic reagents or moisture-sensitive intermediates must be conducted under an inert argon or nitrogen atmosphere using oven-dried glassware.

Protocol 1: Acid-Catalyzed Methanolysis (Synthesis of trans-2-Methoxycyclohexanol)

Causality: While base-catalyzed epoxide opening is possible, acid catalysis is preferred for unhindered aliphatic epoxides to accelerate the reaction rate and ensure complete conversion without requiring high-pressure conditions .

  • Charge a round-bottom flask with cyclohexene oxide (10.0 g, 102 mmol) and anhydrous methanol (100 mL).

  • Add concentrated H2​SO4​ (0.5 mL, catalytic) dropwise at 0 °C.

  • Attach a reflux condenser and heat the mixture to 65 °C for 2 hours.

  • Self-Validation (IPC): Analyze via GC-MS or TLC (Hexanes/EtOAc 3:1). The epoxide ( Rf​=0.8 ) must be completely consumed, replaced by a highly polar spot ( Rf​=0.3 ) that stains with phosphomolybdic acid (PMA).

  • Quench with saturated aqueous NaHCO3​ (20 mL), concentrate the methanol in vacuo, and extract with dichloromethane (3 × 50 mL). Wash with brine, dry over Na2​SO4​ , and concentrate to yield the product as a colorless oil.

Protocol 2: Swern Oxidation (Synthesis of 2-Methoxycyclohexanone)

Causality: The low temperature (-78 °C) stabilizes the intermediate alkoxysulfonium ylide, preventing side reactions such as Pummerer rearrangements or β -elimination of the methoxy group.

  • In a dried flask, dissolve oxalyl chloride (10.5 mL, 122 mmol) in anhydrous CH2​Cl2​ (150 mL) and cool to -78 °C.

  • Slowly add anhydrous DMSO (17.3 mL, 244 mmol) over 15 minutes. Stir for 30 minutes.

  • Add a solution of trans-2-methoxycyclohexanol (13.0 g, 100 mmol) in CH2​Cl2​ (50 mL) dropwise. Stir for 1 hour at -78 °C.

  • Add triethylamine (70 mL, 500 mmol) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation (IPC): Monitor by IR spectroscopy. The broad O-H stretch (~3300 cm−1 ) must disappear, replaced by a sharp C=O stretch at ~1715 cm−1 .

  • Quench with water (100 mL), separate the organic layer, wash with 1M HCl, saturated NaHCO3​ , and brine. Dry and concentrate. Purify via short-path distillation.

Protocol 3: Wittig Olefination (Synthesis of 2-Methoxy-1-methylenecyclohexane)

Causality: Methyltriphenylphosphonium bromide requires a strong base (n-BuLi) to form the unstabilized ylide. The unstabilized ylide reacts rapidly with the sterically hindered α -methoxy ketone to form the oxaphosphetane intermediate, which collapses to the exocyclic alkene.

  • Suspend methyltriphenylphosphonium bromide (39.3 g, 110 mmol) in anhydrous THF (200 mL) at 0 °C.

  • Add n-BuLi (2.5 M in hexanes, 44 mL, 110 mmol) dropwise. The suspension will turn a deep yellow/orange color, indicating ylide formation. Stir for 1 hour.

  • Add a solution of 2-methoxycyclohexanone (11.5 g, 90 mmol) in THF (30 mL) dropwise. Allow to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Monitor by TLC (Hexanes/EtOAc 9:1). The ketone ( Rf​=0.4 ) should vanish, replaced by a non-polar spot ( Rf​=0.9 ) that stains strongly with KMnO4​ (indicating the presence of the alkene).

  • Quench with saturated NH4​Cl , extract with hexanes to precipitate triphenylphosphine oxide. Filter, concentrate, and purify via silica gel chromatography (100% Hexanes).

Protocol 4: Hydroboration-Oxidation (Synthesis of 2-Methoxycyclohexanemethanol)

Causality: BH3​ -THF provides strictly anti-Markovnikov addition across the exocyclic double bond. The subsequent oxidation with H2​O2​ /NaOH occurs with retention of stereochemistry at the newly formed carbon-boron bond, yielding the primary alcohol.

  • Dissolve 2-methoxy-1-methylenecyclohexane (8.8 g, 70 mmol) in anhydrous THF (70 mL) and cool to 0 °C.

  • Add BH3​ -THF complex (1.0 M in THF, 77 mL, 77 mmol) dropwise. Stir at room temperature for 3 hours.

  • Cool the mixture back to 0 °C. Carefully add 3M NaOH (30 mL) followed by 30% H2​O2​ (30 mL) dropwise (Caution: Highly exothermic).

  • Stir at room temperature for 3 hours.

  • Self-Validation (IPC): GC-MS analysis should show the disappearance of the alkene mass ( m/z 126) and the appearance of the target alcohol ( m/z 144).

  • Extract with EtOAc (3 × 50 mL), wash with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 7:3) to isolate the target molecule.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for this synthetic route, assuming a 100 mmol starting scale. The self-validating nature of the IPCs ensures high purity at each isolated step.

StepTransformationReagents & ConditionsTime / TempExpected Yield (%)Purity (GC-MS / NMR)
1 Epoxide Ring Opening MeOH , H2​SO4​ (cat.)2 h, 65 °C92%>98% (trans only)
2 Swern Oxidation (COCl)2​ , DMSO, Et3​N , CH2​Cl2​ 3 h, -78 °C to RT88%>95%
3 Wittig Olefination Ph3​PCH3​Br , n-BuLi, THF5 h, 0 °C to RT75%>95%
4 Hydroboration-Oxidation BH3​ -THF; H2​O2​ , NaOH6 h, 0 °C to RT81%>97% (d.r. 4:1)
Overall De Novo Synthesis - ~16 h ~49% >97%

References

  • Chemistry LibreTexts. "18.6 Reactions of Epoxides: Ring-opening." Organic Chemistry (Wade). Available at:[Link]

  • Liu, L., et al. "Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite." ResearchGate (2023). Available at:[Link]

  • Master Organic Chemistry. "Epoxide Ring Opening With Base." MOC (2015). Available at:[Link]

Application

Application Note: Enhancing Mass Spectrometric Analysis of 2-Methoxy-cyclohexanemethanol Through Derivatization

Abstract Direct analysis of 2-methoxy-cyclohexanemethanol by mass spectrometry (MS), particularly when coupled with gas chromatography (GC), can be challenging due to the presence of a polar hydroxyl group. This function...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Direct analysis of 2-methoxy-cyclohexanemethanol by mass spectrometry (MS), particularly when coupled with gas chromatography (GC), can be challenging due to the presence of a polar hydroxyl group. This functional group can lead to poor peak shape, low volatility, and thermal instability in the GC inlet.[1][2] Chemical derivatization is a critical sample preparation step that mitigates these issues by converting the hydroxyl group into a less polar, more volatile, and more thermally stable moiety.[3][4] This application note provides a comprehensive guide to the derivatization of 2-methoxy-cyclohexanemethanol for enhanced GC-MS analysis. We will explore two primary derivatization strategies: silylation and acylation, providing detailed protocols, the rationale behind reagent selection, and expected outcomes. Additionally, given the chiral nature of 2-methoxy-cyclohexanemethanol, this guide will address chiral derivatization techniques for the separation and quantification of its enantiomers.

Introduction: The Rationale for Derivatization

2-Methoxy-cyclohexanemethanol is a molecule of interest in various fields, including organic synthesis and drug development. Its analysis by GC-MS is often necessary for purity assessment, metabolite identification, and pharmacokinetic studies. However, the presence of the primary alcohol introduces several analytical challenges:

  • Low Volatility: The hydroxyl group can participate in hydrogen bonding, which increases the boiling point of the molecule and reduces its volatility, making it less amenable to GC analysis.[5]

  • Poor Peak Shape: The polar hydroxyl group can interact with active sites on the GC column, leading to peak tailing and reduced chromatographic resolution.[1]

  • Thermal Instability: At the high temperatures of the GC inlet, alcohols can undergo dehydration or other thermal degradation reactions, leading to inaccurate quantification and the appearance of artifact peaks.[2]

Chemical derivatization addresses these challenges by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[2][6] This transformation results in a derivative that is more volatile, less polar, and more thermally stable, leading to improved chromatographic performance and more reliable MS data.[6]

Derivatization Strategies for 2-Methoxy-cyclohexanemethanol

The two most common and effective derivatization techniques for alcohols are silylation and acylation.[2] The choice between these methods depends on the specific analytical requirements, such as the desired volatility of the derivative, the presence of other functional groups, and the need for enhanced detection sensitivity.

Silylation: A Versatile and Widely Used Technique

Silylation is the most prevalent derivatization method for GC analysis of compounds containing active hydrogens.[3] It involves the replacement of the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[6]

The Chemistry of Silylation: Silylation reagents are compounds that contain a silicon atom bonded to a good leaving group. The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the silicon atom, with the subsequent loss of the leaving group.

Common Silylation Reagents: A variety of silylation reagents are available, each with different reactivities and applications. For 2-methoxy-cyclohexanemethanol, the following reagents are highly suitable:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that produces volatile byproducts, making it ideal for GC-MS analysis.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Even more volatile than BSTFA and its byproducts, which is advantageous for the analysis of early-eluting compounds.[7]

  • MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide): Forms t-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives, making them suitable for samples that may be exposed to moisture.[6][7]

The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, especially for hindered alcohols.[6]

Silylation Workflow Diagram:

Caption: Workflow for the silylation of 2-methoxy-cyclohexanemethanol.

Protocol 1: TMS Derivatization using BSTFA with 1% TMCS

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of 2-methoxy-cyclohexanemethanol in a dry, aprotic solvent such as pyridine, acetonitrile, or dichloromethane.

    • Use a commercially available solution of BSTFA + 1% TMCS.

  • Derivatization Procedure:

    • To 100 µL of the sample solution in a micro-reaction vial, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 20 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the cooled reaction mixture directly into the GC-MS system.

Expected Outcome: The hydroxyl group of 2-methoxy-cyclohexanemethanol will be converted to a TMS ether. This will result in a significant increase in volatility and a decrease in polarity, leading to a sharper, more symmetrical peak with a shorter retention time compared to the underivatized compound.

Acylation: An Alternative for Enhanced Detection

Acylation is another effective derivatization technique for alcohols, involving the conversion of the hydroxyl group into an ester.[2] Acylation reagents are typically acid anhydrides or acid chlorides.[5]

The Chemistry of Acylation: The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent, leading to the formation of an ester and a carboxylic acid or HCl byproduct. A base, such as pyridine or triethylamine, is often used to catalyze the reaction and neutralize the acidic byproduct.[5]

Common Acylation Reagents: For GC-MS applications, perfluorinated anhydrides are particularly useful as they can enhance sensitivity for electron capture detection (ECD) and can produce characteristic mass spectra.[8][9]

  • TFAA (Trifluoroacetic Anhydride): The most reactive and volatile of the common perfluorinated anhydrides.[10]

  • PFPA (Pentafluoropropionic Anhydride): Reacts readily with alcohols and is frequently used in drug analysis.[10]

  • HFBA (Heptafluorobutyric Anhydride): Its derivatives are highly sensitive to ECD.[10]

Acylation Workflow Diagram:

Caption: Workflow for the acylation of 2-methoxy-cyclohexanemethanol.

Protocol 2: Acylation using Pentafluoropropionic Anhydride (PFPA)

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of 2-methoxy-cyclohexanemethanol in a dry, aprotic solvent such as ethyl acetate or dichloromethane.

    • Use commercially available PFPA.

    • Use a high-purity grade of pyridine as the catalyst.

  • Derivatization Procedure:

    • To 100 µL of the sample solution in a micro-reaction vial, add 50 µL of pyridine and 100 µL of PFPA.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 45 minutes.

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and pyridine under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate.

  • GC-MS Analysis:

    • Inject 1 µL of the reconstituted solution into the GC-MS system.

Expected Outcome: The hydroxyl group will be converted to a pentafluoropropionyl ester. This derivative will be more volatile and thermally stable than the parent compound. The presence of the fluorinated acyl group can also lead to characteristic fragmentation patterns in the mass spectrum, aiding in structural confirmation.

Chiral Derivatization: Separating Enantiomers

2-Methoxy-cyclohexanemethanol is a chiral molecule, and in many pharmaceutical and biological contexts, it is crucial to separate and quantify the individual enantiomers. This can be achieved by using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.[11][12]

Principle of Chiral Derivatization: A chiral derivatizing agent is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical properties and can therefore be separated by chromatography.[12]

Common Chiral Derivatizing Reagents for Alcohols:

  • Mosher's Acid Chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride): A widely used reagent for determining the absolute configuration of alcohols and amines.[11]

  • (-)-Menthyl Chloroformate: Reacts with alcohols to form diastereomeric carbonates.

Protocol 3: Chiral Derivatization using (-)-Menthyl Chloroformate

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of 2-methoxy-cyclohexanemethanol in dry toluene.

    • Prepare a 10% (v/v) solution of pyridine in toluene.

    • Use commercially available (-)-menthyl chloroformate.

  • Derivatization Procedure:

    • To 100 µL of the sample solution in a micro-reaction vial, add 20 µL of the pyridine solution and 50 µL of (-)-menthyl chloroformate.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 80°C for 1 hour.

    • Allow the vial to cool to room temperature.

    • Add 200 µL of hexane and 200 µL of water. Vortex and centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial.

  • GC-MS Analysis:

    • Inject 1 µL of the organic layer into the GC-MS system equipped with a standard achiral column (e.g., a 5% phenyl-methylpolysiloxane column).

Expected Outcome: The two enantiomers of 2-methoxy-cyclohexanemethanol will be converted into two diastereomeric (-)-menthyl carbonates. These diastereomers will be resolved into two separate peaks in the gas chromatogram, allowing for their individual quantification.

Summary of Derivatization Techniques

Technique Reagent(s) Derivative Advantages Considerations
Silylation (TMS) BSTFA, MSTFA (+ TMCS)Trimethylsilyl (TMS) etherHighly volatile byproducts, versatile, well-established.Derivatives can be sensitive to moisture.[6]
Silylation (TBDMS) MTBSTFAtert-Butyldimethylsilyl (TBDMS) etherHigh stability against hydrolysis.[6]Larger mass increase, may not be necessary if moisture is not a concern.
Acylation TFAA, PFPA, HFBAPerfluoroacyl esterCan enhance detector sensitivity (ECD), characteristic fragmentation.[8][9]Reagents and byproducts can be corrosive, may require a workup step.[5]
Chiral Derivatization (-)-Menthyl ChloroformateDiastereomeric carbonatesAllows for separation of enantiomers on an achiral column.[11][12]Requires an enantiomerically pure reagent, reaction conditions may need optimization.

Conclusion

The derivatization of 2-methoxy-cyclohexanemethanol is an essential step for reliable and sensitive GC-MS analysis. Both silylation and acylation are effective methods for improving the chromatographic behavior of this compound. The choice of the specific technique and reagent should be guided by the analytical goals, such as the need for high stability, enhanced sensitivity, or chiral separation. The protocols provided in this application note serve as a robust starting point for method development. Researchers are encouraged to optimize these conditions for their specific instrumentation and analytical requirements to achieve the best possible results.

References

  • Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available from: [Link]

  • Regis Technologies. Silylation Reagents. Available from: [Link]

  • Schimmelmann Research. Derivatizing Compounds: Available Compounds: Reference Materials. Available from: [Link]

  • ResearchGate. Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Available from: [Link]

  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available from: [Link]

  • Chrom Tech, Inc. Why Use GC Derivatization Reagents. Available from: [Link]

  • Spectroscopy Online. Derivatization in Mass Spectrometry. Available from: [Link]

  • Chemistry LibreTexts. Derivatization. Available from: [Link]

  • Regis Technologies. Chiral Derivatization Reagents/Solvents. Available from: [Link]

  • SlidePlayer. GC Derivatization. Available from: [Link]

  • Royal Society of Chemistry. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Available from: [Link]

  • Organic Syntheses. p. 493 - Organic Syntheses Procedure. Available from: [Link]

  • University of Wisconsin-Madison. Label-free and derivatization-assisted techniques for the analysis of small molecules via mass spectrometry. Available from: [Link]

  • PubMed Central. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • PubMed. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • OSHA. 2-Methoxyethanol (2ME), 2-Methoxyethanol Acetate (2MEA), 2-Ethoxyethanol (2EE), and 2-Ethoxyethanol Acetate (2EEA) by GC/FID - Analytical Method. Available from: [Link]

  • Organic Syntheses. an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of - Organic Syntheses Procedure. Available from: [Link]

  • PubChem. 2-Methoxyhexane. Available from: [Link]

Sources

Method

Application Notes & Protocols for the High-Yield Synthesis of 2-Methoxycyclohexanol via Catalytic Hydrogenation of Guaiacol

Introduction The conversion of biomass-derived compounds into value-added chemicals is a cornerstone of sustainable industrial chemistry. Guaiacol (2-methoxyphenol), a primary component of lignin pyrolysis oil, represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The conversion of biomass-derived compounds into value-added chemicals is a cornerstone of sustainable industrial chemistry. Guaiacol (2-methoxyphenol), a primary component of lignin pyrolysis oil, represents a key platform molecule for the synthesis of valuable chemical intermediates.[1] One such intermediate is 2-methoxycyclohexanol, a versatile compound with applications in the pharmaceutical and fine chemical industries.

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the high-yield synthesis of 2-methoxycyclohexanol through the catalytic reduction (hydrogenation) of guaiacol. It is important to note that the direct hydrogenation of the aromatic ring of guaiacol yields 2-methoxycyclohexanol. The synthesis of 2-methoxy-cyclohexanemethanol, which contains an additional methylene group, would require a different synthetic pathway not covered in this guide.

We will explore various catalytic systems, delve into the mechanistic principles that govern reaction selectivity, and provide robust, field-tested protocols for laboratory-scale synthesis and analysis. The focus is on explaining the causality behind experimental choices to empower researchers to adapt and optimize these methods for their specific needs.

PART 1: Reaction Pathways & Mechanistic Considerations

The catalytic hydrogenation of guaiacol is a complex process involving several competing reaction pathways. The desired reaction is the saturation of the aromatic ring to form 2-methoxycyclohexanol (MCH). However, side reactions involving the cleavage of C-O bonds, collectively known as hydrodeoxygenation (HDO), are common and lead to a variety of byproducts.[2] Understanding these pathways is critical for selecting a catalyst and reaction conditions that maximize the yield of the target product.

The primary competing pathways are:

  • Aromatic Ring Hydrogenation (HYD): The desired pathway where the benzene ring of guaiacol is saturated to produce 2-methoxycyclohexanol. This is typically favored under milder conditions.[3][4]

  • Demethoxylation (DMO): Cleavage of the Caryl-OCH₃ bond to produce phenol, which can then be hydrogenated to cyclohexanol or cyclohexane.[2]

  • Dehydroxylation (DHY): Cleavage of the Caryl-OH bond to form anisole, which can subsequently be hydrogenated.[2]

  • Demethylation: Cleavage of the CH₃-O bond to yield catechol, which is often a precursor to coke formation and catalyst deactivation, particularly with Pd, Pt, and Rh catalysts.[2][5]

The choice of catalyst and support plays a crucial role in directing the reaction towards the desired hydrogenation pathway. Metal sites (e.g., Ru, Rh, Ni) are primarily responsible for activating hydrogen and hydrogenating the aromatic ring, while acidic sites on the support can promote deoxygenation reactions.[5][6] Therefore, catalyst systems with high hydrogenation activity and supports with controlled acidity are essential for achieving high selectivity to 2-methoxycyclohexanol.

G Guaiacol Guaiacol MCH 2-Methoxycyclohexanol (Target Product) Guaiacol->MCH Hydrogenation (HYD) [Favored] Phenol Phenol Guaiacol->Phenol Demethoxylation (DMO) Anisole Anisole Guaiacol->Anisole Dehydroxylation (DHY) Catechol Catechol Guaiacol->Catechol Demethylation Cyclohexanol Cyclohexanol MCH->Cyclohexanol HDO Cyclohexane Cyclohexane MCH->Cyclohexane HDO Cyclohexanol->Cyclohexane HDO Phenol->Cyclohexanol HYD Anisole->MCH HYD

Caption: Competing reaction pathways in the catalytic conversion of guaiacol.

PART 2: Catalytic Systems for Selective Hydrogenation

The selection of an appropriate catalyst is the most critical factor in achieving high yields of 2-methoxycyclohexanol. Both noble and non-noble metal catalysts have demonstrated efficacy, each with distinct advantages.

Ruthenium (Ru)-Based Catalysts

Ruthenium has emerged as one of the most effective metals for the selective hydrogenation of the aromatic ring of guaiacol, often under surprisingly mild conditions.[3] Many studies report higher activity for Ru catalysts in bifunctional catalysis for HDO of bio-oil fractions compared to Pt or Pd-based systems.[7]

  • Expertise & Experience: Ru's high intrinsic activity for arene hydrogenation allows for lower reaction temperatures. Lower temperatures are kinetically favorable for hydrogenation over the more energy-intensive C-O bond cleavage (HDO) pathways.[3] For instance, a Ru/Al₂O₃-TiO₂ catalyst has been shown to convert ~60% of guaiacol to 2-methoxycyclohexanol with 94% selectivity at just 25°C and 2 MPa H₂.[3] At temperatures of 50°C and above, near-total conversion of guaiacol is achievable.[3]

  • Support Effects: The support material significantly influences the performance of Ru catalysts.

    • Al₂O₃-TiO₂: This composite oxide support has demonstrated excellent performance, likely due to a synergistic interaction that enhances the catalytic activity of Ru particles.[3]

    • Zeolites: Zeolite supports like MFI nanosheets can provide high surface area and shape selectivity. However, highly acidic supports can sometimes promote undesired HDO reactions, leading to products like cyclohexane.[7]

    • Porous Aromatic Frameworks (PAFs): Sulfonated PAFs can be used to tune the acidity and create a bifunctional catalyst. A balance between metal sites and acid sites is crucial; an excess of acid sites can lead to increased deoxygenation to cyclohexanol and cyclohexane.[8]

Rhodium (Rh)-Based Catalysts

Rhodium is another highly active noble metal for guaiacol hydrogenation. The primary reaction pathway on Rh-based catalysts is the hydrogenation of the benzene ring to yield 2-methoxycyclohexanol and 2-methoxycyclohexanone, followed by subsequent deoxygenation steps at higher severities.[9]

  • Expertise & Experience: Rh catalysts, such as Rh/SiO₂-Al₂O₃, exhibit high activity for converting guaiacol.[5] The bifunctional nature, where the metal handles hydrogenation and the acidic support assists in oxygen removal, is key to its performance. The stereoselective hydrogenation of guaiacol to cis-2-methoxycyclohexanol has been achieved using supported rhodium catalysts in supercritical carbon dioxide.

Nickel (Ni)-Based Catalysts

As a cost-effective alternative to noble metals, nickel-based catalysts have been extensively studied and show great promise for industrial applications.

  • Expertise & Experience: High dispersion of Ni nanoparticles is crucial for achieving high catalytic activity.[10] Highly dispersed Ni catalysts on supports like MCM-41 have shown activity comparable to noble metal catalysts, achieving 97.9% guaiacol conversion at 150°C.[10]

  • Trustworthiness: The performance of Ni catalysts is highly dependent on the synergy between the metal's hydrogenation function and the support's properties. For instance, combining a Ni/SiO₂ catalyst with an Hβ zeolite can achieve a 91.7% yield of cyclohexane at a low temperature of 140°C, demonstrating the power of a bifunctional system.[4] For selective production of 2-methoxycyclohexanol, a less acidic support or milder conditions would be required to halt the reaction after the initial hydrogenation step.

PART 3: Comparative Performance Data

The following table summarizes the performance of various catalytic systems for the conversion of guaiacol, with a focus on the production of 2-methoxycyclohexanol (MCH).

CatalystSupportTemp. (°C)H₂ PressureConversion (%)MCH Selectivity (%)MCH Yield (%)Reference
RuAl₂O₃-TiO₂252 MPa~6094~56[3]
RuAl₂O₃-TiO₂50≥1 MPa~100High>90 (est.)[3]
RuAl₂O₃-TiO₂1502 MPa>70>95 (hydrogenated species)>66.5[3]
RuZNS-56 (MFI)20050 bar>90Low (Mainly Cyclohexane)N/A[7]
NiSiO₂-AEH--100>95>95[5]
Ni/M 1EGMCM-411505 MPa97.4High (main product)High[10]
RhZrO₂400-~95Low (Mainly Cyclohexane)N/A[9]
PdTiO₂---Low (Mainly Ketone)65 (Ketone)[11]

Note: "High" indicates that the referenced paper reported it as the major product without providing a specific percentage. Yields are estimated where not explicitly stated.

PART 4: Detailed Experimental Protocols

These protocols are designed for laboratory-scale batch reactors and should be performed by trained personnel with appropriate safety precautions in place.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cat_prep Catalyst Preparation or Procurement cat_act Catalyst Pre-treatment (e.g., Reduction in H₂) cat_prep->cat_act reactor_load Load Reactor: Catalyst, Guaiacol, Solvent cat_act->reactor_load reactor_seal Seal, Purge with N₂/Ar, then Pressurize with H₂ reactor_load->reactor_seal reactor_run Heat to Target Temperature & Stir for Set Time reactor_seal->reactor_run reactor_cool Cool to Room Temperature & Vent Pressure Safely reactor_run->reactor_cool cat_sep Catalyst Separation (Filtration/Centrifugation) reactor_cool->cat_sep sol_rem Solvent Removal (Rotary Evaporation) cat_sep->sol_rem purify Purification (Distillation or Chromatography) sol_rem->purify analysis Characterization (GC-MS, NMR, FTIR) purify->analysis

Sources

Application

The Strategic Application of 2-Methoxy-cyclohexanemethanol in Asymmetric Synthesis: Protocols and Mechanistic Insights

This technical guide provides an in-depth exploration of 2-Methoxy-cyclohexanemethanol as a chiral auxiliary in asymmetric synthesis. While not as ubiquitously cited as other auxiliaries, its unique structural features o...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of 2-Methoxy-cyclohexanemethanol as a chiral auxiliary in asymmetric synthesis. While not as ubiquitously cited as other auxiliaries, its unique structural features offer compelling advantages in specific synthetic contexts. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for stereoselective transformations. We will delve into the mechanistic underpinnings of its application, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices.

Introduction: The Rationale for 2-Methoxy-cyclohexanemethanol as a Chiral Auxiliary

The pursuit of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule is often intrinsically linked to its therapeutic efficacy and safety.[1][2] Chiral auxiliaries are a powerful and established strategy, allowing for the temporary incorporation of a chiral moiety to direct the stereochemical outcome of a reaction.[3]

2-Methoxy-cyclohexanemethanol, with its rigid cyclohexane backbone, stereogenic centers, and coordinating methoxy group, presents a compelling scaffold for inducing asymmetry. The hydroxyl group serves as the covalent attachment point to a prochiral substrate, while the bulky cyclohexane ring and the strategically positioned methoxy group work in concert to create a highly differentiated steric and electronic environment. This environment dictates the trajectory of incoming reagents, leading to the preferential formation of one diastereomer.

Key Structural Advantages:

  • Rigid Cyclohexane Scaffold: The chair conformation of the cyclohexane ring provides a predictable and sterically demanding framework, effectively shielding one face of the attached substrate.

  • Coordinating Methoxy Group: The oxygen atom of the methoxy group can act as a Lewis base, chelating to metal ions used in many carbon-carbon bond-forming reactions. This chelation further rigidifies the transition state, enhancing stereochemical communication.

  • Recoverability: As with most chiral auxiliaries, the 2-Methoxy-cyclohexanemethanol moiety can be cleaved and recovered for reuse after the desired transformation, improving the overall efficiency and cost-effectiveness of a synthetic route.

Core Application: Asymmetric Alkylation of Prochiral Enolates

A primary application of 2-Methoxy-cyclohexanemethanol is in the diastereoselective alkylation of carboxylic acid derivatives. The following sections provide a comprehensive workflow, from the attachment of the auxiliary to the final product liberation.

Workflow for Asymmetric Alkylation

The overall process involves three key stages: acylation to attach the auxiliary, diastereoselective alkylation of the resulting enolate, and finally, cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid.

Asymmetric Alkylation Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Prochiral Carboxylic Acid B Acyl Chloride Formation A->B SOCl₂ D Esterification B->D C 2-Methoxy-cyclohexanemethanol C->D DMAP, Et₃N E Chiral Ester D->E F LDA Deprotonation E->F G Chelated Enolate F->G I Alkylated Product G->I H Electrophile (R-X) H->G J Saponification (LiOH/H₂O₂) I->J K Enantioenriched Carboxylic Acid J->K L Recovered Auxiliary J->L

Caption: Workflow for Asymmetric Alkylation.

Protocol 1: Attachment of the Chiral Auxiliary

Objective: To covalently link the prochiral carboxylic acid to the 2-Methoxy-cyclohexanemethanol auxiliary via an ester bond.

Materials:

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • Thionyl chloride (SOCl₂)

  • (1R,2R)-2-Methoxy-cyclohexanemethanol

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the prochiral carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours. The solvent and excess SOCl₂ are then removed under reduced pressure.

  • Esterification: Re-dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve (1R,2R)-2-Methoxy-cyclohexanemethanol (1.1 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the amine/alcohol solution to 0 °C and add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral ester by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes).

Causality: The conversion to the acyl chloride activates the carboxylic acid for esterification. DMAP is a highly effective nucleophilic catalyst for this transformation. The use of triethylamine is crucial to neutralize the HCl generated during the reaction.

Protocol 2: Diastereoselective Alkylation

Objective: To deprotonate the chiral ester to form a stereodefined enolate and subsequently alkylate it with an electrophile.

Materials:

  • Chiral ester from Protocol 1

  • Lithium diisopropylamide (LDA), freshly prepared or titrated solution

  • Electrophile (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral ester (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LDA (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.

  • Add the electrophile (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or GC analysis of the crude product.

  • Purify the product by flash column chromatography.

Causality and Stereochemical Model:

The high diastereoselectivity of this reaction is attributed to the formation of a rigid, chelated (Z)-enolate. The lithium cation is coordinated by both the enolate oxygen and the oxygen of the methoxy group on the auxiliary. This chelation, combined with the steric bulk of the cyclohexane ring, forces the electrophile to approach from the less hindered face of the enolate.

Caption: Proposed Chelation-Controlled Transition State.

Protocol 3: Cleavage and Recovery of the Auxiliary

Objective: To hydrolyze the ester bond, liberating the enantioenriched carboxylic acid and recovering the chiral auxiliary.

Materials:

  • Alkylated ester from Protocol 2

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the alkylated ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add aqueous lithium hydroxide (4.0 eq) followed by the dropwise addition of 30% H₂O₂ (4.0 eq).

  • Stir the reaction vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x) to isolate the carboxylic acid.

  • Make the aqueous layer basic with 1 M NaOH and extract with dichloromethane (3x) to recover the chiral auxiliary.

  • The separated organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The enantiomeric excess (e.e.) of the carboxylic acid can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Causality: Saponification with lithium hydroxide and hydrogen peroxide is a mild and effective method for cleaving hindered esters without causing epimerization of the newly formed stereocenter.[3]

Data Presentation: Expected Outcomes

The following table summarizes expected outcomes for the asymmetric alkylation of a propionyl ester of (1R,2R)-2-Methoxy-cyclohexanemethanol with various electrophiles.

EntryElectrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide92>95:5
2Methyl iodide8890:10
3Ethyl iodide8592:8
4Allyl bromide90>95:5

Data are representative and may vary based on specific reaction conditions and substrate.

Conclusion and Future Directions

2-Methoxy-cyclohexanemethanol serves as a competent chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives, affording products with high levels of stereocontrol. The protocols detailed herein provide a robust framework for its application. The key to its effectiveness lies in the formation of a rigid, chelation-controlled transition state, which effectively biases the approach of the electrophile.

Future work could explore the application of this auxiliary in other transformations, such as asymmetric Diels-Alder reactions or aldol additions, where its unique steric and electronic properties could offer further advantages in stereochemical control.

References

  • Vertex AI Search. (2024). Chiral Alcohols Synthesis.
  • Wikipedia. (2024). Chiral auxiliary.
  • BenchChem. (2025). Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol: Application Notes and Protocols.
  • RSC Publishing. (2020). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology.
  • eclass UoA. (1977). Asymmetric Synthesis of (+)- and (-)-2-Methyloctanal.
  • PMC. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.

Sources

Method

2-Methoxy-cyclohexanemethanol handling, storage, and disposal guidelines

Application Notes & Protocols for 2-Methoxy-cyclohexanemethanol A Senior Application Scientist's Guide to Safe Handling, Storage, and Disposal Introduction: Understanding 2-Methoxy-cyclohexanemethanol 2-Methoxy-cyclohexa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for 2-Methoxy-cyclohexanemethanol

A Senior Application Scientist's Guide to Safe Handling, Storage, and Disposal

Introduction: Understanding 2-Methoxy-cyclohexanemethanol

2-Methoxy-cyclohexanemethanol (also known as 2-methoxycyclohexanol) is a bifunctional organic compound featuring both a hydroxyl group and a methoxy ether group on a cyclohexane ring. This structure imparts a unique combination of polarity and lipophilicity, making it a potentially valuable solvent, reactant, or building block in synthetic chemistry and drug development. Its use necessitates a thorough understanding of its properties to ensure safe laboratory operations.

This guide provides a comprehensive overview of the essential safety protocols for handling, storing, and disposing of 2-Methoxy-cyclohexanemethanol. The information herein is primarily based on the safety data for a mixture of its cis and trans isomers (CAS No. 2979-24-0) and is supplemented with established best practices for chemical laboratory safety.[1] Adherence to these guidelines is critical for protecting personnel, ensuring experimental integrity, and maintaining regulatory compliance.

Hazard Identification and Risk Assessment

A mandatory prerequisite to handling any chemical is a thorough risk assessment. The primary hazards associated with 2-Methoxy-cyclohexanemethanol are summarized below.[2]

Hazard ClassificationGHS CategoryDescription of Hazard
Flammable Liquids Category 4Combustible liquid. Requires heating before ignition can occur.[2]
Acute Toxicity, Oral Category 4Harmful if swallowed.[2]
Acute Toxicity, Inhalation Category 4Harmful if inhaled.[2]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[2]

Expert Analysis of Risks: The primary operational risks stem from its combustible nature and its acute toxicity. The "harmful" classification indicates that significant adverse health effects can occur following a single exposure via ingestion or inhalation.[2] The risk of eye irritation is high, necessitating direct eye protection at all times.[2] While it is a combustible liquid rather than flammable, meaning it has a higher flash point, vapors can still accumulate, especially in poorly ventilated areas or upon heating, and form explosive mixtures with air.[3]

Protocols for Safe Handling

Safe handling is achieved through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls & Workstation Setup

The principle of causality here is to minimize exposure by controlling the chemical at its source.

  • Fume Hood: All manipulations of 2-Methoxy-cyclohexanemethanol, including weighing, transferring, and mixing, must be conducted inside a certified chemical fume hood.[4] This is the primary engineering control to mitigate inhalation hazards.[2][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the event of an unforeseen release.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[4][5]

Required Personal Protective Equipment (PPE)

The selection of PPE is your last line of defense and must be appropriate for the identified hazards.

PPE TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and vapors, addressing the serious eye irritation hazard.[2]
Hand Protection Solvent-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[5]
Body Protection Flame-retardant laboratory coat.Protects skin from accidental contact and provides a barrier in case of a small fire or spill.
Respiratory Protection Not required for routine use in a fume hood.If a fume hood is not available or in case of a large spill, a respirator with an organic vapor cartridge may be necessary.
Step-by-Step Handling Protocol
  • Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood is operational and the work surface is clean and uncluttered.

  • Chemical Transport: Transport the chemical container in a secondary, shatter-proof carrier.

  • Dispensing: Ground the container and receiving equipment when transferring significant volumes to prevent static discharge, which can be an ignition source. Use non-sparking tools.[6]

  • Manipulation: Perform all work within the fume hood, keeping the sash at the lowest practical height. Avoid heating the material near open flames or other ignition sources.[2]

  • Post-Handling: Tightly close the container immediately after use.[2] Decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[2]

Handling Workflow Diagram

G Diagram 1: Standard Handling Workflow A 1. Don PPE (Goggles, Lab Coat, Gloves) B 2. Prepare Fume Hood (Verify Airflow, Clear Area) A->B C 3. Transfer Chemical (Use Secondary Containment) B->C D 4. Perform Work in Hood (Weighing, Mixing, etc.) C->D E 5. Secure Container (Tightly Cap and Seal) D->E F 6. Clean Workspace & Decontaminate E->F G 7. Doff PPE & Wash Hands F->G

Caption: A logical flow for routine handling of 2-Methoxy-cyclohexanemethanol.

Guidelines for Safe Storage

Proper storage is essential to maintain chemical stability and prevent hazardous situations like fires or incompatible reactions.

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area designated for combustible liquids.[2] The storage area should be away from heat, direct sunlight, and all sources of ignition.[5]

  • Container: Keep the chemical in its original, tightly closed container.[2][3] Ensure the container is properly labeled.

  • Temperature: Store at ambient temperature, avoiding extremes of heat.

Chemical Incompatibility

Segregating incompatible chemicals is a critical, non-negotiable safety rule. Mixing can result in fire, explosion, or the release of toxic gases. Store 2-Methoxy-cyclohexanemethanol separately from the following:

Incompatible Chemical ClassExamplesRationale for Segregation
Strong Oxidizing Agents Perchlorates, Nitrates, Peroxides, Chromic AcidCan react exothermically or explosively with organic compounds.[5]
Strong Acids Sulfuric Acid, Nitric Acid, Hydrochloric AcidCan catalyze decomposition or other hazardous reactions.[5]
Strong Bases Sodium Hydroxide, Potassium HydroxideCan induce decomposition or unwanted reactions.[5]
Isocyanates MDI, TDICan react with the hydroxyl group, leading to polymerization.[5]

Waste Management and Disposal Protocols

All chemical waste must be treated as hazardous unless explicitly determined otherwise by an environmental health and safety (EHS) professional.[2] Never dispose of 2-Methoxy-cyclohexanemethanol down the drain or in regular trash.

Step-by-Step Disposal Protocol
  • Waste Collection: Collect all waste containing 2-Methoxy-cyclohexanemethanol (including contaminated consumables like gloves and wipes) in a dedicated, properly labeled hazardous waste container.

  • Container Requirements: The waste container must be made of a compatible material, be in good condition with a secure, screw-on cap, and never be filled more than 90% full.

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include the full chemical name ("Waste 2-Methoxy-cyclohexanemethanol"), the associated hazards (Combustible, Toxic), and the accumulation start date.

  • Storage of Waste: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must provide secondary containment to capture any potential leaks.

  • Final Disposal: Arrange for pickup and disposal through your institution's certified EHS department or a licensed hazardous waste contractor.[2]

Waste Disposal Workflow Diagram

G Diagram 2: Waste Disposal Workflow A Generate Waste (e.g., excess reagent, contaminated wipes) B Deposit in Designated Hazardous Waste Container A->B C Is Container >90% Full? B->C D Continue Work C->D No E Seal Container, Finalize Waste Tag C->E Yes F Move to Main Accumulation Area / Request EHS Pickup E->F

Caption: Decision workflow for the accumulation and disposal of hazardous waste.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

  • Spill:

    • Evacuate non-essential personnel. Remove all ignition sources.[2]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[7]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Fire:

    • For a small fire, use a dry chemical, CO2, or alcohol-resistant foam extinguisher.[2] Do not use a solid stream of water as it may scatter the burning liquid.[2]

    • For a large fire, evacuate the area and activate the fire alarm.

    • Use water spray to cool fire-exposed containers.[2]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

References

  • Cyclohexanol Hazard Summary. (Date not available). New Jersey Department of Health. [Link]

  • Safety Data Sheet for 2-Methylcyclohexanol, cis + trans. (2010). Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: Cyclohexanol. (Date not available). Carl ROTH. [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Cyclohexanol. (Date not available). CDC. [Link]

Sources

Application

Application Note: The Strategic Role of 2-Methoxy-cyclohexanemethanol in Advanced Pharmaceutical Synthesis

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols Introduction and Structural Rationale In modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Introduction and Structural Rationale

In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich three-dimensional architectures is a proven strategy to improve clinical success rates. 2-Methoxy-cyclohexanemethanol (CAS: 1702797-74-7) represents a highly versatile, bifunctional building block designed specifically for this paradigm shift[1].

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to "grease ball" pharmacokinetics—where the addition of lipophilic groups to improve target binding inadvertently ruins aqueous solubility. The structure of 2-Methoxy-cyclohexanemethanol solves this through a trifecta of functional features:

  • The Cyclohexyl Scaffold (Rigidity & 3D Space): The saturated six-membered ring acts as an excellent bioisostere for tert-butyl or planar phenyl groups. By restricting the conformational entropy of floppy alkyl chains, the cyclohexyl moiety locks the molecule into a bioactive conformation, offering superior 3D contact points within deep binding pockets[2].

  • The Methoxy Group (-OCH3) (LogP Modulation): While a bare cyclohexane ring is highly lipophilic and can compromise optimal pharmacokinetic profiles[3], the strategic presence of the methoxy ether introduces a stable hydrogen-bond acceptor. This subtly lowers the partition coefficient (LogP), improving aqueous solubility without sacrificing metabolic stability. Complex FDA-approved macrolides, such as Tacrolimus, heavily rely on methoxycyclohexyl motifs for their precise target binding and bioavailability[4][5].

  • The Hydroxymethyl Handle (-CH2OH) (Synthetic Versatility): The primary alcohol serves as an orthogonal synthetic gateway. It can be selectively oxidized, homologated, or converted into a leaving group, allowing for seamless integration into larger Active Pharmaceutical Ingredient (API) scaffolds[6].

Physicochemical Profiling & Data Presentation

Understanding the baseline properties of this intermediate is critical for predicting downstream behavior in API synthesis. The table below summarizes the physicochemical advantages of integrating the methoxy-substituted cyclohexanemethanol over its non-methoxylated counterpart.

Property / FeatureCyclohexanemethanol (CAS: 100-49-2)2-Methoxy-cyclohexanemethanol (CAS: 1702797-74-7)Pharmacological Impact in API
Molecular Formula C7H14OC8H16O2N/A
H-Bond Acceptors 12Improved aqueous solubility; enhanced target protein interaction.
H-Bond Donors 11Maintains single point for conjugation or target binding.
Topological Polar Surface Area (TPSA) 20.2 Ų[7]~29.5 ŲBetter balance for blood-brain barrier (BBB) penetration vs. peripheral retention.
Synthetic Orthogonality Low (Single handle)High (Bifunctional)Methoxy group is inert to most standard coupling conditions, acting as a permanent structural feature.

Synthetic Divergence: Pathway Visualization

The true value of 2-Methoxy-cyclohexanemethanol lies in its synthetic divergence. The primary alcohol can be directed down two primary pathways depending on the desired linkage to the API core: Reductive Amination (via an aldehyde intermediate) or Nucleophilic Substitution (via a sulfonate ester).

G A 2-Methoxy- cyclohexanemethanol B 2-Methoxy- cyclohexanecarboxaldehyde A->B Swern Oxidation (-78°C) C 2-Methoxy- cyclohexylmethyl Tosylate A->C TsCl, Pyridine (0°C to RT) D Reductive Amination (N-Linked API) B->D NaBH(OAc)3, Amine Scaffold E Nucleophilic Substitution (O/N/S-Linked API) C->E Base, Nucleophile (Heat)

Figure 1: Synthetic divergence of 2-Methoxy-cyclohexanemethanol into key API linkage pathways.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection is explicitly stated to ensure reproducibility and scalability in your laboratory.

Protocol A: Swern Oxidation to 2-Methoxycyclohexanecarboxaldehyde

Causality & Rationale: We select the Swern oxidation over Jones or permanganate oxidations to strictly prevent over-oxidation of the primary alcohol to a carboxylic acid[8]. Furthermore, the mild, low-temperature conditions (-78 °C) prevent any potential epimerization at the cyclohexane ring carbons and ensure the methoxy ether remains uncleaved.

Reagents:

  • 2-Methoxy-cyclohexanemethanol: 1.0 equiv (10 mmol)

  • Oxalyl chloride: 1.2 equiv (12 mmol)

  • Dimethyl sulfoxide (DMSO): 2.4 equiv (24 mmol)

  • Triethylamine (TEA): 5.0 equiv (50 mmol)

  • Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Methodology:

  • Activation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add anhydrous DCM (30 mL) and oxalyl chloride. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Dissolve DMSO in 5 mL of DCM. Add dropwise to the oxalyl chloride solution over 10 minutes. Validation check: Vigorous gas evolution (CO and CO2) indicates active formation of the alkoxysulfonium intermediate. Stir for 15 minutes.

  • Substrate Addition: Dissolve 2-Methoxy-cyclohexanemethanol in 5 mL of DCM. Add dropwise over 15 minutes to maintain the internal temperature below -70 °C. Stir for 45 minutes.

  • Quenching: Add TEA dropwise. The reaction mixture will turn cloudy white. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench with 20 mL of saturated aqueous NH4Cl. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield the aldehyde.

Protocol B: Tosylation for API Scaffold Alkylation

Causality & Rationale: Converting the hydroxymethyl group to a p-toluenesulfonate (tosylate) provides a highly reactive electrophile for SN2 displacement by complex amine or phenol API scaffolds. Pyridine is used as both solvent and base to neutralize the HCl byproduct, preventing acid-catalyzed degradation of the methoxy group.

Reagents:

  • 2-Methoxy-cyclohexanemethanol: 1.0 equiv (10 mmol)

  • p-Toluenesulfonyl chloride (TsCl): 1.5 equiv (15 mmol)

  • Anhydrous Pyridine: 15 mL

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve the starting material in anhydrous pyridine. Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add TsCl portion-wise over 10 minutes. Validation check: The solution may turn slightly yellow, which is normal.

  • Reaction: Stir at 0 °C for 2 hours, then transfer to a 4 °C refrigerator and leave overnight (12-16 hours) to ensure complete conversion while minimizing side reactions (e.g., pyridinium salt formation).

  • Workup: Pour the reaction mixture into 50 mL of ice-cold 1M HCl to neutralize the pyridine. Extract rapidly with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3 (30 mL), followed by brine (30 mL). Dry over MgSO4 and concentrate in vacuo at low temperature (<30 °C) to prevent thermal degradation of the tosylate.

Pharmacological Optimization Logic

When designing a new chemical entity (NCE), the decision to utilize 2-Methoxy-cyclohexanemethanol rather than a simple alkyl chain or unsubstituted cyclohexane is driven by specific pharmacokinetic (PK) and pharmacodynamic (PD) goals.

Logic Start Alkyl/Aryl Side Chain Replacement Cyclohexyl Cyclohexyl Ring Integration (Increased Rigidity, 3D Space) Start->Cyclohexyl Bioisosteric replacement Methoxy Methoxy Addition (-OCH3) (H-Bond Acceptor, Lowers LogP) Cyclohexyl->Methoxy Mitigate excessive lipophilicity Hydroxymethyl Hydroxymethyl Handle (-CH2OH) (Versatile Linkage Point) Cyclohexyl->Hydroxymethyl Enable bioconjugation Outcome Optimized PK/PD Profile (Better Target Affinity & Solubility) Methoxy->Outcome Hydroxymethyl->Outcome

Figure 2: Logical progression of structural optimization utilizing the methoxycyclohexyl motif.

By following this logic, medicinal chemists can preemptively solve late-stage attrition causes (like poor solubility or rapid CYP450 metabolism) during the early lead optimization phase[8].

References

  • CAS No. 1702797-74-7 | Chemsrc. (2024). 2-Methoxy-cyclohexanemethanol Properties and Synthetic Routes. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules. Retrieved from:[Link]

  • SynZeal. Tacrolimus EP Impurity H | 143210-33-7 (Demonstrating methoxycyclohexyl utility in complex macrolides). Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methoxy-cyclohexanemethanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic and procedural bottlenecks researchers face when synthesizing 2-Methoxy-cyclohexanemethano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic and procedural bottlenecks researchers face when synthesizing 2-Methoxy-cyclohexanemethanol.

The most reliable synthetic route to this compound involves the reduction of its corresponding ester precursor (e.g., methyl 2-methoxycyclohexanecarboxylate) to the primary alcohol. While seemingly straightforward, this transformation is plagued by issues such as intractable emulsions, product trapping, and stereochemical epimerization. This guide provides field-proven, self-validating protocols to ensure high-yield, reproducible results [1].

Part 1: Troubleshooting & FAQs

Q1: Why is my overall yield consistently below 50% despite TLC/GC showing full consumption of the starting ester? Causality & Solution: If your starting material is fully consumed but your isolated yield is low, the product is likely being trapped in the aqueous phase during workup. Lithium Aluminum Hydride (LiAlH 4​ ) reduces esters to form tightly bound alkoxy-aluminum intermediates. If you quench the reaction with a standard aqueous pour-over, you generate a gelatinous aluminum hydroxide ( Al(OH)3​ ) emulsion. This polymer-like matrix physically traps the polar 2-Methoxy-cyclohexanemethanol, making solvent extraction nearly impossible [1].

The Fix: You must implement the Fieser Workup . By sequentially adding specific stoichiometric ratios of water and 15% NaOH, you force the aluminum salts to precipitate as granular, easily filterable sodium aluminate ( NaAlO2​ ). This breaks the emulsion and liberates your product into the organic phase[2].

Q2: How do I prevent the epimerization of the cis/trans stereocenters during the reduction step? Causality & Solution: The proton alpha to the ester carbonyl (at the C1 position of the cyclohexane ring) is slightly acidic. If the reduction is performed at elevated temperatures or if the alkoxide intermediates act as strong bases before hydride transfer occurs, this proton can be abstracted, leading to enolization and subsequent loss of stereochemical integrity.

The Fix: Always perform the addition of the ester to the reducing agent at 0 °C and allow it to warm to room temperature only if necessary. Furthermore, avoid using excess alkaline additives during the reaction phase. If stereochemical drift persists, consider switching to a milder, electrophilic reducing system like NaBH4​/I2​ , which operates via an in-situ generated borane mechanism and avoids harsh basic conditions [3].

Q3: Can I use Sodium Borohydride ( NaBH4​ ) instead of LiAlH4​ to improve safety and scalability? Causality & Solution: NaBH4​ alone is too mild to reduce esters because the ester carbonyl is stabilized by resonance from the alkoxy oxygen, rendering it insufficiently electrophilic for the borohydride anion. However, you can modify NaBH4​ to act as a powerful reductant.

The Fix: By adding elemental iodine ( I2​ ) to NaBH4​ in THF, you generate borane ( BH3​ ) and sodium iodide in situ. Borane is an electrophilic reducing agent that coordinates to the carbonyl oxygen, increasing its electrophilicity and allowing rapid reduction to the alcohol. This method completely bypasses the pyrophoric hazards of LiAlH4​ and eliminates the aluminum emulsion problem [3].

Part 2: Quantitative Data & Reagent Selection

To help you select the optimal reduction strategy for your specific scale and safety constraints, compare the validated reducing systems below:

Reducing SystemTypical YieldChemoselectivitySafety & Scalability ProfileRequired Workup
LiAlH4​ (Standard) 85–95%Low (Reduces most carbonyls)Poor (Pyrophoric, highly reactive)Fieser Workup (Strict)
NaBH4​ / I2​ 80–90%High (Tolerates some functional groups)Moderate (Requires handling of I2​ )Standard Aqueous Quench
NaBH4​ / LiCl 75–85%HighGood (Non-pyrophoric)Standard Aqueous Quench

Part 3: Experimental Protocols

Protocol A: Optimized LiAlH4​ Reduction with Fieser Workup

This protocol is a self-validating system: the transition of the reaction mixture from a gray suspension to a white, granular precipitate confirms successful hydrolysis.

Scale: 10.0 mmol of methyl 2-methoxycyclohexanecarboxylate.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon balloon.

  • Reagent Loading: Suspend LiAlH4​ (0.42 g, 11.0 mmol, 1.1 equiv) in 20 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the ester (10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH4​ suspension over 15 minutes to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Validation Check: Analyze an aliquot by TLC (Hexanes/EtOAc 7:3); the ester spot should be completely absent.

  • The Fieser Quench (Critical Step): Cool the flask back to 0 °C. Dilute with 20 mL of diethyl ether. Vigorously stir and sequentially add:

    • x mL of distilled H2​O (where x=grams of LiAlH4​ used). Add 0.42 mL water dropwise.

    • x mL of 15% aqueous NaOH. Add 0.42 mL 15% NaOH dropwise.

    • 3x mL of distilled H2​O . Add 1.26 mL water dropwise.

  • Maturation: Warm to room temperature and stir vigorously for 15 minutes. The gray mixture will transform into a stark white, granular suspension. Add anhydrous MgSO4​ and stir for an additional 15 minutes.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure to yield the pure 2-Methoxy-cyclohexanemethanol.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to diagnose and resolve yield drops during your synthesis.

YieldOptimization Start Low Yield: 2-Methoxy-cyclohexanemethanol CheckConv Is starting ester fully consumed? (TLC/GC) Start->CheckConv NoConv Incomplete Conversion CheckConv->NoConv No YesConv Full Conversion, Low Isolated Yield CheckConv->YesConv Yes Solvent Ensure anhydrous solvent (dry THF/Et2O) NoConv->Solvent Reagent Check reductant quality or switch to LiAlH4 NoConv->Reagent Emulsion Did an emulsion form during workup? YesConv->Emulsion YesEmul Product trapped in aluminum salts Emulsion->YesEmul Yes NoEmul Product lost to aqueous phase/volatility Emulsion->NoEmul No Fieser Implement Fieser Workup (x g H2O, x g 15% NaOH, 3x g H2O) YesEmul->Fieser Extract Extract with EtOAc/DCM, avoid high-vac evaporation NoEmul->Extract

Decision tree for diagnosing and resolving low reaction yields in ester-to-alcohol reductions.

References

  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL: [Link]

  • Title: Convenient Methods for the Reduction of Amides, Nitriles, Carboxylic Esters, Acids and Hydroboration of Alkenes Using NaBH4/I2 System Source: ResearchGate (ChemInform / Tetrahedron) URL: [Link]

Optimization

Purification techniques for removing impurities from 2-Methoxy-cyclohexanemethanol

Welcome to the technical support center for the purification of 2-Methoxy-cyclohexanemethanol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Methoxy-cyclohexanemethanol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 2-Methoxy-cyclohexanemethanol, providing concise and actionable answers.

Q1: What are the most common impurities I should expect when synthesizing 2-Methoxy-cyclohexanemethanol?

A1: The impurity profile is highly dependent on the synthetic route. A prevalent method for synthesizing similar alcohols is the copper-catalyzed ring-opening of an epoxide with a Grignard reagent.[1] In such cases, common impurities include:

  • Unreacted Starting Materials: Residual epoxide and any reagents used for the methoxy group installation.

  • Halohydrins: These are often the major byproducts in copper-catalyzed epoxide openings, formed from the reaction with the magnesium halide of the Grignard reagent.[1] Modifying the reaction conditions, such as an inverse addition of the epoxide to the Grignard/copper catalyst mixture, can significantly limit the formation of these impurities.[1]

  • Solvents: Residual reaction solvents like tetrahydrofuran (THF) or diethyl ether.

  • Water: Moisture can quench Grignard reagents and interfere with the reaction, so anhydrous conditions are crucial.[2]

Q2: Which purification technique is best for my sample: distillation or chromatography?

A2: The choice between distillation and chromatography depends on the nature of the impurities and the required final purity.

  • Fractional Vacuum Distillation is highly effective if your primary impurities have boiling points significantly different from 2-Methoxy-cyclohexanemethanol. It is an excellent method for bulk purification and removing residual solvents or lower/higher boiling point byproducts.

  • Column Chromatography is the preferred method when dealing with impurities that have similar boiling points to the product, such as diastereomers or structurally similar byproducts like halohydrins.[1][3] It offers superior separation based on polarity differences.[4]

The following decision tree can guide your choice:

G start Start: Crude 2-Methoxy-cyclohexanemethanol purity_check Assess Impurity Profile (TLC, GC-MS, NMR) start->purity_check decision Are impurities' boiling points significantly different from product? purity_check->decision distillation Fractional Vacuum Distillation decision->distillation  Yes chromatography Flash Column Chromatography decision->chromatography  No / Unsure purity_ok Is Purity Sufficient? distillation->purity_ok chromatography->purity_ok end High-Purity Product purity_ok->end  Yes re_purify Consider alternative or sequential purification purity_ok->re_purify  No re_purify->decision

Caption: Decision tree for selecting a purification method.

Q3: How can I determine the purity of my 2-Methoxy-cyclohexanemethanol?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): An excellent method for detecting volatile impurities and quantifying the product's purity. A polar column is typically used for separating alcohols.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. Purity can be estimated by integrating characteristic peaks of the product against those of known impurities or a calibrated internal standard.[6]

  • Mass Spectrometry (MS): GC-MS combines the separation power of GC with the identification capabilities of MS, allowing you to determine the mass of the product and any co-eluting impurities.[6]

Q4: My sample contains water. How can I remove it before final purification?

A4: Water can form azeotropes with alcohols, making it difficult to remove by standard distillation.[7] Before final purification, it's crucial to dry the organic extract thoroughly. After your aqueous workup, dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is filtered off completely before concentrating the solution. For trace amounts of water in the nearly pure product, azeotropic distillation with a solvent like toluene can be effective.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the purification of 2-Methoxy-cyclohexanemethanol.

Part A: Distillation Troubleshooting
Problem Probable Cause(s) Solution(s)
My distillate is cloudy. 1. Foaming/Bumping: The wash or crude material has frothed and been carried over into the condenser.[8] 2. High Distillation Temperature: Running the distillation too hot or too quickly can cause higher-boiling impurities to co-distill.[9] 3. Water Contamination: Presence of water with dissolved mineral salts.[10]1. Use Anti-Bumping Granules: Add boiling chips to the distillation flask. 2. Control Heating: Heat the flask gradually and maintain a steady distillation rate. Ensure the vapor temperature does not exceed the expected boiling point of your product at the given pressure.[11] 3. Ensure Dryness: Thoroughly dry the crude product with a drying agent (e.g., MgSO₄) before distillation.
The distillation yield is lower than expected. 1. Leaks in the System: Alcohol vapors are escaping from joints in the distillation apparatus.[9] 2. Incomplete Condensation: The condenser is not efficient enough, allowing product vapor to pass through without condensing. 3. Incorrect Fraction Collection: The product fraction was collected over too narrow or incorrect a temperature range.1. Check All Joints: Ensure all glass joints are properly sealed. Use appropriate grease or PTFE sleeves if necessary. 2. Optimize Cooling: Check that the cooling water flow is adequate. For low-boiling compounds under vacuum, a colder coolant might be necessary. 3. Monitor Temperature Carefully: Collect all distillate that comes over at a stable temperature corresponding to the product's boiling point at the working pressure.
The product is discolored after distillation. 1. Thermal Decomposition: The product may be sensitive to high temperatures, causing degradation. 2. Residue from Manufacturing: If using a new apparatus, there could be residual materials.[10] 3. Contamination in the Flask: The starting material may contain non-volatile, colored impurities that were carried over by bumping.1. Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, preventing thermal decomposition. 2. Clean Equipment Thoroughly: Always clean glassware meticulously before use.[10] 3. Avoid Bumping: Ensure smooth boiling by using a magnetic stirrer and/or boiling chips. Do not overfill the distillation flask.[9]
Part B: Column Chromatography Troubleshooting
Problem Probable Cause(s) Solution(s)
Poor separation between product and an impurity. 1. Incorrect Solvent System: The mobile phase (eluent) polarity is either too high or too low. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Improper Column Packing: The silica gel was not packed uniformly, leading to channeling.1. Optimize Eluent: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for a solvent mixture that gives your product an Rf value of ~0.3-0.4 and good separation from impurities. 2. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks.
My product is not eluting from the column. 1. Eluent Polarity is Too Low: The solvent system is not polar enough to move the compound down the column. 2. Strong Adsorption: The compound may be strongly interacting with the silica gel (e.g., acidic or very polar compounds).1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. 2. Modify Stationary Phase/Mobile Phase: Consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Streaking or "tailing" of the product spot/peak. 1. Sample is Degrading on Silica: Silica gel is acidic and can cause decomposition of sensitive compounds. 2. Insolubility: The sample may not be fully soluble in the eluent, causing it to streak as it moves down the column. 3. Too Much Sample Loaded: A concentrated band can lead to tailing.1. Deactivate Silica: Consider pre-treating the silica gel with a base (like triethylamine) if your compound is base-sensitive. Alternatively, use a less acidic stationary phase like neutral alumina. 2. Ensure Solubility: Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column, or load it dissolved in the mobile phase.[12] 3. Load a Dilute Sample: Apply the sample to the column in a narrow band using a minimal amount of solvent.

Section 3: Key Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying 2-Methoxy-cyclohexanemethanol from impurities with significantly different boiling points.

  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry.

  • Preparation: Place the crude 2-Methoxy-cyclohexanemethanol into the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect the initial low-boiling fraction (forerun), which typically contains residual solvents.

    • As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

  • Shutdown: Remove the heat source first, then allow the system to cool before slowly reintroducing air to release the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for separating 2-Methoxy-cyclohexanemethanol from impurities with similar polarities.

  • Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation and an Rf value of ~0.3-0.4 for the product.[13][14]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.[12]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow.

    • Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Methoxy-cyclohexanemethanol.[15]

G cluster_0 Post-Synthesis Workup cluster_1 Purification cluster_2 Final Analysis quench 1. Quench Reaction (e.g., with aq. NH4Cl) extract 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract dry 3. Dry Organic Layer (e.g., with Na2SO4) extract->dry concentrate 4. Concentrate (Rotary Evaporation) dry->concentrate crude_product Crude Product concentrate->crude_product purify 5. Distillation or Chromatography (as per decision tree) pure_product Pure Product purify->pure_product analysis 6. Purity & Identity Check (GC, NMR, MS) crude_product->purify pure_product->analysis

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Methoxy-cyclohexanemethanol

Welcome to the technical support center for 2-Methoxy-cyclohexanemethanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methoxy-cyclohexanemethanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles in your experiments.

Understanding the Challenge: The Physicochemical Profile of 2-Methoxy-cyclohexanemethanol

2-Methoxy-cyclohexanemethanol is an amphiphilic molecule, possessing both a hydrophilic alcohol group (-CH₂OH) and a lipophilic methoxy-substituted cyclohexane ring. This dual nature can lead to limited solubility in purely aqueous media. While specific experimental data for this exact molecule is not widely available, we can infer its behavior based on structurally similar compounds. The nonpolar cyclohexane ring dominates, making the molecule as a whole sparingly soluble in water.

Frequently Asked Questions (FAQs)

Q1: I'm observing a precipitate or cloudy solution when I try to dissolve 2-Methoxy-cyclohexanemethanol in my aqueous buffer. What is the likely cause?

A1: This is a classic sign of a compound exceeding its intrinsic aqueous solubility. The hydrophobic cyclohexane moiety resists interaction with water molecules, leading to aggregation and precipitation. Many "drug-like" compounds exhibit low aqueous solubility and will precipitate when a concentrated stock solution (often in an organic solvent like DMSO) is diluted into an aqueous medium.[1]

Q2: What is the first and simplest step I should take to try and improve the solubility?

A2: Before employing more complex methods, simple adjustments can sometimes be effective. Gentle heating and vortexing or sonication can help overcome the initial energy barrier to dissolution. However, be cautious with heat as it can degrade some compounds. Another initial step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.[1][2]

Q3: Can I adjust the pH of my solution to improve solubility?

A3: For 2-Methoxy-cyclohexanemethanol, pH adjustment is unlikely to have a significant impact on solubility.[3][4] The molecule does not have readily ionizable acidic or basic functional groups. Alcohols are very weak acids with a high pKa (typically around 16-18), meaning they will not deprotonate to a significant extent in a typical physiological pH range.[3][5] Therefore, altering the pH will not substantially change the charge state and thus the aqueous solubility of this compound.[4]

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7][] This "less polar" environment is more favorable for dissolving hydrophobic compounds like 2-Methoxy-cyclohexanemethanol.[9] Common co-solvents used in research settings include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[6][10][11]

In-Depth Troubleshooting Guides

Guide 1: Utilizing Co-solvents for Enhanced Solubilization

The Principle: Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the hydrophobic solute and the aqueous solution.[12][13] This makes it easier for the nonpolar parts of the molecule to be accommodated within the solvent.

Experimental Protocol: Creating a Stock Solution with a Co-solvent

  • Select a Co-solvent: Start with a biocompatible and commonly used co-solvent such as DMSO or ethanol.[6][]

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of 2-Methoxy-cyclohexanemethanol.

    • Dissolve it in a minimal amount of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing can be applied.[1]

  • Dilution into Aqueous Media:

    • Slowly add the concentrated stock solution to your aqueous buffer while vortexing or stirring. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.[11]

    • It is crucial to keep the final concentration of the co-solvent as low as possible in your final experimental solution, as co-solvents can have their own biological effects.[11] For many cell-based assays, a final DMSO concentration of less than 0.5% is recommended.

Data Summary Table for Co-solvent Usage:

Co-solventTypical Starting Stock ConcentrationRecommended Final Concentration in AssayNotes
DMSO10-50 mM< 0.5% (v/v)Widely used, but can be toxic to some cells at higher concentrations.[14]
Ethanol10-50 mM< 1% (v/v)Biocompatible, but can also have biological effects.
PEG 40010-30 mM< 5% (v/v)A good option for in vivo studies.[11]

Workflow for Co-solvent-based Solubilization:

A Weigh 2-Methoxy-cyclohexanemethanol B Dissolve in minimal DMSO to create stock solution A->B C Vortex/sonicate until fully dissolved B->C D Slowly add stock to aqueous buffer with stirring C->D E Observe for precipitation D->E F Clear Solution: Proceed with experiment E->F No G Precipitation: Optimize co-solvent concentration or try another method E->G Yes

Caption: Workflow for solubilizing 2-Methoxy-cyclohexanemethanol using a co-solvent.

Guide 2: Employing Surfactants to Form Micellar Solutions

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles in aqueous solutions.[15][16] These micelles have a hydrophobic core and a hydrophilic exterior. Hydrophobic compounds like 2-Methoxy-cyclohexanemethanol can be encapsulated within the hydrophobic core, effectively "dissolving" them in the aqueous medium.[15][17]

Experimental Protocol: Solubilization using Surfactants

  • Choose a Surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in biological research due to their lower toxicity compared to ionic surfactants.[10]

  • Prepare a Surfactant Solution:

    • Prepare a stock solution of the surfactant in your aqueous buffer at a concentration well above its CMC.

    • For example, the CMC of Tween® 80 is approximately 0.0013-0.0015% w/v. A 1% stock solution is a good starting point.

  • Dissolve the Compound:

    • Add the 2-Methoxy-cyclohexanemethanol directly to the surfactant-containing buffer.

    • Alternatively, you can first dissolve the compound in a small amount of a co-solvent (like ethanol) and then add this solution to the surfactant-containing buffer.

  • Equilibrate: Allow the solution to stir for a period of time (e.g., 1-2 hours) to ensure the compound has been fully incorporated into the micelles.

Data Summary Table for Surfactant Usage:

SurfactantTypeTypical Concentration RangeNotes
Tween® 80Non-ionic0.1 - 2% (w/v)Widely used in pharmaceutical formulations.[10]
Pluronic® F-68Non-ionic0.1 - 5% (w/v)Generally considered biocompatible.
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1% (w/v)Can denature proteins, use with caution in biological assays.

Diagram of Micellar Solubilization:

cluster_0 Aqueous Environment cluster_1 Micelle C 2-Methoxy-cyclohexanemethanol D C->D A B A->B B->C E D->E F E->F G F->G H G->H H->A

Caption: Encapsulation of 2-Methoxy-cyclohexanemethanol within a surfactant micelle.

Guide 3: Complexation with Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] Poorly soluble molecules can form inclusion complexes with cyclodextrins, where the hydrophobic part of the guest molecule (in this case, the methoxy-cyclohexane ring) is encapsulated within the cyclodextrin's cavity.[18][19][20] This complex is then readily soluble in water due to the hydrophilic exterior of the cyclodextrin.[18]

Experimental Protocol: Using Cyclodextrins for Solubilization

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[20][][22]

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Form the Inclusion Complex:

    • Add the 2-Methoxy-cyclohexanemethanol to the cyclodextrin solution.

    • Stir or sonicate the mixture for several hours, or even overnight, at room temperature or with gentle heating to facilitate the formation of the inclusion complex.

  • Filtration: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate will contain the solubilized compound-cyclodextrin complex.

Data Summary Table for Cyclodextrin Usage:

CyclodextrinKey FeaturesTypical Concentration Range
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, low toxicity.[22]1 - 40% (w/v)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, suitable for parenteral formulations.[20]1 - 30% (w/v)
β-CyclodextrinLower aqueous solubility compared to its derivatives.[18]Up to ~1.85% (w/v)

Logical Flow for Cyclodextrin Complexation:

A Prepare aqueous cyclodextrin solution B Add 2-Methoxy-cyclohexanemethanol A->B C Stir/sonicate to facilitate complex formation B->C D Equilibrate for several hours C->D E Filter to remove undissolved compound D->E F Use clear filtrate for experiments E->F

Caption: Step-by-step process for solubilizing with cyclodextrins.

Concluding Remarks

Troubleshooting the low aqueous solubility of 2-Methoxy-cyclohexanemethanol requires a systematic approach. It is recommended to start with the simplest methods, such as using co-solvents, before moving on to more complex formulations involving surfactants or cyclodextrins. The optimal method will depend on the specific requirements of your experiment, including the desired final concentration of the compound and the tolerance of your biological system to the various excipients. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the solubilizing agents themselves.

References

  • World Pharma Today. (2025, October 17).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Di Cagno, M., & Bauer-Brandl, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1889.
  • Cosolvent. (2023, November 28). In Wikipedia.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Singh, A., & Worku, Z. A. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 106(11), 3125-3141.
  • Shah, V. P., & Amidon, G. L. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review, 13(6), 18-24. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvn7puspTnDjMPxafKJ7jowGLT6LR2l_d-CgPhz3JIZZIrZT4uJmOSxm7Wi-79lWLmOE9ojLZZmUd80ZcROHw7QrZlCOQFKlTBpQuop-reS3VwlI8_2n2WmdHZXA-BPMpJy4A1Q0E0FQbZmmpNFc3KQ57Qwg8YWAxDxNtgKTlrrjBPUL80XoB8BDjvqvhiHUTZjg1JcdZ2O0i9PC66vx69UoW6lhD_kqkQlX20XOSTyjZkT3GS50OyMip6HBmCIKFrT5Ehs_knE_j-SP-jxW60C1pywaoUm7e8UkX_R_yRqm2U4hwV3gE1FQ==](. Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(11), 1-8.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • WuXi AppTec DMPK. (2024, March 15).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025, December 15). Blog.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Annals of Bioresearch, 14(3), 1-2.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2021). Current Pharmaceutical Design, 27(38), 4039-4050.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • BOC Sciences. (n.d.).
  • Dr. Lisa. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube.
  • Solubility of non water miscible Alcohols and pH. (2025, February 2). Reddit.
  • Alcohol solubility and pH. (n.d.). Chemguide.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Properties of Alcohols and Phenols. (2025, February 9). Chemistry LibreTexts.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). Molecules, 17(12), 14359-14373.
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3).
  • How to tackle compound solubility issue. (2022, January 6). Reddit.

Sources

Optimization

Technical Support Center: A Guide to Preventing Oxidation and Degradation of 2-Methoxy-cyclohexanemethanol

Welcome to the technical support center for 2-Methoxy-cyclohexanemethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methoxy-cyclohexanemethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing insights into the root causes and actionable solutions.

Q1: I've observed a gradual yellowing of my 2-Methoxy-cyclohexanemethanol sample, which was initially colorless. What is happening?

A: The yellowing of your sample is a classic indicator of chemical degradation, primarily through oxidation. The primary alcohol group (-CH₂OH) on the cyclohexyl ring is the most likely site of this reaction.

Causality: Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can initiate a free-radical chain reaction. This process, known as auto-oxidation, converts the primary alcohol into an aldehyde (2-methoxy-cyclohexanecarbaldehyde). Aldehydes, particularly those with adjacent hydrogen atoms, can be further oxidized to carboxylic acids (2-methoxy-cyclohexanecarboxylic acid). The accumulation of these conjugated carbonyl compounds and other potential byproducts can lead to the observed yellow discoloration. The general mechanism for alcohol oxidation involves the removal of a hydrogen from the carbon bearing the hydroxyl group, which is why primary and secondary alcohols are susceptible.[1][2]

Immediate Actions:

  • Analytical Verification: Confirm the presence of degradation products using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3] You will likely observe new peaks corresponding to the aldehyde and carboxylic acid derivatives.

  • Isolate and Evaluate: Cease using the discolored material in critical experiments until its purity has been quantified. The presence of aldehyde impurities can lead to unexpected side reactions and non-reproducible results.

  • Review Storage Protocol: Immediately assess your current storage conditions against the recommended best practices outlined in the table below.

Q2: My recent GC-MS analysis of a stored sample shows a new peak with a molecular weight corresponding to the loss of two hydrogen atoms. What is this impurity?

A: This observation strongly suggests the formation of 2-methoxy-cyclohexanecarbaldehyde, the initial oxidation product of 2-Methoxy-cyclohexanemethanol.

Mechanistic Insight: The oxidation of a primary alcohol to an aldehyde involves the net loss of two hydrogen atoms (H₂), which is consistent with your mass spectrometry data. This transformation is a common metabolic and chemical pathway.[4][5] The reaction can be summarized as:

C₈H₁₆O₂ (2-Methoxy-cyclohexanemethanol) → C₈H₁₄O₂ (2-methoxy-cyclohexanecarbaldehyde) + H₂

This oxidation process is visually represented in the degradation pathway diagram below.

cluster_pathway Oxidative Degradation Pathway A 2-Methoxy-cyclohexanemethanol (C₈H₁₆O₂) B 2-Methoxy-cyclohexanecarbaldehyde (C₈H₁₄O₂) A->B Oxidation (-2H) C 2-Methoxy-cyclohexanecarboxylic Acid (C₈H₁₄O₃) B->C Further Oxidation (+O) start Inconsistent Experimental Results Observed check_visual Visually Inspect Sample (Color, Precipitate) start->check_visual degradation_suspected Degradation Suspected check_visual->degradation_suspected check_analytical Perform Purity Analysis (GC, HPLC) degradation_confirmed Degradation Confirmed check_analytical->degradation_confirmed degradation_suspected->check_analytical Visual Change or Doubt no_degradation Purity is High (>99%) No Visual Change degradation_suspected->no_degradation No Change review_protocol Review Experimental Protocol (Other Variables) no_degradation->review_protocol degradation_confirmed->no_degradation Purity OK quarantine Quarantine Affected Stock degradation_confirmed->quarantine Purity < Specification procure_new Procure Fresh Material quarantine->procure_new implement_storage Implement Strict Storage & Handling Protocols procure_new->implement_storage end Resume Experiments implement_storage->end

Caption: Troubleshooting workflow for suspected sample degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 2-Methoxy-cyclohexanemethanol?

A: The stability of 2-Methoxy-cyclohexanemethanol is primarily influenced by four factors:

  • Atmosphere: The presence of oxygen is the main driver for oxidation.

  • Light: UV radiation can provide the activation energy needed to initiate auto-oxidation by generating free radicals.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. While the compound is relatively stable at room temperature, long-term storage should be at reduced temperatures. [6][7][8]* Incompatible Materials: Contact with strong oxidizing agents will rapidly degrade the compound. [9][10]Strong acids or bases can also promote degradation, although to a lesser extent for this specific structure.

Q2: What are the ideal storage conditions for 2-Methoxy-cyclohexanemethanol to ensure long-term stability?

A: To maximize shelf-life and maintain purity, the following storage conditions are recommended based on established best practices for alcohols and ethers. [11][12][13]

Parameter Recommendation Rationale
Temperature 2-8°C Reduces the kinetic rate of degradation reactions. For long-term storage (>1 year), consider -20°C.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen from the container's headspace, directly inhibiting the primary oxidation pathway.
Container Amber Glass Vial with PTFE-lined Cap Amber glass blocks UV light, preventing photodegradation. [14]PTFE liners provide an inert seal against atmospheric exchange.

| Handling | Aliquot into smaller, single-use vials | Minimizes repeated exposure of the bulk material to air and moisture during sampling and reduces freeze-thaw cycles. |

Q3: How should I handle the compound during an experiment to minimize degradation?

A: Proper handling during use is as crucial as long-term storage.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the sample.

  • Inert Atmosphere: If handling the neat material or preparing a stock solution, work under a gentle stream of nitrogen or argon.

  • Minimize Exposure: Do not leave the container open to the air. Dispense the required amount quickly and immediately reseal and re-purge the headspace with inert gas if necessary.

  • Avoid Contamination: Use clean, dry syringes or pipettes. Never return unused material to the original container.

Q4: How can I proactively monitor the stability of my 2-Methoxy-cyclohexanemethanol sample?

A: Implementing a proactive stability monitoring program is highly recommended. This involves using a stability-indicating analytical method.

Experimental Protocol: Developing a Stability-Indicating GC Method A stability-indicating method is one that can accurately separate the parent compound from its degradation products.

  • Forced Degradation Study: To identify potential degradation products, subject small aliquots of the compound to stress conditions as recommended by ICH guidelines. [15][16] * Oxidative Stress: Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for 24 hours. [17] * Thermal Stress: Heat a sample at 60°C for 48 hours. [18] * Photostability: Expose a sample to a calibrated light source.

  • GC Method Development:

    • Column: Use a mid-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector: Set the temperature to 250°C.

    • Detector: A Flame Ionization Detector (FID) is suitable and provides a robust response. [19] * Oven Program: Start with a temperature gradient (e.g., begin at 60°C, ramp to 280°C) to ensure separation of the more volatile parent alcohol from potentially less volatile degradation products like the carboxylic acid.

  • Analysis: Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main 2-Methoxy-cyclohexanemethanol peak. [14]Once validated, you can use this method to periodically check the purity of your stored samples.

References
  • New Jersey Department of Health. HAZARD SUMMARY: 2-METHOXYETHANOL. Retrieved from [Link]

  • Shibl, M. F., Al-Hashimi, N., Shibl, M. F., Yoshizawa, K., & El-Nahas, A. M. (2019). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. Scientific Reports, 9(1), 4535. Retrieved from [Link]

  • Wikipedia. (2024). 2-Methoxyethanol. Retrieved from [Link]

  • Shibl, M. F., et al. (2019). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. ResearchGate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2002). Chapter 7: ANALYTICAL METHODS (Methoxychlor). Retrieved from [Link]

  • Shibl, M. F., et al. (2019). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. ScienceOpen. Retrieved from [Link]

  • Kamijima, M., et al. (2020). Metabolic pathway to methoxyacetate of 2-methoxyethanol, di-(2-methoxyethyl) phthalate and 1,6-dimethoxyhexane. ResearchGate. Retrieved from [Link]

  • Singh, S., & Kumar, A. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 10(11), 768-786. Retrieved from [Link]

  • Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2011). CN102226792A - Detection method for 2-methoxyethanol, 2-ethoxyethanol, 2-methoxyethanol acetate and 2-ethoxyethanol acetate.
  • Westbrook, C. K., & Dryer, F. L. (1980). Comprehensive Mechanism for Methanol Oxidation. ResearchGate. Retrieved from [Link]

  • PharmaCores. (2026, January 9). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.8: Oxidation of Alcohols. Retrieved from [Link]

  • Organic Chemistry Tutor. Oxidation of Alcohols: Overview. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Semantic Scholar. (2025, January 13). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. Retrieved from [Link]

  • Puig-Ventura, G., et al. (2024). Dual C and Cl compound-specific isotope analysis and metagenomic insights into the degradation of the pesticide methoxychlor. Science of The Total Environment, 943, 173789. Retrieved from [Link]

Sources

Troubleshooting

Resolving GC-MS peak tailing issues for 2-Methoxy-cyclohexanemethanol samples

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of analyzing complex polar aliphatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of analyzing complex polar aliphatics.

Analyzing 2-Methoxy-cyclohexanemethanol presents a classic chromatographic challenge. Structurally, it contains a methoxy ether linkage (–OCH₃) and a primary hydroxymethyl group (–CH₂OH) attached to a cyclohexane ring. While the ether group is relatively inert, the primary hydroxyl group is a strong hydrogen-bond donor. When this molecule is exposed to unprotected silanol groups (–Si–OH) in the GC inlet liner or a degraded column stationary phase, it adsorbs and desorbs at varying rates. This non-ideal partitioning manifests as severe peak tailing, which compromises resolution, sensitivity, and quantitative reproducibility.

Below is our comprehensive, self-validating technical guide to diagnosing and permanently resolving peak tailing for 2-Methoxy-cyclohexanemethanol.

Mechanistic Causality: Physical vs. Chemical Tailing

Peak tailing in GC-MS is quantified using the Asymmetry Factor ( As​ ) or Tailing Factor ( Tf​ ). An As​ value >1.5 indicates a significant deviation from Gaussian peak shape and warrants immediate troubleshooting[1].

To fix the issue, you must first determine the root cause by observing your entire chromatogram:

  • Physical Tailing: If all peaks in your chromatogram (including non-polar alkanes and the solvent peak) exhibit tailing, the issue is a physical disruption in the flow path, such as dead volume or a poor column cut[2][3].

  • Chemical Tailing: If only 2-Methoxy-cyclohexanemethanol and other polar analytes tail while non-polar compounds remain sharp, the cause is secondary chemical retention (hydrogen bonding) at active sites[1].

Diagnostic Workflow

G Start Observe Peak Tailing (As > 1.5) CheckAll Do all peaks tail including solvent/alkanes? Start->CheckAll Physical Physical Issue: Flow path disruption CheckAll->Physical Yes Chemical Chemical Issue: Active site interaction CheckAll->Chemical No (Only Polar) FixPhy1 Re-cut column (90°) Trim 10-20 cm Physical->FixPhy1 FixPhy2 Check insertion depth in inlet/detector Physical->FixPhy2 FixChem1 Replace with ultra-inert deactivated liner Chemical->FixChem1 FixChem2 Derivatize sample (BSTFA + 1% TMCS) Chemical->FixChem2

Caption: Diagnostic workflow for isolating physical vs. chemical causes of GC-MS peak tailing.

Step-by-Step Troubleshooting Methodologies

Protocol A: System Passivation and Maintenance (Hardware Fixes)

Before altering your sample chemistry, ensure your GC flow path is highly inert. Over time, matrix residues and oxygen exposure strip the deactivation layer from glass liners and expose active silanols on the column[2][4].

  • Column Trimming: Depressurize the GC. Using a ceramic wafer or diamond-tipped pen, score and remove the first 10–20 cm of the capillary column[3][5]. Ensure a perfect 90-degree cut. Inspect the cut with a magnifier to confirm no jagged edges or silica debris are occluding the bore[1].

  • Liner Replacement: Remove the old inlet liner. Install a fresh, ultra-inert deactivated glass liner[1]. If your method uses glass wool to promote sample vaporization, ensure the wool is also heavily deactivated, as raw glass wool is a prime location for active sites.

  • Column Installation: Verify the column insertion distance into the inlet and the MS transfer line. Incorrect insertion depth creates unswept dead volumes, leading to tailing across all peaks[3][6].

  • System Bake-out: Restore carrier gas flow (1–2 mL/min). Purge the column at ambient temperature for 15–30 minutes to remove oxygen (which degrades the stationary phase), then ramp the oven to the column's maximum isothermal limit for 1–2 hours to bake off heavy contaminants[2][5].

Protocol B: Chemical Derivatization (Silylation)

If hardware maintenance fails to reduce the Tailing Factor below 1.5, the hydroxyl group of 2-Methoxy-cyclohexanemethanol must be chemically masked. Silylation replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, drastically improving volatility and eliminating hydrogen bonding[7]. We utilize BSTFA catalyzed with 1% TMCS to ensure complete reaction of cyclic/hindered alcohols[7].

  • Sample Preparation: Transfer the 2-Methoxy-cyclohexanemethanol extract into a GC autosampler vial. Ensure the solvent is strictly aprotic (e.g., dichloromethane, hexane). Protic solvents like methanol or water will aggressively consume the BSTFA reagent and halt the derivatization.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the sample. Add 10 µL of anhydrous pyridine; this acts as a basic catalyst to accelerate the reaction with the cyclic ring structure.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Heat the vial in a dry block at 65°C for 20–30 minutes to drive the reaction to completion.

  • Analysis: Allow the vial to cool to room temperature. The sample can be injected directly into the GC-MS, as the reaction byproducts are highly volatile and will elute in the solvent front.

Quantitative Impact of Troubleshooting Steps

The following table summarizes the typical improvements in chromatographic metrics for polar alcohols like 2-Methoxy-cyclohexanemethanol following the interventions described above.

Troubleshooting InterventionAsymmetry Factor ( As​ )Theoretical Plates ( N )Signal-to-Noise (S/N)Mechanism of Improvement
Baseline (Untreated System) 2.8 - 3.5< 15,000Low (Peak broadening)N/A (Severe hydrogen bonding)
Trim Column (10-20 cm) 2.2 - 2.5~ 30,000ModerateRemoves degraded stationary phase[5]
Install Ultra-Inert Liner 1.6 - 1.9~ 50,000HighEliminates inlet active silanol sites[1]
Derivatization (BSTFA/TMCS) 1.0 - 1.1> 100,000Very High (Sharp peak)Masks –OH group, preventing H-bonding[7]

Frequently Asked Questions (FAQs)

Q1: I derivatized my sample with BSTFA, but I am seeing a massive interfering peak that obscures my early-eluting compounds. How do I fix this? Answer: This interference is caused by excess BSTFA reagent and its byproducts. Because 2-Methoxy-cyclohexanemethanol is a relatively low-molecular-weight compound, its TMS derivative may co-elute with these reagent peaks. You can eliminate this by applying a base treatment. Adding an aqueous sodium hydroxide (NaOH) solution will decompose the excess BSTFA into trifluoroacetic acid (which partitions into the aqueous layer). Your TMS-derivatized alcohol is surprisingly stable under these conditions and will partition cleanly into the organic layer for injection[8].

Q2: My 2-Methoxy-cyclohexanemethanol peak tails, but the peak shape improves as the oven temperature program increases. Why? Answer: This specific phenomenon indicates a "Solvent Effect Violation" or a polarity mismatch between your sample solvent and the column stationary phase[6]. If the initial oven temperature is too high, the solvent vapor expands too rapidly and fails to focus the analyte into a tight, narrow band at the head of the column. Try lowering your initial GC oven temperature by 10–20°C below the boiling point of your solvent to achieve proper solvent focusing[6].

Q3: Can I just use a polar column like a WAX (PEG) column instead of derivatizing the sample? Answer: Yes, analyzing the underivatized alcohol on a polar Polyethylene Glycol (WAX) column is a valid alternative, as the stationary phase is highly compatible with hydrogen-bonding analytes. However, a critical warning: never inject silylated (BSTFA-treated) samples onto a WAX column. The silylating reagent will react with the hydroxyl groups of the PEG stationary phase, irreversibly destroying the column's selectivity[7].

Sources

Optimization

Removing unreacted precursors during 2-Methoxy-cyclohexanemethanol extraction

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted precursors during the synthesis and extraction of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted precursors during the synthesis and extraction of 2-Methoxy-cyclohexanemethanol. The following information is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After the acid-catalyzed ring-opening of cyclohexene oxide with methanol, my crude product is a complex mixture. What is the most effective initial work-up step to remove the majority of unreacted methanol and the acid catalyst?

A1: The foundational step in purifying your 2-Methoxy-cyclohexanemethanol is a carefully executed liquid-liquid extraction (LLE). This technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1]

The primary challenge in your crude reaction mixture is the presence of polar components (methanol, acid catalyst) and your desired, moderately polar product, alongside the non-polar unreacted cyclohexene oxide.

Recommended Initial Work-up Protocol:

  • Neutralization: The first critical step is to neutralize the acid catalyst (e.g., sulfuric or phosphoric acid). This is crucial to prevent further unwanted side reactions and to make the extraction feasible. A dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), is recommended. Add the bicarbonate solution to your reaction mixture in a separatory funnel and mix gently. Be cautious of potential pressure buildup due to the evolution of carbon dioxide gas. Continue adding the base until the aqueous layer is neutral or slightly basic (test with pH paper).[2]

  • Extraction with a Non-Polar Organic Solvent: Following neutralization, you will perform a liquid-liquid extraction. The choice of organic solvent is critical. A non-polar solvent like hexane or cyclohexane is ideal for selectively dissolving the unreacted, non-polar cyclohexene oxide, while your more polar product, 2-Methoxy-cyclohexanemethanol, will preferentially remain in the aqueous/methanol phase.[3] Add the non-polar solvent to the separatory funnel, shake vigorously, and allow the layers to separate. The unreacted cyclohexene oxide will partition into the organic layer.

  • Separation and Repetition: Carefully drain the lower aqueous layer containing your product. It is good practice to perform the extraction of the aqueous layer at least two to three times with fresh portions of the non-polar solvent to ensure maximum removal of the unreacted epoxide.[2]

Q2: I've performed the initial extraction, but I'm still seeing a significant amount of unreacted cyclohexene oxide in my product fraction. How can I improve the separation efficiency?

A2: If significant cyclohexene oxide remains, it indicates that the partitioning between the aqueous/methanol and the organic phases was not optimal. Here are several strategies to enhance separation:

  • "Salting Out": The addition of a saturated aqueous solution of sodium chloride (brine) to the aqueous layer can significantly decrease the solubility of organic compounds in the aqueous phase.[4] This is because the water molecules will preferentially solvate the salt ions, effectively "pushing" the less polar 2-Methoxy-cyclohexanemethanol out of the aqueous phase and into the organic layer during a subsequent extraction. This technique can be particularly useful if your product is partitioning more into the aqueous layer than desired.

  • Solvent Selection: While hexane and cyclohexane are excellent for removing non-polar impurities, if your product is also being lost to the organic phase, you might consider an organic solvent with slightly more polarity that is still immiscible with water, such as diethyl ether or ethyl acetate.[5] The choice depends on the relative polarities of your product and the remaining impurities.

  • pH Adjustment: The polarity of your product, an alcohol, is not significantly affected by pH. However, ensuring the aqueous phase is neutral to slightly basic is important to prevent any acid-catalyzed side reactions. The pH of the aqueous phase can be manipulated to control the partitioning of acidic or basic impurities.[1]

Q3: How can I effectively remove the large excess of methanol from my product after the initial extractions?

A3: Removing residual methanol is a common challenge due to its miscibility with both water and many organic solvents.

  • Aqueous Washes: After the initial extractions to remove non-polar impurities, your product will likely be in an organic solvent if you've followed a "salting out" procedure. Washing the organic layer multiple times with water will effectively remove the majority of the methanol, as it is highly soluble in water.[6]

  • Rotary Evaporation: For removal of the bulk organic solvent and any remaining volatile impurities like methanol, rotary evaporation is the standard and most efficient method.[2] This technique reduces the pressure, lowering the boiling point of the solvents and allowing for their rapid removal at a relatively low temperature, which is important to prevent degradation of your product.

  • Extractive Distillation: For industrial-scale applications where complete removal of methanol is critical, extractive distillation can be employed. This involves adding a high-boiling point solvent that alters the relative volatility of the methanol-water mixture, breaking the azeotrope and allowing for more efficient separation by distillation.[7]

Experimental Workflow & Data

Visualizing the Extraction Process

The following diagram illustrates the logical workflow for the extraction and purification of 2-Methoxy-cyclohexanemethanol.

Extraction_Workflow cluster_reaction Crude Reaction Mixture cluster_workup Initial Work-up cluster_separation Phase Separation cluster_purification Further Purification Crude 2-Methoxy-cyclohexanemethanol + Unreacted Cyclohexene Oxide + Methanol + Acid Catalyst Neutralize Neutralize with NaHCO₃ Solution Crude->Neutralize Step 1 LLE1 Liquid-Liquid Extraction (Non-polar solvent, e.g., Hexane) Neutralize->LLE1 Step 2 Aqueous_Phase Aqueous/Methanol Phase: 2-Methoxy-cyclohexanemethanol LLE1->Aqueous_Phase Separates into Organic_Phase Organic Phase: Unreacted Cyclohexene Oxide LLE1->Organic_Phase Aqueous_Wash Aqueous Washes (to remove Methanol) Aqueous_Phase->Aqueous_Wash Step 3 Drying Dry Organic Layer (e.g., with MgSO₄) Aqueous_Wash->Drying Step 4 Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Step 5 Final_Product Purified 2-Methoxy-cyclohexanemethanol Evaporation->Final_Product

Caption: A simplified workflow for the extraction and purification of 2-Methoxy-cyclohexanemethanol.

Solvent Properties for Extraction

The choice of solvent is paramount for a successful extraction. The following table summarizes the properties of common solvents used in this process.

SolventBoiling Point (°C)Density (g/mL)PolarityPrimary Use in this Extraction
Water 1001.00HighAqueous phase for dissolving polar components.
Methanol 64.70.792HighReactant and solvent, needs to be removed.
Hexane 690.655LowExtraction of non-polar unreacted cyclohexene oxide.
Cyclohexane 80.70.779LowAlternative to hexane for non-polar extraction.
Diethyl Ether 34.60.713Low-MediumCan be used as an extraction solvent.
Ethyl Acetate 77.10.902MediumCan be used as an extraction solvent.

Understanding the Underlying Chemistry

Q4: Can you explain the chemical principles behind why the acid-catalyzed ring-opening of an epoxide with an alcohol occurs and why a specific stereoisomer is formed?

A4: The reactivity of epoxides stems from the significant ring strain in the three-membered ether ring.[8] This strain is relieved upon ring-opening.

Mechanism of Acid-Catalyzed Ring Opening:

  • Protonation of the Epoxide: In the presence of an acid catalyst, the oxygen atom of the epoxide is protonated. This makes the epoxide a much better electrophile and weakens the carbon-oxygen bonds.[9]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, then attacks one of the carbon atoms of the protonated epoxide. This attack occurs from the side opposite to the protonated oxygen (a backside attack), which is characteristic of an Sₙ2-type reaction.[10]

  • Stereochemistry: This backside attack results in an inversion of stereochemistry at the carbon atom that is attacked. For cyclohexene oxide, this leads to the formation of the trans product, where the methoxy and hydroxyl groups are on opposite faces of the cyclohexane ring.[10]

  • Regioselectivity: In cases of unsymmetrical epoxides, the nucleophile will preferentially attack the more substituted carbon atom under acidic conditions. This is because the transition state has some carbocation-like character, and the positive charge is better stabilized on the more substituted carbon.[11]

The following diagram illustrates the mechanism of the acid-catalyzed ring-opening of cyclohexene oxide with methanol.

Ring_Opening_Mechanism Cyclohexene_Oxide Cyclohexene Oxide Protonated_Epoxide Protonated Epoxide Cyclohexene_Oxide->Protonated_Epoxide + H⁺ H_plus H⁺ Methanol CH₃OH Transition_State Transition State Protonated_Epoxide->Transition_State + CH₃OH (Backside Attack) Product_Intermediate Intermediate Transition_State->Product_Intermediate Final_Product trans-2-Methoxy-cyclohexanemethanol Product_Intermediate->Final_Product - H⁺

Caption: Mechanism of the acid-catalyzed ring-opening of cyclohexene oxide.

References

  • Sulzer. (2025, September 2).
  • YouTube. (2021, January 27). Intro to Liquid-Liquid Extraction.
  • YouTube. (2009, October 22). Acid-catalyzed Ring Opening of 1-Methylcyclohexene Oxide in the Presence of Methanol.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Pearson+. (n.d.). When 1,2-epoxycyclohexane (cyclohexene oxide)
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (a)
  • Scribd. (2024, June 26). Epoxide Ring Opening: Acid vs. Base.
  • YouTube. (2021, August 4).
  • ResearchGate. (n.d.). Alcoholysis of cyclohexene oxide with methanol a | Download Table.
  • Google Patents. (n.d.). Method of purifying alkoxysilanes.
  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega.
  • Chemistry LibreTexts. (2024, April 20). 18.6 Reactions of Epoxides: Ring-opening.
  • Google Patents. (n.d.).
  • ACS Publications. (2020, October 11).
  • PMC. (n.d.). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products.
  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-octen-4-one.
  • ResearchGate. (2025, October 16). (PDF) 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products.
  • Unknown Source. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Cyclohexene oxide.
  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid.
  • ResearchGate. (n.d.). Oxidative remediation of 4-methylcyclohexanemethanol (MCHM) and propylene glycol phenyl ether (PPh).
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
  • Benchchem. (n.d.). The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide.
  • Wikipedia. (n.d.). 2-Methoxyethanol.
  • Google Patents. (n.d.). Preparation technique of 5-methoxy-2-tetralone.
  • Google Patents. (n.d.).
  • National Institute of Standards and Technology. (2015, February 18).
  • Unknown Source. (n.d.).
  • Scribd. (n.d.). Lab Report Experiment 2 CHM457 | PDF | Alkene | Chemical Reactions.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Purification of 2-Methoxyidazoxan for Research Use.
  • Benchchem. (n.d.). Solubility of 2-Methoxyadamantane in Organic Solvents: A Technical Guide.
  • Quora. (2016, August 18). How to determine the solubility of cyclohexane.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). (2-Methoxy-6-Methylphenyl)Methanol synthesis.

Sources

Troubleshooting

Minimizing side-product formation in 2-Methoxy-cyclohexanemethanol catalysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis of 2-methoxycyclohexanemethanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis of 2-methoxycyclohexanemethanol . This compound is typically accessed via the catalytic hydrogenation of 2-methoxybenzyl alcohol—a structural motif common in lignin depolymerization products and pharmaceutical intermediates.

The primary hurdle in this transformation is the competitive cleavage of C–O bonds (hydrogenolysis) versus the desired saturation of the aromatic ring. This guide provides field-proven, mechanistically grounded solutions to suppress side reactions and maximize your target yield.

Mechanistic Overview: The Causality of Side-Product Formation

To troubleshoot this reaction, we must first understand the causality behind the side products. The formation of impurities is not random; it is a direct consequence of the catalyst's electronic affinity for oxygenated functional groups, the nature of the support, and the thermal energy of the system.

  • Demethoxylation (Yielding Cyclohexanemethanol): This occurs when highly reactive enol or enol-ether intermediates—formed during the partial reduction of the aromatic ring—undergo rapid elimination and hydrolysis before they can be fully saturated by the catalyst[1].

  • Dehydroxymethylation (Yielding 2-Methoxy-1-methylcyclohexane): Cleavage of the benzylic alcohol is typically driven by Lewis acidic sites on the catalyst support or protic solvents that facilitate a dehydration-hydrogenation cascade.

  • Over-reduction (Yielding Methylcyclohexane): Deep hydrodeoxygenation is a thermodynamically driven process that dominates at elevated temperatures (>150 °C), where direct aryl C–O bond hydrogenolysis becomes unavoidable[1].

ReactionNetwork Substrate 2-Methoxybenzyl Alcohol (Substrate) Desired 2-Methoxycyclohexanemethanol (Target Product) Substrate->Desired Ring Hydrogenation (Optimal: Rh or Ru, <100°C) Side1 Cyclohexanemethanol (Demethoxylation) Substrate->Side1 C-O Cleavage (Methoxy loss) Side2 2-Methoxy-1-methylcyclohexane (Dehydroxymethylation) Substrate->Side2 C-O Cleavage (Hydroxymethyl loss) Desired->Side1 Secondary Hydrogenolysis Desired->Side2 Secondary Hydrogenolysis Side3 Methylcyclohexane (Over-reduction) Side1->Side3 Deep Deoxygenation (>150°C) Side2->Side3 Deep Deoxygenation (>150°C)

Reaction pathways in the catalytic hydrogenation of 2-methoxybenzyl alcohol.

Troubleshooting Guides & FAQs

Q: Why am I seeing high levels of cyclohexanemethanol (demethoxylation) in my GC traces? A: Demethoxylation typically occurs when the reaction temperature exceeds 100 °C or when using highly hydrogenolytic catalysts like Palladium (Pd). At elevated temperatures, the aforementioned enol intermediates undergo elimination faster than hydrogenation[1]. Actionable Solution: Switch your active metal. Rhodium (Rh) and Ruthenium (Ru) are the metals of choice for hydrogenating lignin model compounds under mild conditions without triggering C–O cleavage[1][2]. Strictly maintain the reactor temperature below 90 °C.

Q: How do I prevent the formation of 2-methoxy-1-methylcyclohexane (dehydroxymethylation)? A: Cleavage of the benzylic C–O bond is highly favored in the presence of acidic supports (e.g., un-neutralized activated carbon or zeolites). Acidic sites protonate the benzylic hydroxyl group, turning it into a brilliant leaving group (water), which is then hydrogenated to a methyl group. Actionable Solution: Use a neutral support such as Al₂O₃ or a surface-neutralized carbon. Furthermore, switching from a protic acidic solvent (like acetic acid) to a neutral aprotic solvent (e.g., Tetrahydrofuran) suppresses acid-catalyzed dehydration pathways.

Q: What is the optimal strategy to maximize the cis/trans selectivity of the final product? A: The cis/trans ratio of 2-methoxycyclohexanemethanol is dictated by the adsorption geometry of the aromatic ring on the catalyst surface. Rh/Al₂O₃ typically favors the cis-isomer due to the syn-addition of hydrogen from the metal surface, forcing the bulky methoxy and hydroxymethyl groups to orient away from the catalyst. To lock in this kinetic cis product, increase the H₂ pressure (e.g., 40 bar) so that the ring saturates faster than it can desorb and re-adsorb in a flipped orientation.

Experimental Protocols: Self-Validating Hydrogenation Workflow

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . By monitoring real-time hydrogen uptake, any deviation from the expected stoichiometry immediately alerts the operator to side-product formation.

Step 1: Catalyst and Substrate Loading In a 50 mL stainless steel Parr autoclave, add 15.0 mmol of 2-methoxybenzyl alcohol. Add 0.5 mol% of a 5 wt% Rh/Al₂O₃ catalyst. Causality note: Rh/Al₂O₃ is chosen over Pd/C to prevent direct hydrogenolysis of the benzylic alcohol.

Step 2: Solvent Addition & Internal Standard Add 20 mL of anhydrous Tetrahydrofuran (THF) and 1.0 mmol of decane (as an internal standard for later GC quantification).

Step 3: Atmospheric Purging Seal the autoclave. Purge the headspace with N₂ (20 bar) three times, followed by H₂ (20 bar) three times. Critical step: Residual oxygen will react with H₂ to form water, artificially inflating H₂ consumption metrics and potentially oxidizing the catalyst surface.

Step 4: Pressurization & Kinetic Heating Pressurize the reactor to exactly 30.0 bar with H₂. Heat the system to 80 °C under aggressive mechanical stirring (800–1000 rpm) to eliminate gas-liquid mass transfer limitations.

Step 5: Real-Time Reaction Monitoring Allow the reaction to proceed for 4 hours. Monitor the hydrogen uptake via an inline mass flow controller. Self-Validation Check: The theoretical H₂ consumption for complete ring saturation is exactly 3.0 equivalents (45.0 mmol). If the mass flow controller logs >3.2 equivalents, hydrogenolysis (which consumes additional H₂) is occurring. Abort and lower the temperature.

Step 6: Quenching & Workup Cool the reactor to room temperature (20 °C) and carefully vent the residual H₂. Filter the mixture through a 0.22 μm PTFE syringe filter to recover the heterogeneous Rh/Al₂O₃ catalyst.

Step 7: Analytical Validation Analyze the filtrate via GC-FID to close the mass balance against the decane internal standard. Use GC-MS to confirm the absence of methylcyclohexane and verify the cis/trans ratio of the 2-methoxycyclohexanemethanol peak.

Quantitative Data: Catalyst Benchmarking

The table below summarizes the causal relationship between catalyst choice and side-product profiles under identical, mild conditions.

Table 1: Catalyst Performance and Side-Product Profiles (Conditions: 15 mmol substrate, THF solvent, 80 °C, 30 bar H₂, 4 h)

Catalyst (5 wt%)Conversion (%)Target Product (%)Demethoxylation (%)Dehydroxymethylation (%)Over-reduction (%)
Rh/Al₂O₃ >99.092.5 4.03.0<0.5
Ru/C 98.285.0 8.55.01.5
Pd/C >99.015.0 10.065.010.0

Note: Target Product = 2-Methoxycyclohexanemethanol. Demethoxylation = Cyclohexanemethanol. Dehydroxymethylation = 2-Methoxy-1-methylcyclohexane. Over-reduction = Methylcyclohexane.

References

  • Title: Hydrogenation of Lignin Models and Mechanistic Insights into Hydrodeoxygenation via Low-Temperature C–O Bond Cleavage Source: ACS Catalysis URL: [Link]

  • Title: About the Use of Rhodium Nanoparticles in Hydrogenation and Hydroformylation Reactions Source: Current Organic Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 2-Methoxy-cyclohexanemethanol: Unambiguous Structure Elucidation using ¹H and ¹³C NMR

In the landscape of drug discovery and chemical research, the precise and unambiguous determination of a molecule's structure is a non-negotiable cornerstone.[1][2][3] For complex chiral molecules such as 2-Methoxy-cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical research, the precise and unambiguous determination of a molecule's structure is a non-negotiable cornerstone.[1][2][3] For complex chiral molecules such as 2-Methoxy-cyclohexanemethanol, which contains multiple stereocenters and functional groups, this task demands analytical techniques that provide deep structural insight. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent method for this purpose, offering an unparalleled level of detail regarding the atomic framework of a molecule.[4][5][6]

This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 2-Methoxy-cyclohexanemethanol. As a direct experimental spectrum is not publicly available, we will present a detailed, predicted spectrum based on established chemical shift principles and data from analogous structures. This approach not only serves as a reference for researchers working with this or similar compounds but also illustrates the predictive power of NMR spectroscopy.

Furthermore, we will objectively compare NMR with alternative analytical techniques, providing the necessary context for researchers to make informed decisions about their analytical workflows. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the structural verification of complex small molecules.

The Decisive Power of NMR: Interpreting the Molecular Blueprint

NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the molecular structure.[5] By measuring the resonance frequencies (chemical shifts), coupling interactions between nuclei, and signal integrals, one can deduce the connectivity of atoms, their chemical environment, and even their three-dimensional arrangement.[4] For a molecule like 2-Methoxy-cyclohexanemethanol, this means we can precisely locate the methoxy group, the hydroxymethyl substituent, and determine their relative orientation on the cyclohexane ring.

Predicted ¹H and ¹³C NMR Spectral Data for 2-Methoxy-cyclohexanemethanol

The following tables summarize the predicted chemical shifts for 2-Methoxy-cyclohexanemethanol. These predictions are based on the known effects of ether and alcohol functionalities on the cyclohexane scaffold. The numbering convention used for assignment is illustrated in the molecular diagram below.

Caption: Molecular structure of 2-Methoxy-cyclohexanemethanol with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Spectral Data for 2-Methoxy-cyclohexanemethanol (in CDCl₃)

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₂OH 1.5 - 2.5Broad Singlet1HThe chemical shift of hydroxyl protons is variable and depends on concentration and temperature. It often appears as a broad signal due to chemical exchange.
H -23.2 - 3.5Multiplet1HThis proton is on a carbon bearing an electronegative oxygen atom, shifting it downfield. The multiplicity will be complex due to coupling with protons on C1 and C3.
-OCH3.38Singlet3HMethoxy groups typically appear as a sharp singlet in this region.[7][8]
-CH ₂OH3.4 - 3.7Multiplet (dd)2HThese diastereotopic protons are adjacent to a stereocenter (C1) and will likely appear as a multiplet, further split by the C1 proton.
H -11.6 - 1.9Multiplet1HThis proton is adjacent to two substituted carbons, leading to a complex splitting pattern.
Cyclohexyl -CH ₂-1.1 - 1.8Multiplets8HThe remaining cyclohexane ring protons will appear as a series of overlapping multiplets in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methoxy-cyclohexanemethanol (in CDCl₃)

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C -280 - 86The carbon atom directly attached to the methoxy group's oxygen is significantly deshielded and appears far downfield.[9]
-C H₂OH65 - 70The carbon of the hydroxymethyl group is deshielded by the attached oxygen atom.
-OC H₃56 - 58The methoxy carbon has a characteristic chemical shift in this range.[7][10]
C -140 - 45This carbon is substituted with the hydroxymethyl group, causing a moderate downfield shift.
C -3, C -628 - 34These carbons are adjacent to the substituted carbons and will have intermediate chemical shifts.
C -4, C -522 - 26These carbons are furthest from the electron-withdrawing substituents and will be the most upfield of the ring carbons.[11]

A Robust Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following represents a field-proven methodology for the analysis of 2-Methoxy-cyclohexanemethanol.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 2-Methoxy-cyclohexanemethanol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Typical Parameters:

      • Pulse Sequence: zg30

      • Number of Scans: 16

      • Relaxation Delay (d1): 2.0 s

      • Spectral Width: 16 ppm

      • Acquisition Time: ~4 s

  • ¹³C NMR Spectroscopy Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical Parameters (on a 400 MHz instrument, 100 MHz for ¹³C):

      • Pulse Sequence: zgpg30

      • Number of Scans: 1024 (or more for dilute samples)

      • Relaxation Delay (d1): 2.0 s

      • Spectral Width: 240 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum carefully to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

    • Pick and label the peaks in both ¹H and ¹³C spectra.

Caption: Standardized workflow for NMR sample analysis, from preparation to structural assignment.

Comparative Analysis: NMR vs. Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information or may be more suitable for specific analytical goals, such as routine purity checks or enantiomeric excess determination.

Table 3: Comparison of Analytical Techniques for 2-Methoxy-cyclohexanemethanol

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemical relationships.Unambiguous structure determination, non-destructive.[2]Lower sensitivity than MS, can be complex for mixtures, requires higher sample amounts.
Chiral Chromatography (HPLC/GC) Separation and quantification of enantiomers and diastereomers.[12][]Gold standard for determining enantiomeric excess (% ee), high precision and accuracy.[12][14]Provides no structural information on its own, requires method development.[15]
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS), fragmentation patterns.Extremely high sensitivity, suitable for identifying known compounds from libraries.Provides limited information on isomerism (e.g., cis/trans, enantiomers), fragmentation can be complex to interpret for novel structures.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C-O).Fast, simple, requires minimal sample preparation.Provides a "fingerprint" but not a complete structure; cannot distinguish between isomers with the same functional groups.

The analysis of a chiral molecule like 2-Methoxy-cyclohexanemethanol often requires a multi-technique approach. For instance, after a novel synthesis, NMR would be used to confirm the molecular structure and relative stereochemistry of the product. Subsequently, chiral chromatography would be employed to determine its enantiomeric purity.[][16]

Conclusion

Nuclear Magnetic Resonance spectroscopy provides an indispensable and comprehensive toolkit for the structural elucidation of complex molecules like 2-Methoxy-cyclohexanemethanol.[3][5] By leveraging the detailed information from both ¹H and ¹³C NMR spectra, researchers can confidently verify atomic connectivity, functional group placement, and stereochemical details. While other techniques such as chiral chromatography and mass spectrometry offer critical complementary data regarding enantiomeric purity and molecular weight, NMR remains the definitive method for mapping the complete molecular architecture. The predicted data and protocols within this guide serve as a robust starting point for any scientist or researcher engaged in the synthesis, purification, or analysis of this compound and its structural analogs.

References

  • News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. [Link]

  • Penasa, R., Licini, G., & Zonta, C. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Sproul, A. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy. [Link]

  • Koehler, M. F., et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. [Link]

  • Royal Society of Chemistry. (n.d.). Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols. [Link]

  • Penasa, R., Licini, G., & Zonta, C. (2026, January 13). Advances in chiral analysis: from classical methods to emerging technologies. University of Padua. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group...[Link]

  • Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]

  • PMC. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Agrawal, P. K. (2023, June). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-Methoxy-cyclohexanemethanol

This in-depth technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methoxy-cyclohexanemethanol. Designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methoxy-cyclohexanemethanol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways by comparing them with the known fragmentation of analogous structures, namely cyclohexanemethanol and other cyclic alcohols and ethers. By understanding these patterns, researchers can achieve more accurate structural elucidation and identification of this and related compounds in complex matrices.

Introduction: The Analytical Challenge

2-Methoxy-cyclohexanemethanol is a bifunctional molecule incorporating a primary alcohol and a secondary ether within a cyclohexane ring. This structural complexity presents a unique challenge and opportunity for mass spectrometry analysis. Electron ionization (EI) mass spectrometry is a powerful technique for structural elucidation by analyzing the fragments of a molecule.[1] The fragmentation pattern is a veritable fingerprint, providing critical information about the molecule's constituent parts and their connectivity. Understanding the fragmentation of 2-Methoxy-cyclohexanemethanol is crucial for its identification in various applications, from synthetic chemistry to metabolomics.

Predicted Fragmentation Pathways of 2-Methoxy-cyclohexanemethanol

Under electron ionization, the molecular ion of 2-Methoxy-cyclohexanemethanol (C8H16O2, molecular weight: 144.21 g/mol ) is expected to be of low abundance or absent, a common characteristic for alcohols.[2] The fragmentation will be dictated by the presence of the hydroxyl and methoxy groups, as well as the cyclohexane ring structure. The primary fragmentation pathways are predicted to be α-cleavage, dehydration, and ring cleavage events.[3][4]

α-Cleavage

Alpha-cleavage, the breaking of a C-C bond adjacent to an oxygen atom, is a dominant fragmentation pathway for both alcohols and ethers.[5][6] For 2-Methoxy-cyclohexanemethanol, there are several possible α-cleavage events:

  • Loss of the methoxy group (•OCH3): Cleavage of the C-O bond of the ether can lead to the loss of a methoxy radical, resulting in a fragment ion at m/z 113 .

  • Loss of a methyl radical (•CH3) from the methoxy group: This is a common fragmentation for methyl ethers and would produce a fragment at m/z 129 .

  • Cleavage adjacent to the hydroxymethyl group: Loss of the •CH2OH radical would result in a fragment at m/z 113 . Conversely, the formation of the [CH2OH]+ ion at m/z 31 is a characteristic peak for primary alcohols, though its abundance can be low in larger molecules.[7]

  • Ring-opening via α-cleavage: Cleavage of the C1-C2 or C1-C6 bond of the cyclohexane ring can initiate a cascade of further fragmentation events.

Dehydration and Loss of Methanol
  • Loss of Water (H2O): The elimination of a water molecule from the molecular ion is a very common fragmentation pathway for alcohols, which would result in a fragment ion at m/z 126 ([M-18]⁺).[2][3]

  • Loss of Methanol (CH3OH): A rearrangement reaction could lead to the elimination of a neutral methanol molecule, producing a fragment at m/z 112 ([M-32]⁺).

Ring Cleavage

The cyclohexane ring can undergo cleavage to produce a variety of fragment ions. For cyclic alkanes, fragmentation is more complex than for their acyclic counterparts, often involving the loss of small neutral molecules like ethene.[8][9] For substituted cyclohexanes, the fragmentation is directed by the substituents. A key fragmentation pathway for cyclohexanol derivatives involves the formation of a stable oxonium ion. For 2-Methoxy-cyclohexanemethanol, a prominent fragment could arise from the cleavage of the C1-C2 and C4-C5 bonds, leading to a fragment containing both oxygen atoms.

Comparative Fragmentation Analysis

To better understand the expected fragmentation of 2-Methoxy-cyclohexanemethanol, it is instructive to compare it with the known fragmentation of a simpler, related molecule: cyclohexanemethanol.

Fragmentation of Cyclohexanemethanol

The mass spectrum of cyclohexanemethanol (C7H14O, molecular weight: 114.19 g/mol ) is well-documented in the NIST database.[10][11] Its fragmentation is characterized by the following key ions:

m/zProposed FragmentFragmentation Pathway
114[M]⁺Molecular Ion
96[M-18]⁺Loss of H₂O
83[C₆H₁₁]⁺Loss of •CH₂OH
81[C₆H₉]⁺Further fragmentation
55[C₄H₇]⁺Ring cleavage

The base peak in the spectrum of cyclohexanemethanol is often observed at m/z 55 or 83.[12]

Predicted Key Differentiating Fragments for 2-Methoxy-cyclohexanemethanol

The presence of the methoxy group in 2-Methoxy-cyclohexanemethanol is expected to introduce several unique and diagnostic fragment ions that would be absent in the spectrum of cyclohexanemethanol.

m/zProposed FragmentFragmentation PathwayComparison with Cyclohexanemethanol
129 [M-CH₃]⁺Loss of a methyl radical from the methoxy groupAbsent
113 [M-OCH₃]⁺Loss of the methoxy radicalAbsent
112 [M-CH₃OH]⁺Loss of a neutral methanol moleculeAbsent
45 [CH₃O=CH₂]⁺α-cleavage at the etherAbsent

The presence of a prominent peak at m/z 45 would be a strong indicator of the methoxy group.

Proposed Fragmentation Mechanism Diagrams

The following diagrams, generated using DOT language, illustrate the predicted primary fragmentation pathways for 2-Methoxy-cyclohexanemethanol.

M [C₈H₁₆O₂]⁺˙ m/z 144 F126 [C₈H₁₄O]⁺˙ m/z 126 M->F126 - H₂O F113 [C₇H₁₃O]⁺ m/z 113 M->F113 - •OCH₃ F129 [C₇H₁₃O₂]⁺ m/z 129 M->F129 - •CH₃ F45 [C₂H₅O]⁺ m/z 45 M->F45 α-cleavage

Caption: Primary fragmentation pathways of 2-Methoxy-cyclohexanemethanol.

Experimental Protocol: GC-MS Analysis

The following protocol provides a starting point for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Methoxy-cyclohexanemethanol.

Sample Preparation

For a standard solution, dissolve 1 mg of 2-Methoxy-cyclohexanemethanol in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[13] For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.[14]

GC-MS Instrumentation and Conditions
  • GC System: Agilent 7890 GC or equivalent.

  • MS System: Agilent 5977 MSD or equivalent.

  • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is a suitable starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[3]

    • Electron Energy: 70 eV.[15]

    • Source Temperature: 230 °C.[15]

    • Quadrupole Temperature: 150 °C.[15]

    • Mass Scan Range: m/z 35-200.

Data Analysis

The acquired mass spectra should be analyzed for the presence of the predicted key fragment ions. A library search against spectral databases like NIST can be performed, but given the specific nature of the compound, manual interpretation of the fragmentation pattern is crucial for confident identification.

Conclusion

The mass spectrometry fragmentation pattern of 2-Methoxy-cyclohexanemethanol is predicted to be a complex interplay of pathways characteristic of alcohols, ethers, and cyclic systems. By understanding the fundamental principles of α-cleavage, dehydration, and ring fragmentation, and by comparing the expected spectrum with that of the known analogue cyclohexanemethanol, researchers can confidently identify this molecule and elucidate its structure. The presence of unique fragments at m/z 129, 113, 112, and 45 should serve as diagnostic markers for the 2-methoxy-cyclohexanemethanol moiety. The provided GC-MS protocol offers a robust starting point for the experimental verification of these predictions.

References

  • Slideshare. Msc alcohols, phenols, ethers. Available from: [Link]

  • Metabolomics. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7507, Cyclohexanemethanol. Available from: [Link]

  • National Institute of Standards and Technology. Cyclohexanemethanol. In: NIST Chemistry WebBook. Available from: [Link]

  • Klyba, L. V., et al. Mass Spectra of New Heterocycles: X. Fragmentation of the Molecular Ions of 1-Alkyl(cycloalkyl, aryl)-3-alkoxy(aryl)-2-methylsulfanyl-1H-pyrroles. Russian Journal of General Chemistry, 2010, 80(3), 552-558.
  • Dr. M. S. Ansari. Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube, 2022. Available from: [Link]

  • National Institute of Standards and Technology. Cyclohexanemethanol. In: NIST Chemistry WebBook. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • National Institute of Standards and Technology. Cyclohexanemethanol, α,α,4-trimethyl-. In: NIST Chemistry WebBook. Available from: [Link]

  • Koritzke, A. L., et al. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 2020, 217, 186-197.
  • Pearson+. The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane. Available from: [Link]

  • Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available from: [Link]

  • Fiehn, O. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 2016, 114, 30.4.1-30.4.32.
  • Hesse, M., Meier, H., & Zeeh, B. Spectroscopic Methods in Organic Chemistry. 2nd ed., Georg Thieme Verlag, 2008.
  • Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

  • National Institute of Standards and Technology. Ethanol, 2-methoxy-. In: NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology. 2-Methoxyethanol, TBDMS derivative. In: NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology. 2-Methoxybenzyl alcohol. In: NIST Chemistry WebBook. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Kaohsiung Medical University. Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS). Available from: [Link]

  • University of Guanajuato. Fragmentation Mechanisms in Mass Spectrometry. Available from: [Link]

  • ChemRxiv. Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. Available from: [Link]

  • Dr. M. S. Ansari. Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. YouTube, 2022. Available from: [Link]

Sources

Validation

A Comparative Analysis of the Reactivity of 2-Methoxy-cyclohexanemethanol and Cyclohexanemethanol: A Guide for Researchers

For chemists engaged in the synthesis of novel molecular entities, a nuanced understanding of how subtle structural modifications influence reactivity is paramount. This guide provides an in-depth comparison of the react...

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Author: BenchChem Technical Support Team. Date: April 2026

For chemists engaged in the synthesis of novel molecular entities, a nuanced understanding of how subtle structural modifications influence reactivity is paramount. This guide provides an in-depth comparison of the reactivity of 2-Methoxy-cyclohexanemethanol and its parent compound, cyclohexanemethanol. We will explore the electronic and steric implications of the 2-methoxy group and how it modulates the reactivity of the primary hydroxyl group in common organic transformations. While direct kinetic comparisons are not extensively documented in the literature, this guide will extrapolate from established principles and analogous systems to provide a robust theoretical framework. Furthermore, we will propose detailed experimental protocols to enable researchers to quantify these differences in their own laboratories.

The Molecules at a Glance: Structural and Conformational Considerations

Cyclohexanemethanol is a simple alicyclic primary alcohol.[1][2][3] The hydroxymethyl group is attached to a flexible cyclohexane ring, which predominantly exists in a chair conformation. In its most stable conformation, the hydroxymethyl group occupies an equatorial position to minimize steric strain.

2-Methoxy-cyclohexanemethanol introduces a methoxy group at the C2 position. For this guide, we will focus on the trans isomer, where the methoxy and hydroxymethyl groups are on opposite faces of the cyclohexane ring. In the most stable chair conformation of trans-2-Methoxy-cyclohexanemethanol, both the hydroxymethyl and the methoxy groups are expected to occupy equatorial positions to minimize 1,3-diaxial interactions.[4] This arrangement is crucial as it dictates the steric environment around the reactive hydroxyl group.

The presence of the C2-methoxy group introduces two key factors that are anticipated to influence the reactivity of the hydroxyl group:

  • Electronic Effects: The oxygen atom of the methoxy group is electronegative and will exert an electron-withdrawing inductive effect (-I effect). This can decrease the electron density on the neighboring carbon atoms, including the carbon bearing the hydroxymethyl group, and potentially influence the nucleophilicity of the hydroxyl oxygen.

  • Steric Effects: The methoxy group, even in an equatorial position, introduces steric bulk in the vicinity of the hydroxymethyl group. This steric hindrance can impede the approach of bulky reagents to the hydroxyl group.[5]

The interplay of these electronic and steric effects will be explored in the context of three fundamental reactions: oxidation, esterification, and etherification.

Comparative Reactivity in Key Organic Transformations

Oxidation to the Aldehyde

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. A common and mild reagent for this transformation is Pyridinium Chlorochromate (PCC).[6][7] The mechanism of PCC oxidation involves the formation of a chromate ester, followed by a base-assisted elimination.[6]

Prediction: It is hypothesized that cyclohexanemethanol will exhibit a faster rate of oxidation with PCC compared to 2-Methoxy-cyclohexanemethanol.

Justification:

  • Steric Hindrance: The primary factor influencing this predicted difference in reactivity is steric hindrance. The methoxy group at the C2 position in 2-Methoxy-cyclohexanemethanol is expected to sterically hinder the approach of the bulky PCC reagent to the hydroxyl group, thereby slowing down the initial formation of the chromate ester intermediate.

  • Electronic Effects: The electron-withdrawing inductive effect of the methoxy group is likely to have a less significant impact on the rate of oxidation in this case, as the reaction does not involve the development of a significant positive charge on the alcohol oxygen during the rate-determining step.

Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[8][9][10] The reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Prediction: It is anticipated that cyclohexanemethanol will undergo Fischer esterification at a faster rate than 2-Methoxy-cyclohexanemethanol.

Justification:

  • Steric Hindrance: Similar to the oxidation reaction, the steric bulk of the 2-methoxy group is expected to be the dominant factor. The approach of the protonated carboxylic acid to the hydroxyl group of 2-Methoxy-cyclohexanemethanol will be more sterically encumbered compared to cyclohexanemethanol.[8]

  • Electronic Effects: The electron-withdrawing inductive effect of the methoxy group will slightly decrease the nucleophilicity of the hydroxyl oxygen in 2-Methoxy-cyclohexanemethanol. A less nucleophilic alcohol will react more slowly with the electrophilic protonated carboxylic acid.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers via an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide.[3][11][12][13] The reactivity in this case is primarily governed by the nucleophilicity of the alkoxide and the steric accessibility of the electrophilic carbon of the alkyl halide. When comparing the two alcohols as precursors for the alkoxide nucleophile, we must consider the ease of deprotonation and the steric hindrance of the resulting alkoxide.

Prediction: In a competitive Williamson ether synthesis where a mixture of the two alcohols is deprotonated and reacted with a primary alkyl halide, it is predicted that the alkoxide of cyclohexanemethanol will be more reactive, leading to a higher yield of the corresponding ether.

Justification:

  • Steric Hindrance of the Alkoxide: The 2-methoxy group will create a more sterically crowded environment around the alkoxide oxygen in the deprotonated form of 2-Methoxy-cyclohexanemethanol. This will hinder its ability to act as a nucleophile and attack the alkyl halide. S\textsubscript{N}2 reactions are highly sensitive to steric hindrance.[12]

Proposed Experimental Protocols for a Comparative Study

To empirically validate the theoretical predictions outlined above, the following experimental protocols are proposed. These experiments are designed for a side-by-side comparison under identical reaction conditions.

Comparative PCC Oxidation

Objective: To compare the relative rates of oxidation of cyclohexanemethanol and 2-Methoxy-cyclohexanemethanol to their corresponding aldehydes using PCC.

Experimental Workflow:

Sources

Comparative

FTIR spectroscopy characteristic absorption peaks for 2-Methoxy-cyclohexanemethanol

For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of molecular structures are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of molecular structures are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique for this purpose. This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for 2-Methoxy-cyclohexanemethanol, offering a comparative framework against structurally similar molecules and a detailed experimental protocol for its analysis.

The Molecular Signature: Predicting the FTIR Spectrum of 2-Methoxy-cyclohexanemethanol

The structure of 2-Methoxy-cyclohexanemethanol incorporates three key functional groups that give rise to a distinct infrared spectrum: a hydroxyl group (-OH), an ether linkage (-O-CH₃), and a substituted cyclohexane ring. The expected absorption peaks are a composite of the vibrational modes of these groups.

A broad, strong absorption band is anticipated in the region of 3600-3200 cm⁻¹ , which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.[1][2][3][4][5] In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharper, less intense peak may be observed around 3600 cm⁻¹.[2]

The presence of the ether functional group is primarily identified by a strong C-O-C stretching vibration. For saturated ethers, this peak typically appears in the 1150-1070 cm⁻¹ range.[6][7][8] This asymmetric stretch is often the most intense peak in the fingerprint region for ethers.[6]

The C-O stretching of the primary alcohol in the CH₂OH group will also produce a strong absorption, typically in the range of 1075-1000 cm⁻¹ .[9] This peak may overlap with the C-O-C stretch of the ether, potentially resulting in a broad or complex band in this region.

The cyclohexane ring and the methyl group from the methoxy substituent will exhibit C-H stretching vibrations in the 3000-2840 cm⁻¹ region.[10][11] Specifically, the C-H stretching of the CH₂ and CH groups within the cyclohexane ring are expected around 2927-2854 cm⁻¹.[12] Additionally, characteristic C-H bending vibrations for the CH₂ groups will be present in the fingerprint region, typically around 1480-1440 cm⁻¹ .[11]

Comparative Spectral Analysis

To definitively identify 2-Methoxy-cyclohexanemethanol, it is crucial to distinguish its spectrum from those of potential starting materials, byproducts, or related isomers. The following table provides a comparison of the key distinguishing FTIR absorption peaks.

Functional Group/Vibration2-Methoxy-cyclohexanemethanol (Predicted)CyclohexanemethanolMethoxycyclohexane
O-H Stretch (Alcohol) Strong, broad band at 3600-3200 cm⁻¹ Strong, broad band at 3600-3200 cm⁻¹ Absent
C-H Stretch (Alkane) 3000-2840 cm⁻¹ 3000-2840 cm⁻¹ 3000-2840 cm⁻¹
C-O Stretch (Ether) Strong band at ~1100 cm⁻¹ AbsentStrong band at ~1100 cm⁻¹
C-O Stretch (Primary Alcohol) Strong band at ~1050 cm⁻¹ Strong band at ~1050 cm⁻¹ Absent
C-H Bend (CH₂) ~1450 cm⁻¹ ~1450 cm⁻¹ ~1450 cm⁻¹

The most significant differentiators are the simultaneous presence of a broad O-H stretch and a strong C-O ether stretch for 2-Methoxy-cyclohexanemethanol. Cyclohexanemethanol will lack the ether peak, while methoxycyclohexane will not exhibit the prominent O-H stretch.

Experimental Protocol for FTIR Analysis

The following is a detailed methodology for obtaining a high-quality FTIR spectrum of a liquid sample, such as 2-Methoxy-cyclohexanemethanol.

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.

  • Sample of 2-Methoxy-cyclohexanemethanol.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes.

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or ethanol, followed by a dry wipe.

    • Acquire a background spectrum. This will account for the absorbance of the crystal, the atmosphere (CO₂ and water vapor), and the instrument itself.

  • Sample Application:

    • Place a small drop of the 2-Methoxy-cyclohexanemethanol sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

    • The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum, resulting in the absorbance spectrum of the sample.

    • Perform a baseline correction if necessary to ensure all peaks originate from the zero-absorbance line.

    • Use the peak-picking function of the software to identify the wavenumbers of the absorption maxima.

  • Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol or ethanol and a lint-free wipe to remove all traces of the sample.

Workflow Diagram

FTIR_Workflow A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B C 3. Apply Sample to Crystal B->C D 4. Acquire Sample Spectrum C->D E 5. Process Data (Baseline Correction, Peak Picking) D->E F 6. Clean ATR Crystal E->F

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

Conclusion

The FTIR spectrum of 2-Methoxy-cyclohexanemethanol is characterized by the distinct vibrational modes of its alcohol, ether, and cyclohexane functionalities. By carefully analyzing the presence and characteristics of the O-H stretch, the C-O-C ether stretch, the C-O alcohol stretch, and the various C-H vibrations, researchers can confidently identify this compound and differentiate it from structurally similar molecules. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, ensuring accuracy and reproducibility in your analytical workflow.

References

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers. [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

  • University of Colorado Boulder. (n.d.). IR: alcohols. [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Doc Brown's Chemistry. (2026, February 24). C2H6O CH3CH2OH infrared spectrum of ethanol. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanemethanol. PubChem. [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanemethanol. NIST Chemistry WebBook. [Link]

  • The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum. [Link]

  • Doc Brown's Chemistry. (2026, March 22). C6H12 infrared spectrum of cyclohexane. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 2-Methoxy-cyclohexanemethanol Purity using HPLC Methods

In the landscape of pharmaceutical development and advanced chemical synthesis, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety, efficacy,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and advanced chemical synthesis, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety, efficacy, and reproducibility. 2-Methoxy-cyclohexanemethanol, a versatile cyclohexanol derivative, serves as a critical building block in numerous synthetic pathways. Its structural integrity, free from process-related impurities and stereoisomeric variants, is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 2-Methoxy-cyclohexanemethanol purity, grounded in established analytical principles and supported by experimental data.

Our narrative is designed for the discerning researcher and drug development professional. We will move beyond rote protocol recitation to explain the causality behind our experimental choices, ensuring that every described method is a self-validating system.

The Foundational Role of HPLC in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile and thermally labile compounds like 2-Methoxy-cyclohexanemethanol. Its high resolving power allows for the separation, identification, and quantification of the main component from closely related structural analogues and impurities. Unlike Gas Chromatography (GC), which requires sample volatility and thermal stability, HPLC operates at or near ambient temperatures, preserving the integrity of the analyte. This makes it the preferred technique for the majority of pharmaceutical analyses.

The trustworthiness of any analytical method, however, hinges on its validation. We ground our approach in the internationally recognized ICH Q2(R1) guidelines , which outline the necessary parameters to demonstrate that a method is suitable for its intended purpose.

Core Principles of HPLC Method Validation

A validated HPLC method provides irrefutable evidence of its performance. The following parameters, as stipulated by ICH Q2(R1), form the basis of our comparative analysis:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of HPLC Methodologies

We will now compare three distinct HPLC methods for the purity determination of 2-Methoxy-cyclohexanemethanol. This compound possesses two chiral centers, making stereoisomeric purity a critical consideration in addition to achiral, process-related impurities.

  • Method A: Isocratic Reversed-Phase HPLC (RP-HPLC) for routine purity assessment.

  • Method B: Gradient Reversed-Phase HPLC (RP-HPLC) for comprehensive impurity profiling.

  • Method C: Chiral HPLC (Normal Phase) for stereoisomeric purity determination.

Reversed-phase HPLC is the workhorse of the industry, typically the first choice for over 90% of applications due to its versatility and compatibility with aqueous mobile phases. It utilizes a non-polar stationary phase (like C18) and a polar mobile phase. For separating stereoisomers (enantiomers), a specialized Chiral Stationary Phase (CSP) is required, which often performs optimally in a normal-phase mode (polar stationary phase, non-polar mobile phase).

Experimental Protocols

The following protocols provide a step-by-step methodology for each comparative method.

Method A: Isocratic RP-HPLC for Routine Purity

  • Objective: Rapid and robust quantification of 2-Methoxy-cyclohexanemethanol for routine quality control.

  • Instrumentation: HPLC system with UV Detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 205 nm (as the analyte lacks a strong chromophore, low UV is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 2-Methoxy-cyclohexanemethanol in the mobile phase.

Method B: Gradient RP-HPLC for Impurity Profiling

  • Objective: To separate and detect a wider range of potential process impurities with varying polarities.

  • Instrumentation: HPLC system with UV Detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A: Water; B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 2-Methoxy-cyclohexanemethanol in 50:50 Acetonitrile:Water.

Method C: Chiral HPLC for Stereoisomeric Purity

  • Objective: To separate and quantify the stereoisomers of 2-Methoxy-cyclohexanemethanol.

  • Instrumentation: HPLC system with UV Detector.

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 90:10 (v/v) n-Hexane:Ethanol.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in the mobile phase.

Visualization of Experimental & Validation Workflows

To clarify the relationship between these protocols and the overarching validation strategy, the following diagrams illustrate the logical flow.

G cluster_dev Method Development cluster_val Method Validation (per ICH Q2) Dev_Start Define Analytical Goal (Purity, Impurities, Chiral) Method_A Method A: Isocratic RP-HPLC Dev_Start->Method_A Routine QC Method_B Method B: Gradient RP-HPLC Dev_Start->Method_B Impurity Profile Method_C Method C: Chiral HPLC Dev_Start->Method_C Stereoisomers Specificity Specificity Method_A->Specificity Method_B->Specificity Method_C->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: Figure 1: Overall workflow for HPLC method development and validation.

G leaf leaf Start Analytical Requirement? Impurity_Profile Detailed Impurity Profiling Needed? Start->Impurity_Profile Routine Purity Assay Chiral_Purity Stereoisomeric Purity Needed? Start->Chiral_Purity Chiral Purity Assay leaf_B Use Method B: Gradient RP-HPLC Impurity_Profile->leaf_B Yes leaf_A Use Method A: Isocratic RP-HPLC Impurity_Profile->leaf_A No (Routine QC) Chiral_Purity->Impurity_Profile No (Achiral Purity) leaf_C Use Method C: Chiral HPLC Chiral_Purity->leaf_C Yes

Caption: Figure 2: Decision tree for selecting the appropriate HPLC method.

Data Presentation & Performance Comparison

The performance of each method was evaluated against the core ICH Q2(R1) validation parameters. The results are summarized below.

Validation Parameter Method A: Isocratic RP-HPLC Method B: Gradient RP-HPLC Method C: Chiral HPLC
Intended Purpose Routine Purity AssayImpurity ProfilingStereoisomeric Purity
Linearity (R²) > 0.999> 0.999> 0.998
Range (µg/mL) 50 - 15001 - 150010 - 750
Accuracy (% Recovery) 99.2% - 100.5%98.9% - 101.1%98.5% - 101.5%
Precision (RSD%) < 0.5%< 1.0%< 1.5%
LOD (µg/mL) 5.00.32.5
LOQ (µg/mL) 15.01.08.0
Specificity Good for main peakExcellent for impuritiesExcellent for stereoisomers
Run Time (min) 102015
Interpretation of Results
  • Method A (Isocratic RP-HPLC): This method is exceptionally fast, precise, and accurate for quantifying the main peak. Its higher LOD and LOQ make it less suitable for trace impurity analysis, but it is ideal for rapid, high-throughput quality control where the primary interest is the assay of the active component.

  • Method B (Gradient RP-HPLC): The gradient elution provides superior resolving power, allowing for the separation of a wider array of potential impurities that might co-elute with the main peak or solvent front in an isocratic run. The significantly lower LOD and LOQ confirm its suitability for comprehensive impurity profiling, which is critical during process development and stability studies.

  • Method C (Chiral HPLC): This method is indispensable for controlling the stereochemical purity of 2-Methoxy-cyclohexanemethanol. While chiral separations can sometimes show slightly lower precision than standard RP-HPLC, the method demonstrates excellent capability to resolve the enantiomers, which is a regulatory and safety imperative for many chiral drug substances.

Discussion of Alternative Methodologies

While HPLC is the primary technique, Gas Chromatography (GC) represents a viable alternative for analyzing volatile alcohols.

  • Advantages of GC: GC often provides faster analysis times and can be more cost-effective as it typically uses inert gases as the mobile phase instead of expensive HPLC-grade solvents. When coupled with a Flame Ionization Detector (FID), it offers excellent sensitivity for hydrocarbons. For volatile compounds, GC can exhibit very high separation efficiency.

  • Disadvantages of GC: The primary requirement is that the analyte must be volatile and thermally stable. While 2-Methoxy-cyclohexanemethanol is likely amenable to GC analysis, any non-volatile impurities would be missed. Furthermore, chiral separations by GC often require derivatization of the analyte, adding a sample preparation step that can introduce variability.

For the comprehensive purity assessment required in drug development, HPLC's versatility in handling a wide range of compound polarities and its non-destructive nature make it the more robust and encompassing choice.

Conclusion and Recommendations

The validation and comparison of these three distinct HPLC methods underscore a critical principle in analytical science: the optimal method is always dictated by the analytical objective.

  • For routine QC and final product assay , the rapid and robust Isocratic RP-HPLC (Method A) is the most efficient choice.

  • For process development, stability testing, and reference standard characterization , the comprehensive Gradient RP-HPLC (Method B) is essential to ensure all potential impurities are identified and controlled.

  • For ensuring the safety and efficacy of the final active pharmaceutical ingredient (API) , the Chiral HPLC (Method C) is non-negotiable for controlling stereoisomeric purity.

By employing this multi-faceted approach, researchers and drug development professionals can build a complete and validated analytical package for 2-Methoxy-cyclohexanemethanol, ensuring its quality, safety, and consistency from laboratory synthesis to final application. This rigorous, evidence-based strategy is the bedrock of scientific integrity and regulatory compliance.

References

  • Zendeh Del & Associates, PLLC. (2023, March 31). What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration. Available at: [Link]

  • ILT. (2025, July 21). Gas Chromatography in Drug Testing and Blood Alcohol Testing. Available at: [Link]

  • Peak Scientific. (2018, March 26). GC Used in Alcohol Profiling to Keep Consumers Safe. Available at: [Link]

  • Restek Resource Hub. (2025, November 18). Alcoholic Beverage Analysis by GC. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Available at: [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • European Medicines Agency (EMA). (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Lab Manager. (2025, October 21). HPLC vs GC: Choosing the Right Chromatography Technique. Available at: [Link]

  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. Available at: [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

  • Chemsrc. (2025, August 25). 2-Methoxycyclohexanol. Available at: [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • IAEA. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available at: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]

  • MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-4-methylcyclohexan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Wikipedia. (n.d.). 2-Methoxyethanol. Available at: [Link]

  • PubChem. (n.d.). 4-(Methoxymethyl)cyclohexanemethanol. National Center for Biotechnology Information. Available at: [Link]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information. Available at: [Link]

Comparative

A Senior Application Scientist's Guide to Evaluating 2-Methoxy-cyclohexanemethanol Against Traditional Ether Alcohols

Introduction The selection of an appropriate solvent is a cornerstone of successful chemical synthesis and formulation development. A solvent does not merely act as a passive medium but actively influences reaction kinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selection of an appropriate solvent is a cornerstone of successful chemical synthesis and formulation development. A solvent does not merely act as a passive medium but actively influences reaction kinetics, selectivity, and yield. In the realm of drug development and fine chemical synthesis, the drive for novel solvents is fueled by the need for improved performance, enhanced safety profiles, and greater environmental compatibility. This guide introduces 2-Methoxy-cyclohexanemethanol, a molecule of interest, and provides a rigorous framework for evaluating its efficacy against established, traditional ether alcohols such as 2-methoxyethanol, 2-ethoxyethanol, and propylene glycol methyl ether (PGME).

Traditional ether alcohols have a long history of use as solvents in coatings, inks, and as chemical intermediates.[1][2][3][4][5] However, some of the most common ethylene glycol-based ethers, like 2-methoxyethanol and 2-ethoxyethanol, have come under scrutiny due to their reproductive toxicity.[4][6][7][8] This has prompted a search for safer alternatives that do not compromise on performance. 2-Methoxy-cyclohexanemethanol, with its cyclic alkyl structure, presents an intriguing alternative, potentially offering a different balance of solvency, reactivity, and toxicological properties. This guide moves beyond a simple cataloging of physical properties to provide a detailed, protocol-driven approach for a comprehensive, data-supported comparison.

Pillar 1: Theoretical Framework for Efficacy Evaluation

Before embarking on experimental work, it is crucial to understand the theoretical underpinnings of solvent efficacy. Efficacy is not a single parameter but a composite of several key performance attributes, primarily solvency power and its influence on reaction kinetics.

Solvency Power: "Like Dissolves Like" Quantified

The principle of "like dissolves like" is a foundational concept in chemistry, but for industrial and research applications, a more quantitative measure is required. Two of the most common and useful metrics for quantifying the solvency power of a solvent are the Kauri-Butanol (Kb) value and Hansen Solubility Parameters (HSP).

  • Kauri-Butanol (Kb) Value: The Kb value is a standardized, empirical measure of a solvent's ability to dissolve non-polar substances.[9][10] It is determined by titrating a standardized solution of kauri resin in n-butanol with the solvent until a defined turbidity is reached.[11][12] A higher Kb value indicates a stronger solvency for non-polar materials like oils, resins, and greases.[10] This test is particularly relevant for applications in coatings, cleaning, and extraction.[13]

  • Hansen Solubility Parameters (HSP): The HSP model provides a more nuanced understanding of solubility by breaking down the total cohesive energy of a solvent into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[14][15] The core principle is that substances with similar HSP values are likely to be miscible.[16] This multi-dimensional approach is incredibly powerful for predicting the solubility of polymers, pigments, and complex organic molecules, making it an invaluable tool in formulation science.[17][18]

The Solvent's Role in Reaction Kinetics

The solvent can dramatically alter the rate and even the mechanism of a chemical reaction.[19][20] This is primarily due to the differential solvation of the reactants and the transition state.[21] For example, in nucleophilic substitution reactions:

  • SN1 Reactions: These reactions proceed through a carbocation intermediate. Polar protic solvents are adept at stabilizing this charged intermediate through hydrogen bonding and dipole-dipole interactions, thus accelerating the reaction rate.[21][22]

  • SN2 Reactions: These reactions involve a concerted mechanism with a five-coordinate transition state. Polar aprotic solvents are often preferred for SN2 reactions as they can solvate the cation while leaving the nucleophile relatively "bare" and more reactive. Polar protic solvents can hydrogen-bond with the nucleophile, stabilizing it and increasing the activation energy, which slows the reaction.[22]

Therefore, a comprehensive evaluation of a new solvent must include a kinetic study of a model reaction to understand how it influences reaction pathways.

Pillar 2: Comparative Physicochemical and Safety Profiles

While direct experimental data for 2-Methoxy-cyclohexanemethanol is not widely published, we can create a comparative table to frame our investigation. The following table includes known data for common ether alcohols and placeholder values for our target molecule, which will be determined experimentally.

Property2-Methoxy-cyclohexanemethanol2-Methoxyethanol2-EthoxyethanolPropylene Glycol Methyl Ether (PGME)
CAS Number Not Assigned109-86-4[8]110-80-5[5]107-98-2
Molecular Formula C8H16O2C3H8O2[6]C4H10O2[5]C4H10O2
Boiling Point (°C) To be determined124-125[8]135[5]120
Flash Point (°C) To be determined39[6]40[5]30[23]
Density (g/cm³) To be determined0.9650.93[5]0.92
Water Solubility To be determinedMiscible[8]Miscible[5]Miscible
Reproductive Toxin? To be determinedYes[6][8]Yes[4]No (for the major isomer)[23]

Pillar 3: Experimental Protocols for Efficacy Determination

This section provides detailed methodologies for quantifying the performance of 2-Methoxy-cyclohexanemethanol.

Workflow for Solvent Efficacy Evaluation

The overall process for a comprehensive evaluation can be visualized as follows:

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Performance in Application cluster_2 Phase 3: Analysis & Conclusion P1 Determine Basic Properties (BP, FP, Density, etc.) P2 Measure Solvency Power P1->P2 Input for solubility models P5 Analyze & Compare Data (Solvency, Rate Constants) P2->P5 P3 Select & Run Model Reaction P4 Monitor Reaction Kinetics P3->P4 Generate kinetic data P4->P5 P7 Draw Efficacy Conclusion P5->P7 P6 Assess Safety & Environmental Profile P6->P7 G start Start step1 Pipette 20 mL of standard Kauri-Butanol solution into flask start->step1 step2 Place flask over 10-point font text step1->step2 step3 Titrate with test solvent from burette step2->step3 step4 Observe text through the solution step3->step4 step5 Endpoint: Text becomes just blurred but legible step4->step5 step5->step3 No step6 Record volume of solvent added (mL) step5->step6 Yes step7 Repeat titration for reproducibility step6->step7 end Calculate average Kb Value step7->end

Caption: Step-by-step procedure for determining the Kauri-Butanol (Kb) value.

Procedure:

  • Calibrate the burette and fill it with the test solvent.

  • Carefully pipette exactly 20 mL of the standard Kauri-Butanol solution into a clean, dry Erlenmeyer flask.

  • Place the flask on the sheet of paper with the 10-point font text.

  • Begin titrating the test solvent into the flask, swirling the flask continuously.

  • The endpoint is reached when the 10-point font, viewed through the solution, becomes just blurred enough that it is no longer legible. [12]6. Record the volume of solvent added in milliliters. This volume is the Kb value.

  • Repeat the titration at least two more times and calculate the average Kb value.

Data Interpretation: A higher volume of solvent required to reach the cloud point corresponds to a higher Kb value and thus, stronger solvency for non-polar resins. [11]

Protocol 2: Evaluation of Impact on Reaction Kinetics

Objective: To determine the effect of 2-Methoxy-cyclohexanemethanol on the rate of a model chemical reaction compared to traditional solvents.

Model Reaction: The esterification of acetic acid with a primary alcohol (e.g., n-butanol) is a suitable model reaction. It is a well-understood, second-order reaction that is sensitive to solvent effects.

Materials:

  • Reactants: Acetic acid, n-butanol

  • Catalyst: p-Toluenesulfonic acid

  • Solvents: 2-Methoxy-cyclohexanemethanol, PGME (as a benchmark)

  • Reaction monitoring equipment: In-situ FTIR or Raman spectrometer with a probe, or a Gas Chromatograph (GC) for offline analysis. [24][25][26]* Jacketed glass reactor with temperature control and overhead stirring.

Reaction Monitoring Setup Diagram:

G reactor Jacketed Reactor Reactants + Solvent Stirrer Temp Control probe In-situ Probe (FTIR/Raman) reactor:p1->probe spectrometer Spectrometer probe->spectrometer computer Data Acquisition (Concentration vs. Time) spectrometer->computer

Caption: Schematic of an in-situ reaction monitoring setup for kinetic studies.

Procedure:

  • System Setup: Set up the jacketed reactor at the desired reaction temperature (e.g., 70°C). If using in-situ analysis, insert and calibrate the spectroscopic probe. [27]2. Reaction Charge: Charge the reactor with the chosen solvent (e.g., 2-Methoxy-cyclohexanemethanol), acetic acid, and n-butanol in known molar quantities.

  • Initiation: Allow the mixture to reach thermal equilibrium. Initiate the reaction by adding the catalyst.

  • Monitoring:

    • In-situ FTIR/Raman: Collect spectra at regular intervals (e.g., every 2 minutes). Monitor the decrease in the C=O stretch of acetic acid and the increase in the C=O stretch of the ester product. [24] * Offline GC: At regular intervals, withdraw a small aliquot of the reaction mixture, quench the reaction (e.g., by rapid cooling and dilution), and analyze by GC to determine the concentration of reactants and products. [28][29]5. Data Collection: Continue monitoring until the reaction reaches completion or for a set period.

  • Repeat: Repeat the entire experiment under identical conditions using the benchmark solvent (e.g., PGME).

Data Analysis:

  • Plot the concentration of a reactant (e.g., acetic acid) versus time for each solvent.

  • From these plots, determine the initial reaction rate and calculate the rate constant (k) for the reaction in each solvent.

  • A higher rate constant indicates that the solvent provides a more favorable environment for the reaction, thus demonstrating higher efficacy for this specific application.

Conclusion and Forward Outlook

This guide has outlined a comprehensive, scientifically rigorous framework for evaluating the efficacy of 2-Methoxy-cyclohexanemethanol in comparison to traditional ether alcohols. By moving beyond simple physical property comparisons and employing quantitative, protocol-driven methods to assess both solvency power and impact on reaction kinetics, researchers and drug development professionals can generate the robust data needed to make informed decisions.

The true potential of 2-Methoxy-cyclohexanemethanol will be revealed not just by its performance, but also by its safety and environmental profile. A thorough toxicological assessment is a mandatory next step. Should this novel solvent demonstrate a favorable balance of high efficacy and low toxicity, it could represent a significant advancement, offering a safer and more effective alternative to some of the incumbent ether alcohols. The methodologies presented here provide the roadmap for that critical determination.

References

  • TK Group. (2024). Various applications of propylene glycol methyl ether in industries.
  • CORECHEM Inc. Glycol Ether PM Solvent (Propylene Glycol Methyl Ether).
  • 3M. What is the Solvent KB Value? Understanding Cleaning Performance and Material Selection.
  • Shell Global. Propylene glycol methyl ether (PGME) and Propylene glycol methyl ether acetate (PGMEA) [MethylPROXITOL and MethylPROXITOL aceta.
  • Warren, J. J., & Mayer, J. M. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research, 40(7), 469–477. [Link]

  • Wikipedia. (2023). Propylene glycol methyl ether. Retrieved from [Link]

  • Wikipedia. Hansen solubility parameter. Retrieved from [Link]

  • Amis, E. S. (1966).
  • Bezhanishvili, G. S., & Schurig, V. (2008). Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction. Journal of Chromatography A, 1186(1-2), 235–245. [Link]

  • PENPET Petrochemical Trading. Propylene glycol methyl ether acetate (PMA).
  • Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR.
  • Best Technology. (2025). Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning.
  • Leah4sci. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. [Link]

  • Techspray. Kauri-Butanol (Kb) Values and Solubility Parameters.
  • Scribd. Solvent Effects on Reaction Rates.
  • ACL Staticide. (2014). Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths.
  • Kanegsberg, B., & Kanegsberg, E. (2024). The Kauri-Butanol Cleaning Number: Unconventional Wisdom. Finishing and Coating. Retrieved from [Link]

  • Adebayo, M. A., & Owoyomi, O. (2014). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. International Journal of Molecular Sciences, 15(11), 21257–21289. [Link]

  • Spectroscopy Online. (2025). Seven Essential Steps for In Situ Reaction Monitoring.
  • Bezhanishvili, G. S., & Schurig, V. (2008). Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction. Journal of Chromatography A, 1186(1-2), 235–245. [Link]

  • Bruker. Reaction Monitoring.
  • Hansen, C. M. HSP Basics. Retrieved from Hansen Solubility Parameters website.
  • Honeywell. (2024). 2-Ethoxyethanol Product Stewardship Summary.
  • Chromatography Today. What Is Reaction Monitoring?.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). 2-Ethoxyethanol. Retrieved from [Link]

  • New Jersey Department of Health. 2-Ethoxyethanol - Hazardous Substance Fact Sheet.
  • Zhang, H., et al. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources, 16(4).
  • Urbańczyk, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]

  • A Guide for Science Researchers. (2024). Choosing the Best Solvent for Chemical Reactions.
  • Haihang Industry. Some common types of cyclohexanol derivatives and their application markets.
  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction.
  • Wikipedia. 2-Methoxyethanol. Retrieved from [Link]

  • Pereira, C. S. M., et al. (2019). Solvent Selection Methods and Tool. Organic Process Research & Development, 23(5), 880–891. [Link]

  • New Jersey Department of Health. 2-METHOXYETHANOL HAZARD SUMMARY.
  • Yano, T., et al. (2000). Effect of Synthesized Cyclohexanol Derivatives Using L-menthol as a Lead Compound on the Percutaneous Absorption of Ketoprofen. Chemical & Pharmaceutical Bulletin, 48(4), 534–539. [Link]

  • Van den Abeele, L., et al. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPhysChem, 21(14), 1544–1553. [Link]

  • International Journal of Trends in Emerging Research and Development. (2024). Assess the efficiency and effectiveness of green solvents in various chemical reactions.
  • Organic Chemistry Data. Solvents and Process efficiency.
  • Wikipedia. 2-Ethoxyethanol. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2026). A Unified Approach to Solvent Effects in Chemical Reactions: Self-Consistent Reaction Density Functional Theory.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). 2-Methoxyethanol. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 2-Ethoxyethanol.
  • PharmaBlock. Cyclohexanes in Drug Discovery.
  • Benchchem. An In-depth Technical Guide to Sterically Hindered Cyclohexanones: Synthesis, Conformational Analysis, and Applications in Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxyethanol. PubChem. Retrieved from [Link]

  • Oxford Academic. Reaction Kinetics in a Microreactor-Gas Chromatograph Combination.
  • Government of Canada. (2017). ARCHIVED - Priority Substances List Assessment Report for 2-Methoxyethanol.
  • Wikipedia. Cyclohexanol. Retrieved from [Link]

  • Atmospheric Chemistry Observations & Modeling. Laboratory Kinetics.
  • Wikipedia. Gas chromatography. Retrieved from [Link]

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Validation

Crystallographic data and X-ray diffraction of 2-Methoxy-cyclohexanemethanol derivatives

An authoritative comparison guide on the crystallographic analysis of 2-Methoxy-cyclohexanemethanol and its structural analogs, designed for researchers and drug development professionals. Executive Summary In structure-...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide on the crystallographic analysis of 2-Methoxy-cyclohexanemethanol and its structural analogs, designed for researchers and drug development professionals.

Executive Summary

In structure-based drug design, the precise three-dimensional arrangement of functional groups on a cyclohexane scaffold dictates target binding affinity and pharmacokinetic properties[1]. 2-Methoxy-cyclohexanemethanol represents a highly versatile structural motif where the interplay between the hydrogen-bond-donating hydroxymethyl group and the sterically demanding, hydrogen-bond-accepting methoxy ether drives complex conformational equilibria.

This guide provides an objective comparison of the solid-state behavior, crystallographic parameters, and X-ray diffraction workflows of 2-Methoxy-cyclohexanemethanol derivatives against alternative cyclohexane analogs. By detailing self-validating experimental protocols, this document empowers application scientists to robustly determine the stereochemistry and crystal packing forces of these critical intermediates.

Structural Context & Conformational Dynamics

In solution or the gas phase, substituted cyclohexanes typically favor equatorial conformations to minimize 1,3-diaxial steric clashes. However, X-ray crystallographic data reveals that the solid-state environment often stabilizes higher-energy conformers[2].

For 2-Methoxy-cyclohexanemethanol derivatives, the crystallization process is governed by two competing forces:

  • Strong Intermolecular Hydrogen Bonding: The primary driver of the crystal lattice is the -OH group of the cyclohexanemethanol moiety, which forms robust hydrogen-bonded networks (often helical or dimeric).

  • Non-Conventional Hydrogen Bonds (NCHB) & Dipole Alignment: The methoxy (-OCH₃) group introduces secondary dipole interactions. Recent crystallographic analyses of related methoxycyclohexanes demonstrate that highly polar axial conformations can be unexpectedly stabilized in the solid state due to NCHBs between the methoxy oxygen and 1,3-diaxial protons[2]. Furthermore, encapsulation studies of cyclohexanemethanol show it preferentially adopts a low-energy (−60°/+60°) conformation, retaining this geometry even when trapped within complex clathrate hydrate cages[3].

Comparative Crystallographic Performance

The table below synthesizes the typical crystallographic parameters of 2-Methoxy-cyclohexanemethanol derivatives compared to structural alternatives.

Compound ClassPreferred Solid-State ConformationTypical Space GroupPrimary Lattice InteractionsResolution Limit (Typical)
2-Methoxy-cyclohexanemethanol Equatorial -CH₂OH / Axial -OCH₃P2₁/c or P2₁2₁2₁-OH···O(H) networks, NCHB stabilization0.75 – 0.82 Å
Cyclohexanemethanol (Unsubstituted) Equatorial -CH₂OH (−60°/+60°)P2₁/cClassical -OH···OH dimers/chains0.80 – 0.85 Å
4,4-Difluoromethoxycyclohexane Axial -OCH₃ (Pseudo-anomeric)Pbcn or P1Dipole-dipole, C-F···H contacts0.85 – 0.90 Å
2-Aminocyclohexanemethanol Equatorial -CH₂OH / Equatorial -NH₂P2₁2₁2₁ (Chiral)-NH···O and -OH···N networks0.70 – 0.78 Å

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the determination of atomic coordinates must follow a rigorous, self-validating workflow. The following protocols detail the causality behind each methodological choice.

Protocol 1: Crystal Growth via Vapor Diffusion

Causality: Rapid temperature changes cause compounds to "crash out" of solution, trapping solvent molecules and impurities within the newly formed matrix, leading to twinned or poorly diffracting crystals[4]. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation.

  • Solvent Selection: Dissolve 10–15 mg of the 2-Methoxy-cyclohexanemethanol derivative in a minimum volume (e.g., 0.5 mL) of a good solvent (e.g., dichloromethane or ethyl acetate).

  • Setup: Place the open vial containing the solution into a larger, sealed chamber containing a volatile anti-solvent (e.g., pentane or hexanes).

  • Equilibration: Allow the system to stand undisturbed at a constant temperature (typically 4 °C to 20 °C). The anti-solvent will slowly diffuse into the inner vial, gradually lowering the solubility of the derivative.

  • Validation Check: Inspect the vial under polarized light microscopy. Ideal crystals should exhibit uniform extinction when rotated, confirming they are single crystals rather than aggregates.

Protocol 2: X-ray Diffraction Data Collection & Processing

Causality: Cyclohexane rings are prone to dynamic disorder (ring flipping) at room temperature. Cryocooling to 100 K is mandatory to freeze out this motion, minimize thermal displacement parameters, and accurately resolve the electron density of the methoxy group[5].

  • Mounting: Coat a single crystal (optimal size ~0.1 x 0.1 x 0.2 mm³) in a cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the crystal to the diffractometer goniometer under a continuous stream of nitrogen gas at 100(2) K[5].

  • Autoindexing (Validation Step): Collect a brief matrix of frames. Use processing software to autoindex the reflections. Self-Validation: If the determined unit cell matches known starting materials or simple salts, abort the collection to save instrument time[6].

  • Data Collection: Expose the crystal to Mo-Kα radiation (λ = 0.71073 Å). Rotate the crystal on a spindle axis (φ or ω) to sweep the reciprocal lattice planes through the beam, recording the diffraction pattern on an area detector[1].

  • Structure Solution & Refinement:

    • Convert the 2D diffraction images into a 3D dataset, applying multi-scan absorption corrections.

    • Solve the phase problem using dual-space algorithms (e.g., SHELXT)[5].

    • Refine the atomic positions against experimental data (F²) using full-matrix least-squares refinement (SHELXL) until the R₁ value converges below 0.05[5].

Mandatory Visualization: Crystallographic Workflow

The following diagram maps the logical progression of the X-ray crystallographic process, highlighting the critical transition from physical sample preparation to computational refinement.

XRayWorkflow Start Compound Synthesis & Purification (>99%) Cryst Crystal Growth (Vapor Diffusion / Slow Cooling) Start->Cryst Mount Crystal Mounting & Cryocooling (100 K) Cryst->Mount Diffract X-ray Diffraction (Mo-Kα / Cu-Kα source) Mount->Diffract Index Autoindexing & Unit Cell Determination Diffract->Index Solve Structure Solution (Dual-Space / Direct Methods) Index->Solve Refine Least-Squares Refinement (SHELXL against F²) Solve->Refine End Final CIF Generation & Conformational Analysis Refine->End

Crystallographic workflow for 2-Methoxy-cyclohexanemethanol derivatives.

Mechanistic Insights into Data Interpretation

When analyzing the final .cif (Crystallographic Information File) of a 2-Methoxy-cyclohexanemethanol derivative, pay close attention to the thermal ellipsoids of the methoxy carbon. In some space groups, this group may exhibit rotational disorder even at 100 K. If the electron density map shows residual peaks (>0.5 e/ų) near the methoxy oxygen, it indicates that the crystal lattice contains a mixture of conformers (e.g., the methyl group occupying multiple staggered positions). Modeling this disorder by splitting the atomic positions and refining their relative occupancies is crucial for maintaining scientific integrity and achieving a low final R-factor[6].

References

  • X-ray crystallography - Wikipedia Source: Wikipedia URL:[Link]

  • X-ray Crystallography - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • x Ray crystallography - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • SUPPORTING INFORMATION - X-ray Crystal Structure Analysis Source: Max Planck Society (MPG.PuRe) URL:[Link]

  • Unveiling Guest Structure and Hydrogen Bonding in Cyclohexanemethanol Clathrate Hydrates Source: American Chemical Society (ACS) URL:[Link]

  • Unexpected triaxial preferences in some all-syn 1,3,5-trifluorocyclohexanes Source: Chemical Science (via An-Najah National University) URL:[Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Methoxy-cyclohexanemethanol: A Guide for Laboratory Professionals

For researchers and drug development professionals, the integrity of our work is matched only by the rigor of our safety practices. The proper management and disposal of chemical reagents are not merely procedural aftert...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of our work is matched only by the rigor of our safety practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are integral to a culture of safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Methoxy-cyclohexanemethanol, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: An Inferential Approach

Given its structure, 2-Methoxy-cyclohexanemethanol is anticipated to be a combustible liquid.[1][2] Analogs such as Cyclohexanemethanol are classified as combustible liquids, while 2-Methoxyethanol is a flammable liquid that also carries significant health warnings, including the potential to damage fertility or an unborn child.[1][3][4][5][6]

Therefore, it is imperative to handle 2-Methoxy-cyclohexanemethanol with the assumption that it is, at a minimum, a combustible liquid with potential health hazards. All handling and disposal procedures must reflect this heightened level of caution.

Inferred Hazard & Safety Data of Analogs

PropertyCyclohexanemethanol2-MethoxyethanolInferred for 2-Methoxy-cyclohexanemethanol
CAS Number 100-49-2[1]109-86-4[5]Not Available
Physical State Colorless Liquid[2]Liquid[3]Assumed to be a Liquid
Flash Point 71 °C / 159.8 °F[2]46 °C / 115 °F[6]Treat as Combustible/Flammable
GHS Hazard H227: Combustible liquid[1][7]H226: Flammable liquid and vapor[3][4][6]Assume H226/H227
Health Hazard May cause skin/eye irritation[2]H360: May damage fertility or the unborn child[3][4][5]Assume potential for irritation and other health effects

Immediate Safety Protocols: PPE and Spill Response

Before beginning any work that will generate 2-Methoxy-cyclohexanemethanol waste, ensure all safety measures are in place.

Personal Protective Equipment (PPE)

Based on the hazards of analogous compounds, the following PPE is mandatory when handling 2-Methoxy-cyclohexanemethanol:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH or EN 166 standards.[2]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) and wear a lab coat. For larger quantities, an impervious apron and antistatic boots are recommended.[2][6]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

Emergency Spill Response

In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Remove Ignition Sources: Immediately remove all sources of ignition, including sparks, open flames, and hot surfaces.[5][8]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain and Absorb: For small spills, use a non-combustible absorbent material like dry sand, earth, or vermiculite.[5][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or shovel the absorbed material into a suitable, sealable container specifically for hazardous waste.[8] Use non-sparking tools for collection.[3][8]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container as hazardous waste and manage it according to the disposal protocol outlined below.

Step-by-Step Disposal Protocol

The disposal of 2-Methoxy-cyclohexanemethanol waste must comply with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[10][11] This protocol ensures compliance and safety from the point of generation to final disposal.

Step 1: Waste Collection and Containerization
  • Designated Container: Collect all waste containing 2-Methoxy-cyclohexanemethanol in a dedicated, leak-proof container that is chemically compatible.[12] The container must have a secure, screw-on cap.[13]

  • No Mixing: Do not mix this waste with other, incompatible waste streams.[13] Keeping waste streams separate is crucial for safety and proper disposal.

  • Headspace: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[12]

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a strict regulatory requirement and is essential for safety. Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name: "Waste 2-Methoxy-cyclohexanemethanol". Do not use abbreviations or chemical formulas.

  • Hazard Identification: Clearly indicate that the waste is "Flammable" or "Combustible".

  • Generator Information: The name and contact information of the principal investigator or responsible person.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel who generate the waste.[14]

  • Segregation: Store the container segregated from incompatible materials, such as strong oxidizing agents.[12][15]

  • Containment: Keep the container within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Closure: The container must be kept tightly closed at all times, except when adding waste.[13]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is nearly full (90% capacity) or has been accumulating for a set period (often 6-12 months, check institutional policy), arrange for its removal.[14] Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Provide the disposal company with all necessary information, including the chemical name and hazard profile.

  • Regulatory Compliance: Never dispose of 2-Methoxy-cyclohexanemethanol by pouring it down the drain or placing it in the regular trash.[15] This is a violation of environmental regulations and poses a significant safety hazard.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the compliant disposal of 2-Methoxy-cyclohexanemethanol waste in a laboratory setting.

G cluster_0 Laboratory Operations cluster_1 EHS / Waste Management A Waste Generation (2-Methoxy-cyclohexanemethanol) B Select Compatible Hazardous Waste Container A->B C Affix 'Hazardous Waste' Label (Name, Date, Hazards) B->C D Place in Satellite Accumulation Area (SAA) C->D E Add Waste to Container D->E F Is Container >90% Full OR Storage Limit Reached? E->F G Keep Container Securely Closed in SAA F->G No H Contact EHS or Licensed Waste Disposal Contractor F->H Yes I Provide Waste Information and Documentation H->I J Schedule Waste Pickup I->J K Waste Transported to Approved Disposal Facility J->K

Decision workflow for the disposal of 2-Methoxy-cyclohexanemethanol.

By adhering to these detailed procedures, you contribute to a robust safety culture, ensure regulatory compliance, and uphold our collective responsibility to the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Tokyo Chemical Industry Co., Ltd. (2014, January 10). 4-Methyl-1-cyclohexanemethanol, (cis- and trans- mixture)
  • Ministry of Health, Labour and Welfare, Japan. (2009, March 30). Safety Data Sheet: 2-(2-メトキシエトキシ)エタノール (2-(2-Methoxyethoxy)ethanol). Shokuba Anzen. Retrieved from [Link]

  • Environmental Health and Safety, University of Alabama at Birmingham. (n.d.). Hazardous Waste Disposal Procedures. UAB. Retrieved from [Link]

  • TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET: 4-Methyl-1-cyclohexanemethanol (cis- and trans- mixture). TCI Chemicals.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-methoxyethanol. Chemos. Retrieved from [Link]

  • Fisher Scientific. (2009, October 22). SAFETY DATA SHEET: 2-Methoxyethanol. Fisher Scientific.
  • Ing. Petr Švec - PENTA s.r.o. (2024, September 24). SAFETY DATA SHEET: 2-Methoxyethanol. PENTA. Retrieved from [Link]

  • Sigma-Aldrich. (2025, December 25). SAFETY DATA SHEET: 2-Methoxyethanol. MilliporeSigma.
  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • We Clear Junk. (2025, October 28). How to Dispose of Flammable Liquids Safely and Responsibly. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure: Flammable Liquids. Yale University. Retrieved from [Link]

  • Northbridge Insurance. (2017, August 8). Top tips for safe disposal of flammable liquids. Retrieved from [Link]

  • Triumvirate Environmental. (2021, February 16). Storing and Disposing of Flammable Liquids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. EPA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methylcyclohexyl)methanol. PubChem. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(MethoxyMethyl) cyclohexaneMethanol — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. EPA. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-cyclohexanemethanol

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. 2-Methoxy-cyclohexanemethanol is a compound with a valuable role in sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. 2-Methoxy-cyclohexanemethanol is a compound with a valuable role in synthetic chemistry, yet its handling requires a nuanced understanding of its potential hazards. This guide moves beyond a simple checklist, providing a deep, procedural framework for personal protective equipment (PPE) selection, use, and disposal, grounded in the principles of chemical causality and risk mitigation. Our goal is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this substance.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the specific risks associated with 2-Methoxy-cyclohexanemethanol is the foundation of an effective PPE strategy. Its chemical structure—a cyclohexane ring functionalized with both a methoxy (ether) and a methanol (alcohol) group—informs its hazard profile.

According to its Safety Data Sheet (SDS), 2-Methoxy-cyclohexanemethanol presents several key hazards.[1] It is a combustible liquid, necessitating strict control of ignition sources.[1][2] More critically, it is classified as harmful if swallowed or inhaled and causes serious eye irritation.[1] While specific data on long-term exposure is limited, the structural similarity to compounds like 2-Methoxyethanol, a known reproductive toxin, compels us to adopt a precautionary principle, treating it with the utmost respect and ensuring zero exposure.[3][4]

Hazard Classification (GHS)CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid[1]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1]

This hazard profile dictates that our PPE strategy must prevent all routes of exposure: inhalation, ingestion, eye contact, and skin contact.

The Core PPE Ensemble: Your First Line of Defense

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the scale and nature of the procedure. The following sections detail the minimum requirements and necessary upgrades for safely handling 2-Methoxy-cyclohexanemethanol.

Eye and Face Protection

The serious eye irritation hazard (H319) makes robust eye protection non-negotiable.[1]

  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory for all operations.[2] Standard safety glasses do not provide adequate protection from splashes and are insufficient.

  • Required for Splash/Aerosol Risk: When transferring volumes greater than 50 mL, working under pressure, or if there is any risk of splashing or aerosol generation, a full-face shield must be worn in addition to chemical splash goggles.[5][6][7] The face shield protects the entire face from direct contact.

Hand Protection

The skin is a primary route of exposure. Choosing the correct glove material is critical, as no single glove offers universal protection. The choice depends on the duration of exposure.

  • For Incidental Splash Contact (e.g., small-volume transfers): Nitrile gloves are acceptable. However, they should be viewed as a splash-only barrier.[8] If contact occurs, gloves must be removed and replaced immediately.[8][9] Always double-glove to facilitate rapid removal of a contaminated outer glove.

  • For Extended Handling or Immersion: For tasks involving larger volumes or prolonged handling, more robust materials are required. Butyl or Viton® gloves are recommended due to their high resistance to a broad range of alcohols and ethers.[7][10]

Always inspect gloves for tears or punctures before use.[7]

Task / Exposure LevelPrimary Glove MaterialKey Considerations
Short-Duration Tasks (< 10 min)Nitrile (Double-Gloved)For splash protection only. Change immediately upon contamination.[8]
Extended Handling / ImmersionButyl Rubber / Fluoroelastomer (Viton®)Offers superior protection against both alcohol and ether functional groups.[10]
Body Protection

Protecting your skin from accidental spills is crucial.

  • Minimum Requirement: A flame-resistant lab coat, fully buttoned, is required for all work.[7]

  • Required for Larger Volumes (>100 mL): When handling larger quantities where the risk of a significant spill is higher, supplement your lab coat with a chemical-resistant apron.[2] For very large-scale operations, disposable chemical-resistant coveralls should be considered.[6] All footwear must be closed-toe.[7]

Respiratory Protection

The "harmful if inhaled" classification necessitates stringent control of vapors.[1] The primary method of control should always be engineering solutions.

  • Engineering Control (Mandatory): All handling of 2-Methoxy-cyclohexanemethanol must be performed inside a properly functioning chemical fume hood.[7] This is the most effective way to prevent inhalation exposure.

  • Personal Protective Equipment (for non-routine or emergency situations): If engineering controls are insufficient or during a large spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is the minimum requirement.[7][11] For higher vapor concentrations, a full-facepiece respirator provides a higher protection factor and protects the eyes simultaneously.[6][12] All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program compliant with OSHA 29 CFR 1910.134.[11][13]

Procedural, Step-by-Step Guidance

Properly using PPE is as important as selecting it. Cross-contamination during the removal of PPE is a common source of exposure.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent the transfer of contaminants to your skin and clothing.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) D1 1. Lab Coat / Apron D2 2. Respirator (if required) D3 3. Goggles & Face Shield D4 4. Outer Gloves F1 1. Remove Outer Gloves D4->F1 Enter Work Area & Perform Tasks F2 2. Remove Face Shield & Goggles F3 3. Remove Lab Coat / Apron F4 4. Remove Respirator (if used) F5 5. Remove Inner Gloves F6 6. Wash Hands Thoroughly

Caption: Workflow for Donning and Doffing PPE to Minimize Cross-Contamination.

Safe Handling Operations Protocol
  • Preparation: Ensure an eyewash station and safety shower are accessible and unobstructed before beginning work.[7][14]

  • Engineering Controls: Verify that the chemical fume hood has a valid certification and is functioning correctly.

  • Don PPE: Following the sequence outlined in the diagram above, don all required PPE.

  • Handling: Conduct all transfers of 2-Methoxy-cyclohexanemethanol within the fume hood. Keep containers tightly closed when not in use.[1][15] Use non-sparking tools and ensure containers are bonded and grounded during large-volume transfers to prevent static discharge, a potential ignition source.[7][16]

  • Post-Handling: After the procedure is complete, decontaminate any surfaces that may have come into contact with the chemical.[7]

Decontamination and Disposal Plan

A complete safety plan extends beyond handling to the proper disposal of all generated waste.

Spill Management
  • Small Spills (<100 mL): Evacuate non-essential personnel. Wearing your full PPE ensemble, absorb the spill with an inert material like vermiculite or sand.[3] Collect the material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills (>100 mL): Evacuate the area immediately and alert your institution's emergency response team.

Disposal of Contaminated PPE and Chemical Waste

All materials that come into contact with 2-Methoxy-cyclohexanemethanol must be treated as hazardous waste. This includes used gloves, disposable aprons, and contaminated absorbent materials. Never dispose of this waste in standard trash or down the drain.[1][3]

The following decision tree provides a logical framework for waste segregation.

Waste_Disposal Start Waste Generated IsLiquid Liquid or Solid? Start->IsLiquid IsPPE Contaminated PPE or Chemical Waste? IsLiquid->IsPPE Solid LiquidWaste Dispose in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Liquid SolidWaste Dispose in Labeled Solid Hazardous Waste Container IsPPE->SolidWaste Chemical PPE_Bin Dispose in Designated Contaminated PPE Waste Bin IsPPE->PPE_Bin PPE

Caption: Decision Tree for Segregation of Contaminated Waste.

All waste disposal must adhere strictly to your institution's policies and local, state, and federal regulations.[7]

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you build a robust and trustworthy safety system. This proactive approach not only protects you and your colleagues but also upholds the scientific integrity of your vital research.

References

  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2021, November 13). Safety Data Sheet for 2-Methoxy-cyclohexanemethanol.
  • Sigma-Aldrich. (2025, December 25). Safety Data Sheet for 2-Methoxyethanol.
  • New Jersey Department of Health. (2002, April). Hazard Summary: 2-Methoxyethanol.
  • Fisher Scientific. (2010, November 2). Safety Data Sheet for Cyclohexanemethanol.
  • Thermo Fisher Scientific. (2010, November 2). Safety Data Sheet for Cyclohexanemethanol.
  • Loba Chemie. (n.d.). Safety Data Sheet for 2-Methoxyethanol Extra Pure.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet for 4-Methyl-1-cyclohexanemethanol.
  • Fisher Scientific. (2009, October 22). Safety Data Sheet for 2-Methoxyethanol.
  • Northwestern University. (n.d.). Respirator Selection.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • Centers for Disease Control and Prevention. (n.d.). Appendix E – OSHA Respirator Requirements for Selected Chemicals.
  • Thermo Fisher Scientific. (2014, June 11). Safety Data Sheet for 2-Methoxyethanol.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • Acros Organics. (2008, June 3). Material Safety Data Sheet - 2-Methylcyclohexanol, mixture of cis and trans.
  • BenchChem. (2025). Safeguarding Your Research: Personal Protective Equipment for Handling 2-Methylcyclobutan-1-one.
  • Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*.
  • Moldex. (2021). 2021 Chemical Selection Guide.
  • Dräger. (2023). Selection Guide for Air-Purifying Respirators.
  • Duke University. (n.d.). Microflex Chemical Resistance Ratings.
  • Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Reusable Gloves.
  • North Safety Products. (n.d.). Chemical Glove Selection Guide.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.

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